Product packaging for N-Fmoc-O-ethyl-L-homoserine(Cat. No.:)

N-Fmoc-O-ethyl-L-homoserine

Cat. No.: B2542610
M. Wt: 369.4 g/mol
InChI Key: UIRSFOWYRSFCMQ-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Fmoc-O-ethyl-L-homoserine is a useful research compound. Its molecular formula is C21H23NO5 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NO5 B2542610 N-Fmoc-O-ethyl-L-homoserine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-2-26-12-11-19(20(23)24)22-21(25)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRSFOWYRSFCMQ-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the properties of N-Fmoc-O-ethyl-L-homoserine?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Fmoc-O-ethyl-L-homoserine for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a synthetic derivative of the amino acid L-homoserine, which is structurally similar to serine but with an additional methylene (B1212753) group in its side chain. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it a valuable building block in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry and drug discovery. The O-ethyl modification on the side-chain hydroxyl group introduces a stable ether linkage, preventing unwanted side reactions and allowing for the incorporation of this non-canonical amino acid into peptide sequences. This modification can influence the resulting peptide's conformation, stability, and biological activity. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound.

Properties of this compound

The physicochemical properties of this compound are crucial for its handling, storage, and use in synthesis. Below is a summary of its known and inferred properties.

Chemical and Physical Properties
PropertyValueSource/Comment
Molecular Formula C21H23NO5[1][2]
Molecular Weight 369.41 g/mol [1]
CAS Number 1932074-99-1[2]
Appearance Lyophilized powder[2]
Purity ≥95%[2]
Melting Point Not available. For the related compound Fmoc-O-methyl-L-homoserine: 138 - 143 °C.
Optical Rotation Not available. For the related compound Fmoc-O-methyl-L-homoserine: [a]D20 = -28 to -32º (c=4, in DMF).
Solubility Soluble in organic solvents like Dimethylformamide (DMF) and Dichloromethane (DCM).Inferred from its use in SPPS.
Storage Store at -20°C for long-term storage (up to 6 months). Short-term storage at 4°C for up to one week. Avoid repeated freeze-thaw cycles.[2]
Spectroscopic Properties
SpectroscopyExpected Features
¹H NMR - Fmoc group: Multiple peaks in the aromatic region (~7.2-7.8 ppm). - CH and CH2 of Fmoc: Peaks around 4.2-4.5 ppm. - Alpha-proton (α-H): A multiplet around 4.0-4.5 ppm. - Side-chain protons (β-CH2, γ-CH2, O-CH2-CH3): Peaks in the aliphatic region (~1.0-4.0 ppm), with the O-ethyl group showing a characteristic triplet and quartet.
¹³C NMR - Fmoc group: Aromatic carbons (~120-145 ppm) and the carbonyl of the carbamate (B1207046) (~156 ppm). - Carboxyl carbon (C=O): A peak around 170-175 ppm. - Alpha-carbon (α-C): A peak around 50-60 ppm. - Side-chain carbons: Peaks in the aliphatic region (~15-70 ppm).
IR Spectroscopy - N-H stretch: ~3300 cm⁻¹ (from the amide). - C=O stretches: ~1720 cm⁻¹ (Fmoc carbonyl) and ~1650 cm⁻¹ (carboxylic acid). - Aromatic C-H stretches: ~3000-3100 cm⁻¹. - Aliphatic C-H stretches: ~2850-3000 cm⁻¹. - C-O stretch (ether): ~1050-1150 cm⁻¹.
Mass Spectrometry - Expected [M+H]⁺: ~370.16. - Expected [M+Na]⁺: ~392.14. - Fragmentation would likely show loss of the Fmoc group (222 Da) or cleavage of the side chain.

Synthesis of this compound

G cluster_0 Step 1: N-Fmoc Protection cluster_1 Step 2: O-Ethylation L_Homoserine L-Homoserine N_Fmoc_L_homoserine N-Fmoc-L-homoserine L_Homoserine->N_Fmoc_L_homoserine Fmoc_OSu Fmoc-OSu (or Fmoc-Cl) Fmoc_OSu->N_Fmoc_L_homoserine Base1 Base (e.g., NaHCO₃) in Dioxane/Water Base1->N_Fmoc_L_homoserine Target_Molecule This compound N_Fmoc_L_homoserine->Target_Molecule Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->Target_Molecule Base2 Base (e.g., NaH) in DMF Base2->Target_Molecule

Proposed Synthesis of this compound.

Experimental Protocols

The primary application of this compound is its incorporation into a growing peptide chain during solid-phase peptide synthesis. Below is a detailed, generalized protocol for this process.

Incorporation of this compound via Fmoc SPPS

This protocol assumes a standard manual synthesis on a 0.1 mmol scale using a resin-like Rink Amide resin for C-terminal amide peptides.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Washing solvents: Methanol (MeOH), Isopropanol (IPA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

Protocol Steps:

  • Resin Swelling:

    • Place the resin (0.1 mmol) in a reaction vessel.

    • Add DMF (~10 mL/g of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection (if starting with an Fmoc-protected resin):

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine solution and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol) and HBTU/HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents, 0.8 mmol) to the amino acid solution and vortex briefly. This is the activation step.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To monitor the reaction completion, a Kaiser test can be performed.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification:

    • The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Start Start with Resin (e.g., Fmoc-Rink Amide) Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Washing (DMF, DCM) Deprotect->Wash1 Activate 4a. Activate Amino Acid (this compound + HBTU/HATU + DIPEA) Wash1->Activate Couple 4b. Coupling (Add activated AA to resin) Activate->Couple Wash2 5. Washing (DMF, DCM) Couple->Wash2 Loop Repeat for next AA? Wash2->Loop Loop->Deprotect Yes FinalDeprotect 6. Final Fmoc Deprotection Loop->FinalDeprotect No Cleave 7. Cleavage from Resin (TFA Cocktail) FinalDeprotect->Cleave Precipitate 8. Precipitation (Cold Ether) Cleave->Precipitate Purify 9. Purification (RP-HPLC) Precipitate->Purify End Final Peptide Purify->End

Workflow for incorporating this compound in SPPS.

Applications in Drug Development

This compound is particularly useful in the synthesis of modified peptides, especially cyclic peptides.[1][3][4]

  • Cyclic Peptides: The incorporation of non-natural amino acids like O-ethyl-L-homoserine can facilitate cyclization and introduce conformational constraints. Cyclic peptides often exhibit enhanced metabolic stability, increased receptor affinity and selectivity, and improved cell permeability compared to their linear counterparts.[5][6] The ethyl ether side chain is stable and does not interfere with common cyclization chemistries.

  • Modulation of Physicochemical Properties: The ethyl group on the side chain can alter the hydrophobicity of the peptide, which can influence its solubility, aggregation properties, and interaction with biological membranes.

  • Peptide Libraries: This building block can be used in the creation of peptide libraries for screening and identifying novel therapeutic leads.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on data for similar Fmoc-protected amino acids, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of the powder by working in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

  • First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If irritation persists, seek medical attention.

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is a specialized amino acid derivative that serves as a valuable tool for peptide chemists and drug developers. Its unique side-chain modification allows for the synthesis of peptides with tailored properties, particularly for the creation of stable and conformationally defined cyclic peptides. Understanding its properties and the protocols for its use is key to leveraging its potential in the design and synthesis of novel peptide-based therapeutics and research tools.

References

N-Fmoc-O-ethyl-L-homoserine CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Fmoc-O-ethyl-L-homoserine, a key building block in modern peptide synthesis and drug discovery.

Core Compound Data

This compound is a chemically modified amino acid derivative. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group for the amine, essential for stepwise peptide synthesis. The O-ethyl ether on the side chain offers specific functionalities and steric properties to the final peptide.

ParameterValueReference
CAS Number 1932074-99-1[1]
Molecular Formula C21H23NO5[1]
Molecular Weight 369.41 g/mol [2]
Appearance Typically a white to off-white powder
Purity >95% (typical)[1]
Storage Store at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.[1]

Applications in Research and Drug Development

This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) . This methodology is the cornerstone of synthetic peptide chemistry, enabling the construction of custom peptides with high purity and yield.

Key Applications Include:

  • Synthesis of Cyclic Peptides: The unique conformational constraints of homoserine derivatives can be exploited in the synthesis of cyclic peptides, which often exhibit enhanced biological activity and stability compared to their linear counterparts.

  • Drug Discovery and Lead Optimization: By incorporating this compound into peptide sequences, researchers can systematically modify the structure of a peptide to enhance its pharmacological properties, such as receptor binding affinity, selectivity, and in vivo stability.

  • Development of Peptide-Based Therapeutics: Peptides synthesized with this and other modified amino acids are being investigated for a wide range of therapeutic areas, including oncology, metabolic diseases, and infectious diseases.

While not directly involved in signaling pathways itself, peptides synthesized using this compound can be designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs), enzymes, or ion channels, thereby modulating cellular signaling.

Experimental Protocols: Use in Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual or automated Fmoc-SPPS.

Materials:

  • Fmoc-protected amino acids (including this compound)

  • Solid support resin (e.g., Rink Amide, Wang resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Washing solvents: Dichloromethane (DCM), Methanol

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: The solid support resin is swelled in DMF for 30-60 minutes in a reaction vessel.

  • Initial Fmoc Deprotection: The Fmoc group of the first amino acid on the pre-loaded resin is removed by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the Fmoc deprotection byproducts.

  • Amino Acid Coupling:

    • The this compound (typically 3-5 equivalents) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (DIPEA).

    • This activated amino acid solution is added to the resin.

    • The coupling reaction is allowed to proceed for 1-2 hours at room temperature.

  • Washing: The resin is washed with DMF to remove unreacted amino acid and coupling reagents.

  • Repeat Cycle: Steps 3-5 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using 20% piperidine in DMF.

  • Final Washing: The peptide-resin is washed with DMF, followed by DCM and methanol, and then dried under vacuum.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed by treating the peptide-resin with a cleavage cocktail (e.g., TFA/TIS/H2O) for 2-3 hours.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Diagram 1: General Workflow for Fmoc Solid-Phase Peptide Synthesis

Fmoc_SPPS_Workflow Start Start: Swollen Resin with Fmoc-AA Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling: - this compound - Coupling Reagents - DIPEA in DMF Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Repeat->Cleavage No (Final AA) Purification Purification (RP-HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: General workflow for incorporating this compound in Fmoc-SPPS.

Diagram 2: Conceptual Interaction of a Synthetic Peptide with a Signaling Pathway

Peptide_Signaling_Interaction Peptide Synthetic Peptide (contains O-ethyl-L-homoserine) Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: Conceptual model of a synthetic peptide modulating a cellular signaling pathway.

References

The Strategic Integration of N-Fmoc-O-ethyl-L-homoserine in Advanced Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of novel peptide therapeutics with enhanced pharmacological profiles has led to the exploration of unique amino acid derivatives. Among these, N-Fmoc-O-ethyl-L-homoserine has emerged as a valuable building block in peptide chemistry, particularly in the synthesis of cyclic peptides with improved membrane permeability. This technical guide provides a comprehensive overview of the applications of this compound, detailing its role in solid-phase peptide synthesis (SPPS), and presenting relevant experimental protocols and data.

Core Applications and Advantages

This compound, a derivative of the non-proteinogenic amino acid homoserine, offers distinct advantages in peptide synthesis. Its primary application lies in the construction of cyclic peptides, a class of molecules that often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts. The ethyl ether linkage on the side chain of homoserine contributes to the overall lipophilicity of the peptide, a key factor in improving its ability to traverse cellular membranes. This is of particular significance in the development of drugs targeting intracellular components.

Furthermore, this compound is reported to act as a reducing agent, although the precise mechanism and the extent of this property within the context of standard peptide synthesis are not extensively documented in publicly available literature. This characteristic could potentially be beneficial in minimizing oxidative side reactions during synthesis.

A key patent in this area, WO2018225864, highlights the use of this compound in the preparation of cyclic peptide compounds with high membrane permeability. While the full experimental details from this patent are not publicly accessible, the frequent citation of this document underscores the importance of this amino acid derivative in the field.

Quantitative Data Summary

While specific quantitative data for the performance of this compound is not widely published, the following table provides a representative summary of expected performance parameters based on general principles of Fmoc-SPPS and data from analogous homoserine derivatives.

ParameterExpected Value/RangeNotes
Coupling Efficiency >98%Dependent on coupling reagents, reaction time, and the specific peptide sequence. Monitoring by Kaiser test or UV-Vis spectroscopy of Fmoc deprotection is recommended.
Fmoc Deprotection Time 5-20 minutesTypically achieved with 20% piperidine (B6355638) in DMF. Extended times may be necessary for longer or aggregation-prone sequences.
Cyclization Yield Variable (40-80%)Highly dependent on the peptide sequence, cyclization reagents, and reaction conditions (e.g., concentration, temperature).
Purity (Crude Peptide) >70%Sequence-dependent. Purification by reverse-phase high-performance liquid chromatography (RP-HPLC) is typically required.

Experimental Protocols

The following protocols provide a generalized framework for the incorporation of this compound into a peptide sequence and subsequent cyclization. Researchers should optimize these protocols for their specific target peptide.

Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the manual synthesis of a linear peptide on a solid support using the Fmoc/tBu strategy.

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • N-Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).

    • Perform a Kaiser test to confirm the presence of a free amine.

  • Amino Acid Coupling:

    • Dissolve the N-Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3-5 times) and DCM (2-3 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, including the incorporation of this compound.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage of the Linear Peptide:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) Deprotection->Coupling Elongation Repeat for Each Amino Acid Coupling->Elongation Elongation->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection Final Cycle Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Crude_Peptide Crude Linear Peptide Cleavage->Crude_Peptide

Fig 1. Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.
Head-to-Tail Peptide Cyclization

This protocol describes a solution-phase cyclization of the linear peptide.

Materials:

  • Crude linear peptide

  • High-purity DMF or DCM

  • Cyclization reagents: e.g., DPPA (Diphenylphosphoryl azide) and NaHCO₃ (Sodium bicarbonate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA.

Procedure:

  • Dissolution: Dissolve the crude linear peptide in a large volume of DMF or DCM to achieve a high dilution (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.

  • Cyclization Reaction:

    • Cool the peptide solution in an ice bath.

    • Add the cyclization reagents (e.g., DPPA and NaHCO₃, or HATU and DIPEA) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the progress of the cyclization by taking small aliquots of the reaction mixture and analyzing them by RP-HPLC and mass spectrometry.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude cyclic peptide can then be purified by RP-HPLC.

Cyclization_Workflow Start Crude Linear Peptide Dissolution Dissolve in Solvent (High Dilution) Start->Dissolution Cyclization Add Cyclization Reagents (e.g., DPPA, HATU) Dissolution->Cyclization Reaction Stir at Room Temperature (12-24h) Cyclization->Reaction Monitoring Monitor by HPLC/MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Solvent Removal Monitoring->Workup Complete Purification Purification by RP-HPLC Workup->Purification Final_Product Pure Cyclic Peptide Purification->Final_Product

Fig 2. General Workflow for Peptide Cyclization.

Potential Side Reactions and Mitigation

During the synthesis of peptides containing this compound, standard side reactions associated with Fmoc-SPPS should be considered.

  • Aspartimide Formation: This can occur at Asp-Xxx sequences, particularly Asp-Gly or Asp-Ser. Using protecting groups for the aspartate side chain that are more stable to piperidine or adding HOBt to the deprotection solution can mitigate this.

  • Diketopiperazine Formation: This is common at the dipeptide stage, especially with Proline in the first or second position. Using 2-chlorotrityl chloride resin can reduce this side reaction due to steric hindrance.

  • Racemization: Epimerization can occur during the activation step. The use of coupling additives like HOBt or OxymaPure can suppress racemization. The chirality of this compound should be confirmed before and after incorporation.

Conclusion

This compound is a specialized amino acid derivative that holds significant promise for the development of cyclic peptides with enhanced cell permeability. Its incorporation into peptide sequences follows standard Fmoc-SPPS protocols, with careful consideration required for potential side reactions. While detailed quantitative data on its performance remains largely within proprietary domains, the available information strongly supports its utility in modern drug discovery and peptide chemistry. Further research and publication of experimental data will undoubtedly solidify its position as a key tool for the synthesis of next-generation peptide therapeutics.

The Strategic Application of N-Fmoc-O-ethyl-L-homoserine in Neoglycopeptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the strategic use of the synthetic amino acid derivative, N-Fmoc-O-ethyl-L-homoserine, as a valuable building block in the chemical synthesis of neoglycopeptides. It provides a comprehensive overview of its synthesis, incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and its application in advanced ligation strategies for the construction of complex glycopeptides. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to enable researchers to effectively utilize this compound in their work.

Introduction: The Role of Homoserine Derivatives in Glycopeptide Synthesis

Neoglycopeptides, synthetic constructs in which carbohydrate moieties are attached to a peptide backbone, are invaluable tools in glycobiology, drug discovery, and immunology. Their chemical synthesis allows for precise control over the structure and purity of the final product, a critical advantage over biological expression systems.

Homoserine and its derivatives have emerged as versatile building blocks in this field. The side chain hydroxyl group offers a unique handle for chemical modification and ligation. Specifically, the α-Ketoacid-Hydroxylamine (KAHA) ligation, a powerful chemoselective method for coupling unprotected peptide fragments, often results in the formation of a homoserine residue at the ligation junction. By incorporating a pre-functionalized derivative like this compound directly into a peptide segment using standard Fmoc-SPPS, researchers can introduce a stable, permanently modified residue at a defined position, streamlining the synthesis of complex targets. The O-ethyl group serves as a stable ether protecting group, resistant to both the basic conditions of Fmoc deprotection and the strong acidic conditions of final peptide cleavage.

Synthesis of this compound

The synthesis of the title compound can be achieved from commercially available L-homoserine in a two-step process. A representative protocol is outlined below, based on analogous synthetic procedures for similar derivatives.[1]

Experimental Protocol: Synthesis of this compound

Step 1: O-Ethylation of L-homoserine

  • Dissolution: Suspend L-homoserine in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the side-chain hydroxyl group.

  • Alkylation: Introduce an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate, and allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and purify the resulting O-ethyl-L-homoserine, typically by ion-exchange chromatography.

Step 2: N-Fmoc Protection

  • Dissolution: Dissolve the purified O-ethyl-L-homoserine in an aqueous solution of a mild base, such as 10% sodium carbonate.[1]

  • Fmocylation: Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a solvent like dioxane dropwise to the amino acid solution with vigorous stirring.

  • Reaction: Allow the reaction to proceed at room temperature for several hours or overnight.

  • Purification: Following reaction completion, perform an aqueous work-up. Acidify the aqueous layer to a pH of ~2 with 1 M HCl to precipitate the Fmoc-protected product. The crude product is then extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by recrystallization or silica (B1680970) gel chromatography.

A similar synthesis for a related aminohomoserine derivative reports an overall yield of approximately 35%.[1]

Incorporation into Peptides via Fmoc-SPPS

This compound is designed for direct use in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The workflow follows a repetitive cycle of deprotection and coupling steps to assemble the peptide chain on an insoluble resin support.

SPPS_Workflow cluster_cycle SPPS Cycle Resin Resin Support (e.g., Wang, Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Resin->Deprotection Start Wash1 Wash (DMF) Deprotection->Wash1 Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Cleavage Final Cleavage & Deprotection (e.g., 95% TFA) Repeat->Cleavage Final Cycle Peptide Purified Peptide Cleavage->Peptide

Fig. 1: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: SPPS Coupling of this compound

This protocol outlines a single coupling cycle on a 0.1 mmol scale.

  • Resin Preparation: Start with 0.1 mmol of Fmoc-deprotected peptide-resin in a reaction vessel. Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.[2]

  • Activation of Amino Acid: In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol) and a coupling agent such as HATU (3.9 equivalents, 0.39 mmol) in DMF. Add a base, such as N,N-diisopropylethylamine (DIEA) (8 equivalents, 0.8 mmol), and pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

Table 1: Representative Reagents and Conditions for a Single SPPS Coupling Cycle

ParameterCondition / ReagentMolar Excess (vs. Resin)Typical Duration
Resin Scale 0.1 mmol--
Deprotection 20% Piperidine in DMF-2 x 10 min
Amino Acid This compound4 eq.-
Activator HATU / HBTU3.9 eq.1-2 hours
Base DIEA / NMM8 eq.1-2 hours
Solvent DMF--
Final Cleavage 95% TFA, 2.5% H₂O, 2.5% TIS-2-3 hours

Note: These are typical conditions. Optimization may be required based on the peptide sequence. TIS (Triisopropylsilane) is a scavenger.

Application in Neoglycopeptide Synthesis via Ligation

The primary strategic advantage of incorporating an O-ethyl-homoserine residue is its utility in convergent synthesis strategies, particularly those mirroring the outcome of a KAHA ligation. In this approach, two large peptide fragments are synthesized separately and then joined together.

Ligation_Strategy cluster_SPPS Peptide Fragment Synthesis SPPS1 SPPS Fragment 1 (C-terminal α-ketoacid) Cleavage1 Cleavage from Resin SPPS1->Cleavage1 SPPS2 SPPS Fragment 2 (with this compound) Cleavage2 Cleavage from Resin SPPS2->Cleavage2 Fragment1 Peptide 1-KA Cleavage1->Fragment1 Fragment2 Peptide 2-Hse(Et) Cleavage2->Fragment2 Ligation α-Ketoacid-Hydroxylamine (KAHA) Ligation Fragment1->Ligation Glycosylation Glycosylation (Chemoselective) Fragment2->Glycosylation GlycoFragment Neoglycopeptide Fragment Glycosylation->GlycoFragment GlycoFragment->Ligation FinalProduct Target Neoglycopeptide Ligation->FinalProduct

Fig. 2: Convergent strategy for neoglycopeptide synthesis.

In a typical KAHA ligation, a peptide fragment with a C-terminal α-ketoacid is reacted with another fragment bearing an N-terminal hydroxylamine (B1172632). The most common hydroxylamine building block, (S)-5-oxaproline, yields a homoserine residue at the ligation site. By using this compound in one of the fragments, the final product will contain an O-ethylated homoserine, mimicking a ligation product while providing a stable, permanent modification. This strategy allows for the modular assembly of neoglycopeptides, where one of the fragments can be glycosylated prior to the final ligation step.

Table 2: Typical Conditions for KAHA Ligation

ParameterCondition / ReagentConcentrationTypical Duration
Peptide Fragments α-ketoacid & Hydroxylamine1-10 mM12-24 hours
Solvent Aqueous Buffer--
pH 3.0 - 5.0--
Temperature 37 - 45 °C--
Additives None (reagent-free)--

Note: Yields for ligation reactions are highly substrate-dependent but typically range from 30% to 70%.

Data Summary and Expected Outcomes

The successful synthesis and application of this compound rely on high efficiency in each step. The following table summarizes expected quantitative outcomes based on standard protocols.

Table 3: Summary of Expected Yields and Purity

Process StepMetricExpected ValueNotes
Amino Acid Synthesis Overall Yield> 30%Based on analogous syntheses.[1]
SPPS Coupling Coupling Efficiency> 99%Per cycle, confirmed by Kaiser test.
Peptide Cleavage Crude Yield70-90%Sequence dependent.
Peptide Purification Final Purity (HPLC)> 95%After preparative RP-HPLC.
KAHA Ligation Ligation Yield30-70%Highly dependent on fragment sequences.

Conclusion

This compound is a valuable, custom-designed building block for advanced neoglycopeptide synthesis. Its straightforward incorporation via established Fmoc-SPPS protocols allows for the precise placement of a stable O-ethyl-homoserine residue within a peptide sequence. This strategy is particularly powerful for constructing complex biomolecules through convergent approaches that utilize chemoselective ligation reactions like the KAHA ligation, facilitating the synthesis of well-defined neoglycopeptides for critical applications in research and drug development.

References

N-Fmoc-O-ethyl-L-homoserine: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the stability and recommended storage conditions for N-Fmoc-O-ethyl-L-homoserine, a key building block in peptide synthesis. The information is targeted towards researchers, scientists, and professionals in the field of drug development to ensure the integrity and optimal performance of this reagent.

Core Concepts: Understanding Stability

The stability of this compound is primarily dictated by the lability of the N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is renowned for its sensitivity to basic conditions, a characteristic that is fundamental to its utility in solid-phase peptide synthesis (SPPS).[1][2][3] Conversely, it exhibits considerable stability under acidic conditions.[1][4]

Factors influencing the stability of this compound include:

  • pH: Exposure to basic environments, particularly secondary amines like piperidine, will readily cleave the Fmoc group.[2][4][5] Even mild bases or prolonged exposure to basic conditions can lead to degradation.

  • Temperature: Elevated temperatures can accelerate degradation. While specific data for this compound is limited, thermal cleavage of the Fmoc group has been observed at high temperatures (e.g., 120°C in DMSO).

  • Solvent: The choice of solvent is critical, especially for solutions. For instance, N,N-dimethylformamide (DMF), a common solvent in peptide synthesis, can degrade over time to produce dimethylamine, which can induce premature deprotection of the Fmoc group. Solutions of Fmoc-amino acids in DMF are generally considered stable for one to two weeks when stored in a refrigerator.[4]

  • Light: While not extensively documented for this specific compound, prolonged exposure to UV light should be avoided as a general precaution for complex organic molecules.

  • Purity: The presence of impurities, such as free amino acids, can autocatalytically promote the cleavage of the Fmoc group during storage.[6]

Recommended Storage Conditions

To maintain the integrity and purity of this compound, it is crucial to adhere to appropriate storage conditions. The compound is typically supplied as a lyophilized powder.

ConditionTemperatureDurationRecommendations
Long-Term Storage -20°C to -80°CUp to 6 monthsStore in a tightly sealed container, protected from moisture. Aliquoting upon receipt is advised to prevent multiple freeze-thaw cycles.[7]
Short-Term Storage 4°CUp to 1 weekSuitable for immediate use. Keep the container well-sealed.[7]
In Solution (e.g., in DMF) Refrigerator (2-8°C)Up to 2 weeksUse high-purity, amine-free solvent. Prepare fresh solutions as needed.[4]

Note: Repeated freeze-thaw cycles should be strictly avoided as they can degrade the product.[7] The shelf life is dependent on several factors including the specific storage state and temperature.[7]

Potential Degradation Pathway

The primary degradation pathway for this compound is the base-induced cleavage of the Fmoc group. This proceeds via a β-elimination mechanism.

G cluster_0 Base-Mediated Fmoc Cleavage Fmoc_Hse This compound Proton_Abstraction Proton Abstraction (Fluorenyl C9-H) Fmoc_Hse->Proton_Abstraction Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination Dibenzofulvene Dibenzofulvene (DBF) Elimination->Dibenzofulvene Forms Carbamic_Acid Carbamic Acid Intermediate Elimination->Carbamic_Acid Forms Base_Adduct DBF-Base Adduct Dibenzofulvene->Base_Adduct Trapped by Base Decarboxylation Spontaneous Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine O-ethyl-L-homoserine (Free Amine) Decarboxylation->Free_Amine Yields CO2 CO₂ Decarboxylation->CO2 Yields Base Base (e.g., Piperidine) Base->Proton_Abstraction Base->Base_Adduct

Caption: Base-mediated degradation pathway of the Fmoc group.

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability involves subjecting the compound to various stress conditions and analyzing its purity over time.

General Experimental Workflow

G cluster_workflow Stability Testing Workflow Start This compound (Initial Sample) Stress Subject to Stress Conditions (Temp, pH, Light, Solvent) Start->Stress Sampling Sample at Predetermined Time Points Stress->Sampling Analysis Purity Analysis (RP-HPLC) Sampling->Analysis Data Quantify Degradation & Determine Rate Analysis->Data End Establish Stability Profile & Shelf Life Data->End

Caption: General workflow for assessing the stability of this compound.

Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for assessing the purity of Fmoc-protected amino acids.

Objective: To quantify the percentage of intact this compound and detect the presence of degradation products.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • This compound sample.

  • High-purity solvents.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C (or as optimized).

    • Detection Wavelength: 265 nm or 301 nm (for the Fmoc group).

    • Injection Volume: 10 µL.

    • Gradient Elution: A typical gradient would be a linear increase in Mobile Phase B (e.g., from 30% to 90% over 20 minutes). This should be optimized to achieve good separation between the parent compound and any potential impurities.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram. The peak corresponding to this compound should be identified based on its retention time (determined using a reference standard).

    • Calculate the purity by determining the area of the main peak as a percentage of the total peak area.

Note: For determining enantiomeric purity, a chiral HPLC method would be required.[8]

Conclusion

The stability of this compound is intrinsically linked to the chemical properties of the Fmoc protecting group. By adhering to the recommended storage conditions, particularly low temperatures and the avoidance of basic environments and repeated freeze-thaw cycles, researchers can ensure the high purity and reactivity of this valuable reagent in peptide synthesis. Regular purity assessment using techniques like RP-HPLC is recommended, especially for older batches or material that has been stored under suboptimal conditions.

References

A Technical Guide to the Solubility of N-Fmoc-O-ethyl-L-homoserine in Common SPPS Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of N-Fmoc-O-ethyl-L-homoserine, a crucial amino acid derivative in Solid-Phase Peptide Synthesis (SPPS). A thorough understanding of its solubility in various solvents is paramount for optimizing peptide coupling reactions, ensuring high yield and purity of the final peptide product.

Solubility Profile of this compound

Polar aprotic solvents are most commonly used in Fmoc SPPS.[2] The protecting Fmoc group is intended to make amino acids soluble in most organic solvents suitable for peptide synthesis.[3]

Table 1: Qualitative Solubility of this compound in Common SPPS Solvents

SolventAbbreviationTypeExpected SolubilityNotes
N,N-DimethylformamideDMFPolar AproticHighThe most common and effective solvent for dissolving Fmoc-amino acids and for the entire SPPS process, including coupling and washing steps.[1][2]
N-Methyl-2-pyrrolidoneNMPPolar AproticHighA common alternative to DMF, often used for its lower volatility and ability to disrupt peptide aggregation.[2]
DichloromethaneDCMNon-polarModerate to LowSome Fmoc-amino acids may have limited solubility in DCM alone. The addition of a small amount of DMF is often required to achieve complete dissolution.[4]

It is important to note that while DMF and NMP are excellent solvents for SPPS, there is a growing trend to replace them with greener alternatives due to safety and environmental concerns.[2][5]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a given SPPS solvent. This method is based on standard laboratory practices for preparing solutions for peptide synthesis.

Objective: To determine the approximate solubility of this compound in a selected solvent at room temperature.

Materials:

  • This compound (lyophilized powder)[6]

  • Solvent of interest (e.g., DMF, NMP, DCM)

  • Analytical balance

  • Vortex mixer

  • Small, clear glass vials with caps

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Allow the this compound container and the solvent to equilibrate to room temperature before opening to prevent condensation.

  • Initial Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to a vial.

  • Incremental Solute Addition:

    • Weigh a small, known amount of this compound (e.g., 10 mg).

    • Add the powder to the solvent in the vial.

    • Cap the vial and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution against a dark background for any undissolved particles. Gentle agitation or magnetic stirring can also be applied.

  • Observation:

    • If the solid dissolves completely, repeat step 3, adding another known increment of the amino acid derivative.

    • If the solid does not dissolve completely, the solution is saturated. Record the total mass of solute added to reach this point.

  • Calculation: Calculate the approximate solubility in mg/mL or Molarity (M). The molecular formula for this compound is C21H23NO5.[6]

  • Confirmation: For more precise determination, the saturated solution can be filtered to remove excess solid, and the concentration of the dissolved solute can be measured using techniques like UV-Vis spectroscopy, by measuring the absorbance of the Fmoc group.

Visualization of the SPPS Experimental Workflow

The use of this compound is a key step within the broader context of the Solid-Phase Peptide Synthesis workflow. The following diagram illustrates the logical steps of a typical Fmoc-SPPS cycle.

SPPS_Workflow resin Start: Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) resin->deprotection wash1 Washing (DMF) deprotection->wash1 coupling Amino Acid Coupling: This compound + Coupling Reagents in DMF wash1->coupling wash2 Washing (DMF) coupling->wash2 cycle Repeat Cycle for next Amino Acid wash2->cycle Continue Peptide Chain final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final Amino Acid cycle->deprotection cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage end End: Crude Peptide cleavage->end

Caption: General workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

This workflow diagram outlines the sequential steps in elongating a peptide chain on a solid support.[1] The process begins with swelling the resin, followed by the removal of the Fmoc protecting group from the resin-bound amino acid. After washing, the this compound (or another protected amino acid) is activated and coupled to the growing peptide chain. A final wash removes excess reagents, and the cycle can be repeated until the desired peptide sequence is assembled. The final steps involve the removal of the last Fmoc group and cleavage of the completed peptide from the resin support.

References

Structural Impact of Incorporating O-ethyl-L-homoserine into Peptides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the structural impact of incorporating O-ethyl-L-homoserine into peptides is limited in publicly available literature. This guide provides a comprehensive framework based on established principles of peptide chemistry, the behavior of similar non-canonical amino acids, and standard analytical techniques. The quantitative data presented is illustrative to guide researchers in their experimental design and data analysis.

Introduction

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy in drug discovery and chemical biology to enhance therapeutic properties such as proteolytic stability, potency, and bioavailability.[1] O-ethyl-L-homoserine, an analog of methionine with an ether linkage in its side chain, offers a unique tool for probing the structural and functional roles of methionine residues and for introducing novel chemical properties. This guide details the potential structural impacts of this modification and provides a comprehensive overview of the experimental protocols required for synthesis and characterization.

O-ethyl-L-homoserine shares structural similarities with methionine but lacks the readily oxidizable thioether group. Its side chain is also more flexible than that of methionine. These differences are anticipated to induce localized conformational changes in the peptide backbone and alter side-chain packing, which can, in turn, influence the peptide's overall secondary and tertiary structure and its biological activity.

Predicted Structural Impact of O-ethyl-L-homoserine Incorporation

The introduction of O-ethyl-L-homoserine in place of a canonical amino acid like methionine is expected to have several structural consequences:

  • Side-Chain Flexibility: The ether linkage in the side chain of O-ethyl-L-homoserine allows for greater rotational freedom compared to the thioether of methionine. This increased flexibility can lead to a larger ensemble of accessible side-chain conformations.

  • Backbone Conformation: The altered side-chain volume and flexibility can influence the local peptide backbone conformation by affecting the permissible phi (φ) and psi (ψ) dihedral angles of the preceding and succeeding residues.

  • Secondary Structure Perturbation: In structured peptides, such as those with α-helical or β-sheet content, the introduction of O-ethyl-L-homoserine may act as a local disruptor or stabilizer, depending on the context. For instance, in an α-helix, the altered side chain may affect the packing interactions with neighboring residues.[2]

  • Hydrophobicity and Solubility: The replacement of a thioether with an ether linkage can subtly alter the local hydrophobicity, potentially influencing peptide solubility and interactions with biological membranes or receptor binding pockets.

Illustrative Quantitative Data

The following tables present hypothetical quantitative data to illustrate the potential structural impact of substituting a methionine residue with O-ethyl-L-homoserine (O-Et-Hse) in a model α-helical peptide.

Table 1: Hypothetical Backbone Dihedral Angles (φ, ψ) for a Model Peptide Sequence

Residue PositionAmino Acidφ (degrees)ψ (degrees)
i-1Alanine-65.2-40.1
iMethionine-63.8-41.5
i+1Leucine-64.5-40.8
............
i-1Alanine-66.1-39.8
iO-Et-Hse -70.3-38.5
i+1Leucine-68.9-39.2

Table 2: Illustrative Changes in Secondary Structure Content Determined by Circular Dichroism

Peptideα-Helix (%)β-Sheet (%)Random Coil (%)
Model Peptide (with Met)451045
Model Peptide (with O-Et-Hse)411049

Experimental Protocols

Synthesis of Peptides Incorporating O-ethyl-L-homoserine

Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is the most common method for preparing peptides containing non-canonical amino acids.[3][4]

3.1.1 Materials

  • Fmoc-O-ethyl-L-homoserine (custom synthesis or commercially available)

  • Rink Amide MBHA resin[5]

  • Fmoc-protected canonical amino acids

  • Coupling reagents: HBTU/HOBt or HATU[6]

  • Base: Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

  • Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Solvents: DMF, dichloromethane (B109758) (DCM), diethyl ether

3.1.2 Protocol

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[4]

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using the chosen coupling reagents and DIPEA in DMF.

  • Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

  • Chain Elongation: Continue the synthesis by sequential coupling and deprotection steps for the remaining amino acids.

  • Incorporation of Fmoc-O-ethyl-L-homoserine: Dissolve Fmoc-O-ethyl-L-homoserine and coupling reagents in DMF. Add to the deprotected resin and allow to react for 2 hours.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the mass of the purified peptide by mass spectrometry.

Structural Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[7][8][9]

3.2.1 Sample Preparation

  • Dissolve the lyophilized peptide in a suitable buffer (e.g., 20 mM sodium phosphate (B84403), pH 6.5) to a final concentration of 1-2 mM.[10]

  • Add 5-10% D₂O for the lock signal.

3.2.2 NMR Experiments

  • 1D ¹H NMR: To check for sample purity and proper folding.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[7]

  • 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If uniform ¹⁵N labeling is performed, this experiment provides information on the backbone amides.[10]

3.2.3 Data Analysis

  • Assign all proton resonances using the TOCSY and NOESY spectra.

  • Integrate the cross-peaks in the NOESY spectrum to derive upper distance bounds.

  • Use software like CYANA or XPLOR-NIH for structure calculation based on the distance restraints.

Analysis of Secondary Structure by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess the secondary structure content of peptides in solution.[11][12][13]

3.3.1 Sample Preparation

  • Dissolve the peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of 50-100 µM.

  • The buffer should have low absorbance in the far-UV region.

3.3.2 Data Acquisition

  • Record CD spectra from 190 to 260 nm in a quartz cuvette with a path length of 0.1 cm.

  • Acquire spectra at a controlled temperature (e.g., 25°C).

  • Subtract the spectrum of the buffer from the peptide spectrum.

3.3.3 Data Analysis

  • Convert the raw data to mean residue ellipticity [θ].

  • Deconvolute the CD spectrum using software like K2D3 or DichroWeb to estimate the percentage of α-helix, β-sheet, and random coil.

High-Resolution Structure Determination by X-ray Crystallography

X-ray crystallography can provide an atomic-resolution structure of a peptide in its crystalline state.[14][15][16]

3.4.1 Crystallization

  • Screen for crystallization conditions using commercially available kits (e.g., hanging drop or sitting drop vapor diffusion).

  • Peptide concentration should typically be between 5 and 20 mg/mL.

  • Optimize the initial hit conditions by varying the precipitant concentration, pH, and temperature.

3.4.2 Data Collection and Structure Determination

  • Mount a suitable crystal and expose it to a monochromatic X-ray beam.

  • Collect diffraction data.

  • Process the diffraction data to obtain reflection intensities.

  • Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing.

  • Build an atomic model into the resulting electron density map and refine the structure.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis s1 Fmoc-SPPS s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 s4 Mass Spectrometry s3->s4 a1 NMR Spectroscopy s4->a1 Purified Peptide a2 CD Spectroscopy s4->a2 a3 X-ray Crystallography s4->a3

General workflow for peptide synthesis and structural analysis.
Representative Signaling Pathway

signaling_pathway peptide Bioactive Peptide (with O-Et-Hse) receptor GPCR peptide->receptor Binds g_protein G Protein (α, β, γ) receptor->g_protein Activates effector Adenylyl Cyclase g_protein->effector Activates cAMP cAMP effector->cAMP Produces pka Protein Kinase A cAMP->pka Activates target Cellular Response pka->target Phosphorylates

A representative GPCR signaling pathway modulated by a bioactive peptide.

References

Methodological & Application

Coupling Reagents for N-Fmoc-O-ethyl-L-homoserine in Solid-Phase Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and use of coupling reagents for the incorporation of N-Fmoc-O-ethyl-L-homoserine into peptide sequences during solid-phase peptide synthesis (SPPS). The O-ethyl ether linkage on the homoserine side chain introduces moderate steric hindrance, necessitating careful consideration of the coupling strategy to ensure high efficiency and minimize side reactions.

Overview of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of modified amino acids like this compound. The ideal reagent should facilitate rapid and complete acylation of the free amine on the growing peptide chain while minimizing side reactions such as racemization. Commonly used classes of coupling reagents in Fmoc-SPPS include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

  • Carbodiimides (e.g., DIC): Diisopropylcarbodiimide (DIC) is a cost-effective reagent that activates the carboxylic acid. It is typically used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization and improve coupling efficiency. The byproduct of DIC, diisopropylurea, is soluble in common SPPS solvents, making it suitable for solid-phase applications.

  • Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is a pre-activated reagent that forms an HOBt ester. It is known for its high coupling efficiency and low racemization rates. The byproducts of PyBOP are generally less hazardous than those of its predecessor, BOP.

  • Aminium/Uronium Salts (e.g., HBTU, HATU): O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and rapid coupling reagents.[1] HATU, containing a 7-azabenzotriazole (HOAt) moiety, forms a more reactive OAt-ester, making it particularly suitable for sterically hindered amino acids and difficult couplings.[1][2] However, excess aminium/uronium reagents can lead to guanidinylation of the N-terminus.

Data Presentation: Comparison of Coupling Reagents

While specific quantitative data for the coupling of this compound is not extensively available in the literature, the following table provides a comparative summary based on general principles of SPPS and data from sterically similar amino acids.[3][4] Coupling efficiency is highly dependent on the specific peptide sequence and reaction conditions.

Coupling Reagent CombinationClassTypical Reaction Time (min)Estimated Coupling Efficiency (%)Key AdvantagesPotential Disadvantages
DIC / HOBt Carbodiimide60 - 18097 - 99Cost-effective, low risk of guanidinylation.Slower reaction rates, potential for N-acylurea formation.
HBTU / HOBt / DIPEA Aminium/Uronium Salt30 - 9098 - 99.5Fast and efficient, widely used.Potential for guanidinylation if used in excess, may be less effective for highly hindered couplings than HATU.[1]
HATU / HOAt / DIPEA or Collidine Aminium/Uronium Salt20 - 60> 99.5Highly reactive, excellent for hindered couplings, low racemization.[1][2]Higher cost, potential for guanidinylation.
PyBOP / DIPEA Phosphonium Salt30 - 9098 - 99Efficient, no risk of guanidinylation.Byproducts can be challenging to remove in solution-phase synthesis.

Experimental Protocols

The following are detailed protocols for the coupling of this compound to a resin-bound peptide. These protocols are based on standard Fmoc-SPPS procedures.[5]

General Preparations
  • Resin Swelling: Swell the resin (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF) for at least 1 hour before use.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF.

Protocol 1: DIC/HOBt Coupling

This protocol is a reliable and cost-effective method suitable for routine couplings.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a separate reaction vessel, dissolve this compound and HOBt in DMF.

  • Add the solution to the deprotected peptide-resin.

  • Add DIC to the resin suspension.

  • Agitate the reaction mixture at room temperature for 1-3 hours.

  • Monitor the coupling reaction for completion using a qualitative method such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.

  • If the reaction is incomplete after 3 hours, a second coupling can be performed with fresh reagents.

  • Upon completion, wash the resin thoroughly with DMF (3x), dichloromethane (B109758) (DCM) (3x), and DMF (3x).

Protocol 2: HATU Coupling

This protocol is recommended for potentially difficult couplings where steric hindrance may be a concern.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-4 equivalents)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9-3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-8 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation: In a separate reaction vessel, dissolve this compound and HATU in DMF.

  • Add DIPEA or collidine to the solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the reaction completion using the Kaiser test.

  • If the coupling is sluggish, the reaction time can be extended, or a second coupling can be performed.

  • Upon completion, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Visualization of Experimental Workflows

Standard Fmoc-SPPS Cycle

SPPS_Cycle Start Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of This compound (e.g., DIC/HOBt or HATU) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 End Fmoc-AA(n+1)-Peptide-Resin Wash2->End Repeat Repeat for next amino acid End->Repeat Repeat->Deprotection Activation_Pathways cluster_0 Carbodiimide Pathway (DIC/HOBt) cluster_1 Aminium/Uronium Pathway (HATU) AminoAcid1 This compound + HOBt ActiveEster1 HOBt-ester AminoAcid1->ActiveEster1 Activation DIC DIC DIC->ActiveEster1 PeptideResin {H2N-Peptide-Resin} ActiveEster1->PeptideResin Coupling AminoAcid2 This compound + DIPEA/Collidine ActiveEster2 OAt-ester AminoAcid2->ActiveEster2 Activation HATU HATU HATU->ActiveEster2 ActiveEster2->PeptideResin Coupling CoupledProduct Fmoc-AA-Peptide-Resin PeptideResin->CoupledProduct

References

Application Notes and Protocols for the Cleavage of Peptides Containing O-ethyl-L-homoserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry. The final cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups is a critical step that significantly impacts the yield and purity of the final product. This document provides detailed application notes and protocols for the cleavage of peptides containing the non-canonical amino acid O-ethyl-L-homoserine.

O-ethyl-L-homoserine is an analog of methionine where the sulfur atom is replaced by an oxygen atom, and the methyl group is replaced by an ethyl group. The ether linkage in the side chain requires careful consideration during the acidic cleavage step to prevent unwanted side reactions. These notes are intended to guide researchers in selecting the appropriate cleavage cocktail and optimizing the protocol to ensure the integrity of the peptide.

During cleavage with strong acids like trifluoroacetic acid (TFA), highly reactive cationic species are generated from the cleavage of protecting groups and the resin linker.[1][2] These carbocations can alkylate nucleophilic residues such as tryptophan, tyrosine, and methionine.[1] While the ether oxygen of O-ethyl-L-homoserine is less nucleophilic than the sulfur atom of methionine, the potential for acid-catalyzed side reactions involving the ethyl group or the ether bond itself must be considered.

Recommended Cleavage Cocktails

The selection of the cleavage cocktail is dependent on the other amino acids present in the peptide sequence, particularly those with sensitive side chains. Below is a summary of recommended cocktails for peptides containing O-ethyl-L-homoserine.

Reagent Composition (v/v or w/v) Target Peptides Notes
Cocktail A (Standard) 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)Peptides without other sensitive residues (e.g., Cys, Met, Trp).TIS is an efficient scavenger for carbocations.[1] Water helps to suppress some side reactions.
Cocktail B (For Trp-containing peptides) 94% TFA, 2.5% Water, 2.5% TIS, 1% 1,2-Ethanedithiol (EDT)Peptides containing Tryptophan.EDT is a scavenger that helps protect the indole (B1671886) ring of Tryptophan from modification.[1]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTPeptides with multiple sensitive residues (Arg(Pbf), Cys, Met, Trp).A robust, general-purpose cleavage cocktail for complex peptides.[1]

Experimental Protocols

1. Pre-Cleavage Preparation

  • Transfer the peptide-resin (typically 50-200 mg) to a suitable reaction vessel, such as a fritted syringe or a round-bottom flask.

  • Wash the resin extensively with dichloromethane (B109758) (DCM) (3 x 5 mL) to remove any residual N,N-dimethylformamide (DMF).

  • Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour. It is crucial to remove all residual solvents.[1]

2. Peptide Cleavage Protocol

CAUTION: Trifluoroacetic acid (TFA) is a strong, corrosive acid. All procedures involving TFA must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Prepare the chosen cleavage cocktail fresh immediately before use. For 100 mg of resin, prepare approximately 2 mL of the cocktail.

  • Add the freshly prepared cleavage cocktail to the dried peptide-resin.

  • Gently agitate the mixture at room temperature for 2-3 hours. For peptides with multiple arginine residues protected with Pbf, the cleavage time may need to be extended.[2]

  • Monitor the cleavage progress by taking a small aliquot of the cleavage mixture at different time points (e.g., 1, 2, and 3 hours), precipitating the peptide in cold diethyl ether, and analyzing it by HPLC or mass spectrometry.

3. Post-Cleavage Work-up

  • Filter the cleavage mixture to separate the resin from the peptide-containing TFA solution.

  • Wash the resin with a small volume of fresh TFA (2 x 0.5 mL) and combine the filtrates.

  • In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate). The peptide should precipitate as a white solid.

  • Place the tube in an ice bath or at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture at 3000-4000 rpm for 5 minutes.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and organic byproducts.

  • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) for purification by preparative HPLC.

Potential Side Reactions and Considerations

The primary concern for peptides containing O-ethyl-L-homoserine is the stability of the O-ethyl ether bond under strong acidic conditions. While generally more stable than the thioether in methionine to oxidation, the ether linkage can be susceptible to acid-catalyzed cleavage, although this typically requires harsher conditions than standard TFA cleavage.

A potential side reaction is the formation of homoserine lactone, which can occur with C-terminal methionine residues during HF cleavage through alkylation of the thioether followed by cyclization.[3] While less likely with the less nucleophilic ether oxygen, the possibility should be considered, especially with extended cleavage times or stronger acid systems.

To minimize the risk of side reactions:

  • Use the mildest effective cleavage conditions.

  • Keep the cleavage time as short as possible while ensuring complete deprotection.

  • Employ efficient scavengers like TIS to quench reactive carbocations.

It is highly recommended to perform a small-scale trial cleavage and analyze the crude product by mass spectrometry to identify any potential side products and to confirm the integrity of the O-ethyl-L-homoserine residue.

Diagrams

Cleavage_Workflow cluster_prep Pre-Cleavage Preparation cluster_cleavage Cleavage cluster_workup Post-Cleavage Work-up prep1 Transfer Peptide-Resin prep2 Wash with DCM prep1->prep2 prep3 Dry Resin prep2->prep3 cleavage2 Add Cocktail to Resin prep3->cleavage2 cleavage1 Prepare Fresh Cleavage Cocktail cleavage1->cleavage2 cleavage3 Agitate at Room Temperature (2-3h) cleavage2->cleavage3 workup1 Filter to Remove Resin cleavage3->workup1 workup2 Precipitate Peptide in Cold Ether workup1->workup2 workup3 Centrifuge and Decant Ether workup2->workup3 workup4 Wash Peptide Pellet workup3->workup4 workup5 Dry Crude Peptide workup4->workup5 purification purification workup5->purification Purification (HPLC)

Caption: Experimental workflow for peptide cleavage.

Side_Reaction_Prevention TFA TFA Cleavage Protecting_Groups Protecting Groups (e.g., Boc, tBu) TFA->Protecting_Groups cleaves Resin_Linker Resin Linker TFA->Resin_Linker cleaves Carbocations Reactive Carbocations (R+) Protecting_Groups->Carbocations generate Resin_Linker->Carbocations generate Peptide Peptide with O-ethyl-L-homoserine Carbocations->Peptide can attack Scavengers Scavengers (e.g., TIS, EDT) Carbocations->Scavengers are trapped by Side_Products Potential Side Products (e.g., alkylated peptide) Peptide->Side_Products leading to Quenched_Carbocations Quenched Carbocations Scavengers->Quenched_Carbocations forming

Caption: Role of scavengers in preventing side reactions.

References

Application Notes and Protocols: Manual vs. Automated Synthesis of Peptides with N-Fmoc-O-ethyl-L-homoserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and development, enabling the creation of custom peptides for a vast array of applications, from basic biological research to the development of novel therapeutics.[1][2][3] The incorporation of unnatural amino acids, such as N-Fmoc-O-ethyl-L-homoserine, offers a powerful strategy to enhance peptide stability, modulate biological activity, and create unique molecular probes.[4][5]

This document provides a detailed comparison of manual and automated Fmoc-based SPPS methods for the synthesis of peptides containing this compound. While manual synthesis provides a cost-effective and flexible approach for small-scale and custom syntheses, automated synthesis offers superior reproducibility, higher throughput, and reduced hands-on time, making it ideal for routine and larger-scale production.[6][7]

Comparative Data: Manual vs. Automated Synthesis

The choice between manual and automated synthesis depends on various factors, including the desired scale, throughput, and available resources. The following table summarizes typical quantitative parameters for each method.

ParameterManual SynthesisAutomated Synthesis
Synthesis Time (per cycle) 1.5 - 3 hours0.5 - 1.5 hours
Hands-on Time High (constant monitoring and reagent addition)Low (primarily setup and cleavage)
Typical Crude Purity 65-85%80-95%
Expected Yield 50-70%65-85%
Reproducibility Operator-dependentHigh
Solvent Consumption Generally higher due to manual washing stepsOptimized and typically lower
Scale Milligrams to hundreds of milligramsMilligrams to grams
Flexibility for non-standard amino acids High, allows for on-the-fly adjustmentsDependent on instrument capabilities

Experimental Protocols

The following protocols describe the general steps for manual and automated solid-phase synthesis of a hypothetical peptide containing this compound. Standard Fmoc-amino acids are coupled using established procedures, while the coupling of this compound is highlighted.

Materials and Reagents
  • Resin: Pre-loaded Wang or Rink Amide resin appropriate for the desired C-terminus.

  • Fmoc-Amino Acids: Standard protected amino acids and this compound.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine (B6355638).

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Other: Acetic anhydride (B1165640) for capping (optional), Ninhydrin (B49086) test kit for monitoring coupling completion.

Manual Synthesis Protocol

This protocol is designed for a 0.1 mmol scale synthesis.

1. Resin Swelling:

  • Place the resin in a fritted syringe or a specialized peptide synthesis vessel.

  • Add DMF to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of this compound:

  • In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HBTU in DMF.

  • Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours. The coupling time may need to be extended for this non-standard amino acid.

  • Perform a ninhydrin test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.

4. Capping (Optional):

  • If the coupling is incomplete, cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Wash the resin with DMF.

5. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Final Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection (step 2).

7. Cleavage and Deprotection:

  • Wash the resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the cleavage mixture into a cold ether solution to precipitate the crude peptide.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

8. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Manual_Peptide_Synthesis_Workflow resin Start: Resin Swelling in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (this compound + HBTU/DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 ninhydrin Ninhydrin Test wash2->ninhydrin cleavage Final Cleavage & Deprotection (TFA) wash2->cleavage Final Amino Acid Coupled & Deprotected ninhydrin->coupling Positive repeat_cycle Repeat for next Amino Acid ninhydrin->repeat_cycle Negative repeat_cycle->deprotection purification End: Purification (RP-HPLC) cleavage->purification

Caption: Manual Solid-Phase Synthesis Workflow.

Automated Synthesis Protocol

This protocol is a general guideline for an automated peptide synthesizer. Specific parameters will need to be adjusted based on the instrument's software and capabilities.

1. Instrument Setup:

  • Load the appropriate resin into the reaction vessel.

  • Place vials containing Fmoc-amino acids (including this compound), activator (HBTU/HATU), base (DIPEA), and solvents in their designated positions on the synthesizer.

  • Program the peptide sequence and synthesis parameters.

2. Automated Synthesis Cycles:

  • The instrument will automatically perform the following steps for each amino acid:

    • DMF Washes: To prepare the resin for the next step.

    • Fmoc Deprotection: Typically with 20% piperidine in DMF. The synthesizer may have options for single or double deprotection cycles.

    • DMF Washes: To remove piperidine and by-products.

    • Coupling: The synthesizer will deliver the activated amino acid solution to the reaction vessel. For this compound, it is advisable to program a longer coupling time (e.g., 60-90 minutes) and potentially a double coupling cycle to ensure high efficiency.

    • DMF Washes: To remove excess reagents and by-products.

3. Final Cleavage and Purification:

  • Once the automated synthesis is complete, the resin-bound peptide is removed from the instrument.

  • The peptide is then cleaved from the resin and purified using the same procedure as in the manual protocol (steps 7 and 8).

Automated_Peptide_Synthesis_Workflow cluster_0 Automated Process setup Start: Instrument Setup (Resin, Reagents, Sequence) deprotection Fmoc Deprotection setup->deprotection synthesis_cycle Automated Synthesis Cycle (Deprotection, Coupling, Wash) cleavage Manual Cleavage & Deprotection (TFA) purification End: Purification (RP-HPLC) cleavage->purification wash Solvent Wash deprotection->wash Next Amino Acid coupling Amino Acid Coupling coupling->wash Next Amino Acid wash->cleavage Synthesis Complete wash->deprotection Next Amino Acid wash->coupling Next Amino Acid

Caption: Automated Solid-Phase Synthesis Workflow.

Application in Drug Development: Targeting a Signaling Pathway

Peptides containing unnatural amino acids like O-ethyl-L-homoserine can be designed as potent and selective modulators of signaling pathways implicated in disease. For instance, they can act as agonists or antagonists of G-protein coupled receptors (GPCRs), which are crucial targets in drug development. The ethyl ether on the homoserine side chain can provide increased metabolic stability and alter the binding affinity and selectivity for the target receptor.

Signaling_Pathway peptide Peptide with O-ethyl-L-homoserine receptor GPCR Target peptide->receptor Binding g_protein G-Protein Activation receptor->g_protein Conformational Change effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response (e.g., Gene Expression, Proliferation) second_messenger->cellular_response

Caption: Peptide-mediated GPCR Signaling.

Conclusion

Both manual and automated SPPS are effective methods for synthesizing peptides containing this compound. Manual synthesis offers greater flexibility for optimization and is well-suited for smaller-scale, exploratory work. In contrast, automated synthesis provides significant advantages in terms of throughput, reproducibility, and efficiency, making it the preferred choice for routine production and larger-scale syntheses in a drug development setting.[6][7] The incorporation of O-ethyl-L-homoserine can be a valuable tool for medicinal chemists seeking to improve the pharmacokinetic and pharmacodynamic properties of peptide-based drug candidates.

References

Synthesis of Homoserine Lactone-Containing Peptides Using N-Fmoc-O-ethyl-L-homoserine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of peptides containing a C-terminal homoserine lactone using N-Fmoc-O-ethyl-L-homoserine. This method is particularly relevant for the preparation of quorum sensing modulators and other bioactive peptides where a lactone moiety is crucial for activity. The protocols cover the synthesis of the protected amino acid, its incorporation into a peptide sequence via solid-phase peptide synthesis (SPPS), and the final acid-mediated cyclative cleavage to yield the desired homoserine lactone peptide.

Introduction

N-acyl homoserine lactones (AHLs) are a class of signaling molecules utilized by many Gram-negative bacteria in a process known as quorum sensing, which regulates gene expression in response to population density. This communication system is implicated in various bacterial behaviors, including biofilm formation and virulence factor production, making it an attractive target for the development of novel antibacterial agents. The synthesis of peptides containing a homoserine lactone moiety allows for the creation of mimics and antagonists of natural AHLs.

The use of this compound in standard Fmoc-based solid-phase peptide synthesis (SPPS) offers a straightforward and efficient route to these important molecules. The ethyl ether on the homoserine side chain serves as a stable protecting group throughout the synthesis. The final treatment with a strong acid, such as trifluoroacetic acid (TFA), during the cleavage of the peptide from the solid support simultaneously removes the side-chain protecting groups and catalyzes the intramolecular cyclization to form the stable five-membered homoserine lactone ring.

Data Presentation

Table 1: Typical Yields and Purity for Solid-Phase Peptide Synthesis (SPPS)

ParameterTypical RangeNotes
Coupling Efficiency per Step>99%Monitored by qualitative tests (e.g., Kaiser test) or quantitative Fmoc release assay.
Overall Crude Peptide Yield10-50%Highly dependent on peptide length and sequence. Shorter peptides generally give higher yields.
Purity of Crude Peptide50-95%Dependent on the success of individual coupling and deprotection steps.
Purity after HPLC Purification>95-98%For most research and drug development applications.

Note: The yields and purities presented are typical for Fmoc-SPPS and can vary based on the specific peptide sequence, length, and the efficiency of the cyclization step.

Experimental Protocols

Protocol 1: Synthesis of this compound

While this compound is commercially available, this protocol outlines its synthesis from L-homoserine for researchers who wish to prepare it in-house.

Materials:

  • L-Homoserine

  • Thionyl chloride (SOCl₂)

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Dioxane

  • Water

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Esterification of L-Homoserine:

    • Suspend L-homoserine in absolute ethanol.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure to obtain the ethyl ester hydrochloride.

  • Fmoc Protection:

    • Dissolve the homoserine ethyl ester hydrochloride in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate to neutralize the solution and then add an excess to maintain a basic pH.

    • Add a solution of Fmoc-OSu in dioxane dropwise to the stirring solution.

    • Stir the reaction at room temperature for 4-6 hours.

    • Acidify the reaction mixture with 1N HCl to pH 2-3.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound as a white solid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of Homoserine Lactone-Containing Peptides

This protocol describes the manual synthesis of a peptide with a C-terminal homoserine lactone using this compound on a Rink Amide resin.

Materials:

  • Rink Amide resin (or other suitable resin for C-terminal amides)

  • N-Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin in a reaction vessel.

    • Add DMF and allow the resin to swell for at least 1 hour at room temperature.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the presence of free amines.

  • Amino Acid Coupling (for all amino acids except the C-terminal one):

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU/HATU (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Incorporation of this compound (C-terminal residue):

    • Follow the same coupling procedure as in step 3, using this compound as the amino acid to be coupled to the resin-bound peptide.

  • Repeat Synthesis Cycle:

    • Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Cyclization:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and catalyzes the cyclization of the O-ethyl-homoserine to the homoserine lactone.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final homoserine lactone-containing peptide by mass spectrometry and analytical HPLC.

Mandatory Visualizations

Quorum Sensing Signaling Pathway

QuorumSensing cluster_bacterium Gram-Negative Bacterium cluster_environment AHL_Synthase AHL Synthase (LuxI homolog) AHL N-Acyl Homoserine Lactone (AHL) AHL_Synthase->AHL Precursors S-adenosylmethionine + Acyl-ACP Precursors->AHL_Synthase LuxR LuxR-type Receptor AHL->LuxR Binds AHL_LuxR_Complex AHL-LuxR Complex AHL->AHL_LuxR_Complex AHL->AHL_out Low Cell Density: Diffusion out LuxR->AHL_LuxR_Complex DNA Target Genes AHL_LuxR_Complex->DNA Activates Transcription Gene Expression (e.g., Virulence, Biofilm) DNA->Transcription AHL_out->AHL High Cell Density: Diffusion in

Caption: Bacterial quorum sensing signaling pathway mediated by N-acyl homoserine lactones (AHLs).

Experimental Workflow for Homoserine Lactone Peptide Synthesis

SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 CoupleAA 3. Couple Fmoc-AA-OH (HBTU/HATU, DIPEA) Deprotect1->CoupleAA CoupleHse 4. Couple Fmoc-Hse(Et)-OH Deprotect1->CoupleHse CoupleAA->Deprotect1 Cycle Loop Repeat n-1 times Deprotect_Final 5. Final Fmoc Deprotection CoupleHse->Deprotect_Final Cleave 6. Cleavage & Cyclization (TFA/TIS/H₂O) Deprotect_Final->Cleave Purify 7. Purification (RP-HPLC) Cleave->Purify Analyze 8. Analysis (MS, HPLC) Purify->Analyze End End: Homoserine Lactone Peptide Analyze->End

Application Notes and Protocols for Post-Synthesis Modification of Peptides with O-ethyl-L-homoserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of peptides containing O-ethyl-L-homoserine, a non-canonical amino acid, through post-synthesis modification. The incorporation of O-ethyl-L-homoserine can enhance the pharmacological properties of peptides by increasing their lipophilicity and metabolic stability. The following sections detail the synthesis of a homoserine-containing peptide via solid-phase peptide synthesis (SPPS) and subsequent on-resin and solution-phase O-ethylation of the homoserine side chain.

Introduction

Post-synthesis modification of peptides is a powerful strategy for introducing novel functionalities and improving the therapeutic potential of peptide-based drugs. O-alkylation of amino acid side chains, such as the conversion of homoserine to O-ethyl-L-homoserine, can modulate a peptide's physicochemical properties. This modification can lead to improved membrane permeability, increased resistance to enzymatic degradation, and altered receptor binding affinity.

This document outlines two primary approaches for the preparation of O-ethyl-L-homoserine containing peptides: on-resin modification of a homoserine-containing peptide and modification in solution after cleavage from the solid support.

Data Presentation

Table 1: Materials and Reagents for Peptide Synthesis and Modification

Reagent/MaterialSupplierPurpose
Fmoc-L-Homoserine(Trt)-OHVariousAmino acid building block for SPPS
Rink Amide ResinVariousSolid support for peptide synthesis
N,N-Dimethylformamide (DMF)VariousSolvent for SPPS
Piperidine (B6355638)VariousReagent for Fmoc deprotection
HBTU/HATUVariousCoupling reagent for SPPS
N,N-Diisopropylethylamine (DIEA)VariousBase for coupling reactions
Trifluoroacetic Acid (TFA)VariousReagent for peptide cleavage
Triphenylphosphine (B44618) (PPh₃)VariousReagent for Mitsunobu reaction
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)VariousReagent for Mitsunobu reaction
Ethanol (B145695) (absolute)VariousEthyl group source for Mitsunobu reaction
Sodium Hydride (NaH)VariousBase for Williamson ether synthesis
Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)VariousEthylating agent for Williamson ether synthesis
Dichloromethane (B109758) (DCM)VariousSolvent
Acetonitrile (ACN)VariousSolvent for HPLC purification

Table 2: Expected Quantitative Data for Peptide Synthesis and Modification

StepParameterExpected ValueNotes
SPPS of Homoserine Peptide Coupling Efficiency per Cycle>99%Monitored by Ninhydrin test.
Overall Crude Peptide Yield70-90%Sequence-dependent.
Purity of Crude Peptide50-80%Dependent on sequence and synthesis efficiency.
On-Resin O-Ethylation (Mitsunobu) Conversion to O-ethyl-homoserine60-80%Reaction conditions may require optimization.[1]
Purity of Cleaved O-ethylated Peptide40-70%Byproducts from Mitsunobu reaction are common.
Solution-Phase O-Ethylation (Williamson) Conversion to O-ethyl-homoserine50-75%Requires careful control of reaction conditions to avoid side reactions.[2]
Final Purity after HPLC>95%For both modification strategies.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Homoserine-Containing Peptide

This protocol describes the synthesis of a model pentapeptide (e.g., Tyr-Gly-Gly-Phe-Hse) on a Rink Amide resin using a manual or automated peptide synthesizer.

1. Resin Swelling:

  • Place Rink Amide resin (0.1 mmol scale) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the 20% piperidine in DMF treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve Fmoc-L-Homoserine(Trt)-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and DIEA (0.8 mmol, 8 eq.) in DMF.

  • Add the activation mixture to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • Monitor the coupling reaction using the Kaiser (ninhydrin) test. If the test is positive (blue beads), extend the coupling time or perform a recoupling.

  • Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 times).

4. Chain Elongation:

  • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence (e.g., Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH).

5. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

At this stage, the resin-bound peptide with a free N-terminus and a trityl-protected homoserine side chain is ready for on-resin modification or cleavage.

Protocol 2: On-Resin Post-Synthesis O-Ethylation of Homoserine (Mitsunobu Reaction)

This proposed protocol is based on the principles of the Mitsunobu reaction for on-resin alcohol alkylation.[1]

1. Trityl Deprotection of Homoserine Side Chain:

  • Wash the peptide-resin from Protocol 1 with dichloromethane (DCM).

  • Treat the resin with a solution of 1-5% TFA in DCM for 2 minutes, repeating 5-10 times until the yellow color of the trityl cation is no longer observed in the effluent.

  • Wash the resin thoroughly with DCM, followed by DMF.

2. On-Resin O-Ethylation:

  • Swell the deprotected peptide-resin in anhydrous tetrahydrofuran (B95107) (THF) or DCM.

  • In a separate flask, dissolve triphenylphosphine (PPh₃) (1.0 mmol, 10 eq.) in anhydrous THF.

  • Add absolute ethanol (2.0 mmol, 20 eq.) to the PPh₃ solution.

  • Cool the mixture to 0°C and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.0 mmol, 10 eq.).

  • Add this reaction mixture to the peptide-resin.

  • Allow the reaction to proceed at room temperature for 12-24 hours with gentle agitation.

  • Wash the resin thoroughly with THF, DCM, and DMF.

3. Peptide Cleavage and Deprotection:

  • Wash the resin with DCM and dry under a stream of nitrogen.

  • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.

  • Agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

4. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final O-ethyl-L-homoserine containing peptide.

Protocol 3: Solution-Phase Post-Synthesis O-Ethylation of Homoserine (Williamson-type Ether Synthesis)

This protocol involves the cleavage of the homoserine-containing peptide from the resin, followed by ethylation in solution.

1. Synthesis and Cleavage of Homoserine Peptide:

  • Synthesize the homoserine-containing peptide as described in Protocol 1.

  • After the final Fmoc deprotection, deprotect the homoserine side-chain trityl group as described in Protocol 2, step 1.

  • Cleave the peptide from the resin and purify by RP-HPLC as described in Protocol 2, steps 3 and 4. Lyophilize the pure peptide.

2. Solution-Phase O-Ethylation:

  • Dissolve the purified homoserine-containing peptide (1 eq.) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium hydride (NaH) (1.5 eq., 60% dispersion in mineral oil) portion-wise to the solution. Caution: NaH is highly reactive and generates hydrogen gas.

  • Stir the reaction mixture at 0°C for 30 minutes to form the alkoxide.

  • Add ethyl iodide (EtI) or ethyl bromide (EtBr) (5 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the solution with a small amount of TFA.

3. Purification:

  • Dilute the reaction mixture with water and purify the O-ethylated peptide by RP-HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Visualizations

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Modification Post-Synthesis Modification cluster_Final Final Product Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect1 Couple_Hse Couple Fmoc-Hse(Trt)-OH Deprotect1->Couple_Hse Elongate Repeat Deprotection & Coupling for Sequence Couple_Hse->Elongate Deprotect_Final Final Fmoc Deprotection Elongate->Deprotect_Final On_Resin On-Resin O-Ethylation (Protocol 2) Deprotect_Final->On_Resin Cleave_Purify Cleavage & Purification Deprotect_Final->Cleave_Purify Cleave Homoserine Peptide Final_Product O-ethyl-L-homoserine Peptide On_Resin->Final_Product Cleavage & Purification Solution_Phase Solution-Phase O-Ethylation (Protocol 3) Cleave_Purify->Solution_Phase Solution_Phase->Final_Product Purification

Caption: Overall experimental workflow for the synthesis of O-ethyl-L-homoserine peptides.

On_Resin_Modification Start Peptide-Resin with Hse(Trt) Trt_Deprotect Trityl Deprotection (TFA/DCM) Start->Trt_Deprotect Wash1 Wash (DCM, DMF) Trt_Deprotect->Wash1 Mitsunobu Mitsunobu Reaction: PPh₃, DEAD/DIAD, Ethanol in THF Wash1->Mitsunobu Wash2 Wash (THF, DCM, DMF) Mitsunobu->Wash2 Cleavage Cleavage from Resin (TFA cocktail) Wash2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Pure O-ethyl-Hse Peptide Purification->Final_Product

Caption: Workflow for on-resin O-ethylation of a homoserine-containing peptide.

Solution_Phase_Modification Start Synthesize & Cleave Hse-Peptide Purify_Hse_Peptide Purify Hse-Peptide (RP-HPLC) Start->Purify_Hse_Peptide Alkoxide_Formation Alkoxide Formation: NaH in DMF Purify_Hse_Peptide->Alkoxide_Formation Alkylation Alkylation: Ethyl Iodide/Bromide Alkoxide_Formation->Alkylation Quench Quench Reaction (Water) Alkylation->Quench Purify_Final Final Purification (RP-HPLC) Quench->Purify_Final Final_Product Pure O-ethyl-Hse Peptide Purify_Final->Final_Product

Caption: Workflow for solution-phase O-ethylation of a homoserine-containing peptide.

Chemical_Reactions cluster_Mitsunobu Mitsunobu Reaction cluster_Williamson Williamson Ether Synthesis Peptide-Hse-OH Peptide-Hse-OH Reagents_M + PPh₃ + DEAD/DIAD + EtOH Peptide-Hse-OH->Reagents_M Product_M Peptide-Hse-OEt Reagents_M->Product_M THF Byproducts_M + Ph₃P=O + H₂N-NH(CO₂Et)₂ Product_M->Byproducts_M Peptide-Hse-OH_W Peptide-Hse-OH Step1 1) NaH, DMF Peptide-Hse-OH_W->Step1 Step2 2) EtI or EtBr Step1->Step2 Product_W Peptide-Hse-OEt Step2->Product_W

Caption: Chemical reactions for the O-ethylation of the homoserine side chain.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing O-ethyl-L-homoserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unnatural amino acids, such as O-ethyl-L-homoserine, into peptide sequences is a powerful strategy for enhancing therapeutic properties like stability, potency, and in vivo half-life. However, these modifications can present unique challenges for purification. This application note provides a detailed protocol for the purification of peptides containing O-ethyl-L-homoserine using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology described herein offers a robust starting point for researchers to achieve high-purity peptides suitable for a range of downstream applications, from in vitro assays to preclinical studies.

Introduction

Synthetic peptides are crucial tools in drug discovery and development. The inclusion of unnatural amino acids can significantly alter a peptide's physicochemical properties, including its hydrophobicity, charge, and conformational rigidity.[1] O-ethyl-L-homoserine, an analogue of methionine, introduces a flexible, moderately hydrophobic side chain. Accurate assessment and purification of peptides containing such modifications are critical for experimental success and therapeutic safety.[1] Reversed-phase HPLC (RP-HPLC) is a high-resolution technique widely used for the analysis and purification of peptides and proteins.[2][3] This document outlines a comprehensive RP-HPLC method for the purification of peptides incorporating O-ethyl-L-homoserine, along with considerations for method development and quality control.

Experimental Workflow

The overall workflow for the purification and analysis of a synthetic peptide containing O-ethyl-L-homoserine is depicted below. This process begins with the crude synthetic peptide and proceeds through purification, fraction analysis, and final quality control checks.

experimental_workflow crude_peptide Crude Synthetic Peptide (Post-cleavage and precipitation) dissolution Dissolution in Aqueous Buffer crude_peptide->dissolution hplc_purification Preparative RP-HPLC dissolution->hplc_purification fraction_collection Fraction Collection (Based on UV absorbance) hplc_purification->fraction_collection fraction_analysis Fraction Analysis (Analytical RP-HPLC & MS) fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_qc Final Quality Control lyophilization->final_qc pure_peptide Purified Peptide (>95% Purity) final_qc->pure_peptide

Caption: Experimental workflow for the purification of peptides containing O-ethyl-L-homoserine.

Materials and Methods

Instrumentation
  • Preparative and Analytical HPLC system with UV detector

  • Mass Spectrometer (ESI-MS)

  • Lyophilizer

Consumables and Reagents
  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Formic acid (FA), HPLC grade

  • Crude synthetic peptide containing O-ethyl-L-homoserine

  • Reversed-phase C18 column (preparative and analytical)

Detailed Experimental Protocols

Protocol 1: Preparative RP-HPLC Purification
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A or a compatible aqueous buffer. The solubility of peptides can be a limiting factor, so it's crucial to ensure complete dissolution before injection.

  • Column: C18 reversed-phase column (e.g., 10 µm particle size, 300 Å pore size, 250 x 21.2 mm). The choice of a wide-pore (300 Å) column is generally recommended for peptides.[3]

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Elution: The following gradient is a good starting point and can be optimized based on the hydrophobicity of the peptide.

    Time (min) % Mobile Phase B
    0 5
    5 5
    65 65
    70 95
    75 95
    80 5

    | 90 | 5 |

  • Flow Rate: 15-20 mL/min for a ~21.2 mm ID column.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions based on the UV chromatogram, isolating the main peak corresponding to the target peptide.

Protocol 2: Analytical RP-HPLC for Purity Assessment
  • Sample Preparation: Dilute a small aliquot of each collected fraction and the pooled pure fractions with Mobile Phase A.

  • Column: C18 reversed-phase column (e.g., 3.5 µm particle size, 150 x 4.6 mm).

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Elution: A faster gradient is typically used for analytical runs.

    Time (min) % Mobile Phase B
    0 5
    25 65
    27 95
    30 95
    32 5

    | 40 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Analysis: Integrate the peak areas to determine the purity of the peptide in each fraction.

Protocol 3: Mass Spectrometry Analysis
  • Sample Preparation: Infuse the diluted fractions directly or analyze via LC-MS.

  • Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Analysis: Confirm the molecular weight of the peptide in the collected fractions to ensure the correct product is being isolated. Combining HPLC with mass spectrometry is essential for confirming the identity of the target peptide and characterizing any impurities.[1]

Data Presentation

The following tables summarize typical parameters for the HPLC purification and analysis of a peptide containing O-ethyl-L-homoserine.

Table 1: Preparative HPLC Parameters

ParameterValue
Column C18, 10 µm, 300 Å, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 18 mL/min
Gradient 5-65% B over 60 min
Detection UV at 220 nm
Injection Volume 1-5 mL (dependent on concentration)

Table 2: Analytical HPLC Parameters

ParameterValue
Column C18, 3.5 µm, 300 Å, 150 x 4.6 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5-65% B over 25 min
Detection UV at 220 nm
Injection Volume 10-20 µL

Table 3: Quality Control Summary

AnalysisSpecificationResult
Purity (HPLC) ≥ 95%Pass
Identity (MS) Expected Molecular Weight ± 1 DaPass
Appearance White to off-white lyophilized powderPass

Logical Relationships in Method Development

Optimizing the purification of a novel peptide requires a systematic approach. The following diagram illustrates the key relationships between experimental parameters and desired outcomes.

method_development cluster_params Adjustable Parameters cluster_outcomes Desired Outcomes gradient Gradient Slope resolution Resolution gradient->resolution affects mobile_phase Mobile Phase (TFA vs. FA) mobile_phase->resolution affects selectivity column_chem Column Chemistry (C18, C8, C4) column_chem->resolution affects retention flow_rate Flow Rate run_time Run Time flow_rate->run_time inversely affects purity Purity resolution->purity enables

Caption: Key relationships in HPLC method development for peptide purification.

Discussion

The inclusion of O-ethyl-L-homoserine is expected to increase the hydrophobicity of a peptide compared to its corresponding methionine or homoserine analogue. This increased retention on a reversed-phase column should be considered when designing the elution gradient. A shallower gradient may be necessary to achieve adequate separation from closely eluting impurities.[4]

The use of trifluoroacetic acid (TFA) as an ion-pairing agent is standard for peptide purification as it improves peak shape.[2] However, for applications sensitive to TFA, alternative mobile phase additives like formic acid can be used, though this may alter the selectivity of the separation.

For peptides that prove difficult to purify, orthogonal purification steps, such as ion-exchange chromatography, may be necessary to achieve the desired purity of greater than 95%. The purity of the final peptide should always be confirmed by a combination of analytical HPLC and mass spectrometry.[1]

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC purification of peptides containing the unnatural amino acid O-ethyl-L-homoserine. By following the outlined experimental procedures and considering the principles of method development, researchers can effectively purify these modified peptides to a high degree of homogeneity, ensuring reliable and reproducible results in subsequent scientific investigations.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Peptides with O-ethyl-L-homoserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of modified peptides is a critical aspect of proteomics and drug development. Post-translational modifications (PTMs) and synthetic modifications can significantly alter the function, stability, and immunogenicity of peptides and proteins. O-ethyl-L-homoserine is a non-canonical amino acid that can be incorporated into peptides, either synthetically or potentially as a result of specific biological or chemical processes. Its presence introduces a unique chemical moiety that requires specific considerations for accurate mass spectrometry-based identification and quantification.

These application notes provide a comprehensive guide for the analysis of peptides containing O-ethyl-L-homoserine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are designed to be adaptable to various instrument platforms and research questions.

Key Characteristics of O-ethyl-L-homoserine

Understanding the physicochemical properties of O-ethyl-L-homoserine is fundamental to developing an effective MS analysis strategy.

  • Molecular Formula: C6H13NO3[1]

  • Monoisotopic Mass: 147.08954 Da[1]

  • Mass Shift: When incorporated into a peptide, O-ethyl-L-homoserine introduces a mass shift that can be used for its identification. The residue mass is 129.07899 Da (C6H11NO2).

Experimental Workflow Overview

A typical workflow for the analysis of peptides containing O-ethyl-L-homoserine involves several key stages, from sample preparation to data analysis.

Workflow for O-ethyl-L-homoserine Peptide Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Protein Digestion Protein Digestion Peptide Cleanup Peptide Cleanup Protein Digestion->Peptide Cleanup LC Separation LC Separation Peptide Cleanup->LC Separation MS1 Scan MS1 Scan LC Separation->MS1 Scan MS/MS Fragmentation MS/MS Fragmentation MS1 Scan->MS/MS Fragmentation Database Search Database Search MS/MS Fragmentation->Database Search PTM Identification PTM Identification Database Search->PTM Identification Quantification Quantification PTM Identification->Quantification

Caption: General workflow for the mass spectrometry analysis of peptides.

Detailed Experimental Protocols

Sample Preparation

For proteins that are being analyzed for the presence of O-ethyl-L-homoserine, a standard bottom-up proteomics approach is recommended.[2]

Protocol 1: In-Solution Protein Digestion

  • Protein Solubilization: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.0).

  • Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

  • Alkylation: Add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 1 M.

    • Add a protease (e.g., trypsin, chymotrypsin) at an enzyme-to-protein ratio of 1:50 (w/w).

    • Incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents. Elute the peptides with a solution containing acetonitrile (B52724) and formic acid (e.g., 50% acetonitrile, 0.1% formic acid).

  • Drying: Dry the eluted peptides in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The separation of peptides is crucial for reducing sample complexity and improving the quality of MS data.[3]

Protocol 2: Reversed-Phase LC-MS/MS

  • LC System: Use a nano- or micro-flow HPLC system coupled to a mass spectrometer.

  • Column: Employ a C18 reversed-phase column with a suitable particle size and pore size for peptide separations (e.g., 1.8 µm particle size, 100 Å pore size). For larger peptides, a wider pore size (300 Å) may be beneficial.[3]

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Develop a suitable gradient to separate the peptides. A typical gradient might be:

    • 0-5 min: 2-5% B

    • 5-65 min: 5-40% B

    • 65-70 min: 40-90% B

    • 70-75 min: 90% B

    • 75-80 min: 90-2% B

    • 80-90 min: 2% B

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ion mode using electrospray ionization (ESI).[4]

    • MS1 Scan Range: 350-1500 m/z.

    • Data-Dependent Acquisition (DDA): Select the top 10-20 most intense precursor ions for fragmentation.

    • Fragmentation Method:

      • Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD): These are commonly used fragmentation methods that primarily cleave the peptide backbone.[5]

      • Electron Transfer Dissociation (ETD): This method is particularly useful for preserving labile modifications and can provide complementary fragmentation information.[6]

    • Dynamic Exclusion: Exclude previously fragmented ions for a set period (e.g., 30 seconds) to increase the number of unique peptides identified.

Data Presentation and Analysis

Database Searching and PTM Identification

The acquired MS/MS spectra should be searched against a protein sequence database to identify the peptides.

Protocol 3: Data Analysis

  • Software: Use a suitable proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer, Mascot).

  • Database: Create a FASTA database containing the protein sequence(s) of interest.

  • Search Parameters:

    • Enzyme: Specify the protease used for digestion (e.g., Trypsin/P).

    • Missed Cleavages: Allow for up to 2 missed cleavages.

    • Fixed Modifications: Carbamidomethyl (C) if IAA was used for alkylation.

    • Variable Modifications:

      • Oxidation (M)

      • Acetyl (Protein N-term)

      • O-ethyl-L-homoserine: Define a custom modification with a mass shift of +28.0313 Da on serine (or a direct search for the O-ethyl-L-homoserine residue mass if the software allows).

    • Precursor Mass Tolerance: Set according to the instrument's mass accuracy (e.g., 10 ppm).

    • Fragment Mass Tolerance: Set according to the instrument's mass accuracy (e.g., 0.02 Da for Orbitrap, 0.5 Da for ion trap).

  • False Discovery Rate (FDR): Set the FDR to 1% for both peptide and protein identification.

Fragmentation Pattern of O-ethyl-L-homoserine Peptides

The fragmentation of a peptide containing O-ethyl-L-homoserine is expected to produce characteristic b- and y-ions from the peptide backbone cleavage. Additionally, a neutral loss of the O-ethyl group (C2H5O, 45.0340 Da) or the entire side chain may be observed, particularly with CID/HCD fragmentation. ETD is expected to preserve the modification.

Fragmentation of O-ethyl-L-homoserine Peptide CID/HCD CID/HCD b- and y-ions b- and y-ions CID/HCD->b- and y-ions Neutral Loss Neutral Loss CID/HCD->Neutral Loss ETD ETD c- and z-ions c- and z-ions ETD->c- and z-ions Precursor Ion Precursor Ion Precursor Ion->ETD

Caption: Expected fragmentation pathways for peptides with O-ethyl-L-homoserine.

Quantitative Data Summary

For quantitative studies, the relative abundance of the modified peptide can be compared across different samples. Label-free quantification (LFQ) or isobaric labeling (e.g., TMT, iTRAQ) can be employed.

Table 1: Hypothetical Quantitative Data for a Peptide Containing O-ethyl-L-homoserine

Peptide SequenceModification SiteSample Group A (LFQ Intensity)Sample Group B (LFQ Intensity)Fold Change (B/A)p-value
GVL(O-ethyl-Hse)PLR31.25E+083.75E+083.00.005
YS(O-ethyl-Hse)TEITK35.60E+071.12E+082.00.021
F(O-ethyl-Hse)NASSK29.80E+062.45E+060.250.010

Troubleshooting and Considerations

  • Modification Stability: The stability of the O-ethyl group during ionization and fragmentation should be considered. In-source fragmentation could lead to underestimation of the modified peptide.

  • Chromatographic Separation: The presence of O-ethyl-L-homoserine may alter the hydrophobicity of the peptide, affecting its retention time. This can be used as an additional confirmation of the modification.

  • Database Search: Ensure the custom modification is correctly defined in the search parameters. An incorrect mass will lead to failure in peptide identification.

  • Manual Validation: Manually inspect the MS/MS spectra of identified modified peptides to confirm the presence of characteristic fragment ions.

Conclusion

The mass spectrometry analysis of peptides containing O-ethyl-L-homoserine requires a systematic approach that combines optimized sample preparation, high-resolution LC-MS/MS, and tailored data analysis strategies. By following the protocols and considerations outlined in these application notes, researchers can confidently identify and quantify this specific modification, enabling a deeper understanding of its role in biological systems and its impact on the properties of synthetic peptides.

References

Application Notes: Large-Scale Synthesis of Peptides Utilizing N-Fmoc-O-ethyl-L-homoserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a critical strategy in modern drug discovery and development. These modifications can enhance peptide stability, receptor affinity, and pharmacokinetic profiles. N-Fmoc-O-ethyl-L-homoserine is a valuable, albeit not widely documented, building block for introducing a stable, neutral, and moderately hydrophobic side chain into a peptide sequence. The O-ethyl ether linkage is resistant to the standard acidic conditions used for peptide cleavage from the resin, offering a permanent modification.

These application notes provide a comprehensive guide to the large-scale synthesis of peptides containing this compound using standard Fmoc-based solid-phase peptide synthesis (SPPS). The protocols outlined below are based on established principles of Fmoc chemistry and are intended to serve as a starting point for process optimization.

Key Advantages of Incorporating O-ethyl-L-homoserine
  • Increased Stability: The ether linkage in the side chain is chemically robust and resistant to enzymatic degradation compared to the hydroxyl group of serine or threonine.

  • Modified Hydrophobicity: The ethyl group introduces a moderate level of hydrophobicity, which can influence peptide folding and interaction with biological targets.

  • Conformational Constraint: The longer side chain of homoserine compared to serine can introduce unique conformational preferences in the peptide backbone.

  • Chemical Handle: While the ethyl ether is stable, the homoserine backbone presents opportunities for further chemical modification if desired.

Expected Performance in Large-Scale SPPS

Table 1: Predicted Performance Metrics for this compound in Large-Scale SPPS

ParameterExpected RangeNotes
Coupling Efficiency >99.0%With standard coupling reagents such as HBTU/HOBt or HATU. Monitoring of each coupling step is recommended.
Deprotection Efficiency >99.5%Using standard 20% piperidine (B6355638) in DMF. The O-ethyl group is stable under these basic conditions.
Crude Peptide Purity 70-90%Dependent on the overall peptide sequence, length, and synthesis conditions.
Overall Yield 50-80%Highly dependent on the number of residues, sequence complexity, and purification efficiency.

Detailed Experimental Protocols

Protocol 1: Resin Loading of the First Amino Acid (C-terminal to O-ethyl-L-homoserine)

This protocol describes the loading of the first Fmoc-protected amino acid onto a 2-chlorotrityl chloride (2-CTC) resin, which is suitable for the synthesis of fully protected peptide fragments.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.0 mmol/g loading)

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 eq) in DCM for 30 minutes in a suitable reaction vessel.

  • Amino Acid Preparation: In a separate flask, dissolve the Fmoc-amino acid (1.5 eq) in a minimal amount of DMF, then dilute with DCM.

  • Coupling: Add DIPEA (3.0 eq) to the amino acid solution and immediately add the entire solution to the swollen resin.

  • Reaction: Agitate the mixture for 2-4 hours at room temperature.

  • Capping: Add MeOH (1 mL per gram of resin) to the reaction vessel and agitate for 30 minutes to cap any unreacted sites on the resin.

  • Washing: Drain the resin and wash sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination: Determine the final loading of the resin using a UV-Vis spectrophotometer by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection of a small, weighed sample.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound

This protocol outlines the standard cycle for elongating the peptide chain, including the coupling of this compound.

Materials:

  • Fmoc-loaded resin from Protocol 1

  • This compound

  • Other required Fmoc-amino acids

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

    • 1-Hydroxybenzotriazole (HOBt)

    • Or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure (per cycle):

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with the deprotection solution for 3 minutes.

    • Drain and repeat the treatment for 10 minutes.

    • Drain and wash the resin with DMF (5x).

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-amino acid (e.g., this compound) (3.0 eq), HBTU/HATU (2.9 eq), and HOBt (if using HBTU) (3.0 eq) in DMF.

    • Add DIPEA (6.0 eq) to the activation mixture.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat the cycle for the next amino acid in the sequence.

Protocol 3: Cleavage and Global Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups. The O-ethyl group of the homoserine residue will remain intact.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (Reagent K):

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry under a stream of nitrogen.

  • Cleavage:

    • Add the pre-chilled cleavage cocktail to the resin (10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Slowly add the filtrate to a 10-fold volume of cold diethyl ether with stirring.

    • A white precipitate of the crude peptide should form.

  • Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether (2x).

  • Drying: Dry the crude peptide under vacuum.

Protocol 4: Crude Peptide Purification

This protocol outlines a general method for purifying the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude peptide

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Preparative RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).

  • Chromatography:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the peptide solution.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

Experimental_Workflow Resin_Prep Resin Preparation (Swelling) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling (Fmoc-AA, HBTU/HATU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Cycle Repeat Cycle (n-1 times) Washing2->Cycle Cycle->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection Final Amino Acid Cleavage Cleavage & Global Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Purified Peptide Purification->Final_Peptide Cleavage_and_Purification Peptide_Resin Dried Peptide-Resin TFA_Cocktail Add Cleavage Cocktail (e.g., Reagent K) Peptide_Resin->TFA_Cocktail Agitation Agitate (2-4 hours) TFA_Cocktail->Agitation Filtration Filter to Remove Resin Agitation->Filtration Precipitation Precipitate in Cold Ether Filtration->Precipitation Centrifugation Centrifuge and Wash Pellet Precipitation->Centrifugation Crude_Peptide Crude Peptide Centrifugation->Crude_Peptide RP_HPLC RP-HPLC Purification Crude_Peptide->RP_HPLC Lyophilization Lyophilize Pure Fractions RP_HPLC->Lyophilization Final_Product Final Purified Peptide Lyophilization->Final_Product

Troubleshooting & Optimization

Preventing homoserine lactone formation during TFA cleavage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent common side reactions during the trifluoroacetic acid (TFA) cleavage step of solid-phase peptide synthesis (SPPS).

Troubleshooting Guide: Common Side Reactions During TFA Cleavage

This guide addresses specific issues that may arise during the final cleavage and deprotection of synthetic peptides.

Problem 1: Mass spectrometry analysis shows a mass loss of 47 Da and/or 30 Da in a peptide containing C-terminal methionine.

  • Possible Cause: Formation of homoserine lactone. This is a well-documented side reaction for peptides with a C-terminal methionine residue. The thioether side chain of methionine is susceptible to alkylation by carbocations generated during the cleavage of tert-butyl (tBu) protecting groups. This is followed by an intramolecular cyclization that results in the formation of a C-terminal homoserine lactone and the loss of the methionine side chain.

  • Solution:

    • Optimize the Cleavage Cocktail: Employ a cleavage cocktail containing scavengers that can effectively trap the reactive carbocations. A commonly recommended cocktail for peptides containing methionine is Reagent H.

    • Reduce Cleavage Time and Temperature: The alkylation of methionine is a time and temperature-dependent side reaction. Reducing the cleavage time to the minimum required for complete deprotection and performing the cleavage at a lower temperature can significantly decrease the formation of the homoserine lactone byproduct.[1] A study has shown that shortening the cleavage time from 1 hour to 30 minutes reduces the formation of the S-alkylated methionine precursor to the lactone.[1]

Problem 2: Mass spectrometry analysis of a peptide with an N-terminal glutamine (Gln) shows a mass loss of 17 Da.

  • Possible Cause: Formation of pyroglutamate (B8496135) (pGlu). The side-chain amide of N-terminal glutamine can undergo an intramolecular cyclization under acidic conditions, such as during TFA cleavage. This reaction results in the formation of a five-membered pyroglutamyl ring at the N-terminus and the loss of ammonia (B1221849) (NH₃), which corresponds to a mass loss of 17 Da.

  • Solution:

    • Side-Chain Protection: For long peptides or sequences where the N-terminal Gln is exposed to coupling reagents multiple times, using a side-chain protecting group for glutamine, such as the trityl (Trt) group, is recommended.[2] The Trt group is labile to the final TFA cleavage but protects the side-chain amide during synthesis.

    • Control of Cleavage Conditions: While pyroglutamate formation is common, its rate can be influenced by the specific cleavage conditions. Minimizing the exposure time to strong acid can help reduce the extent of this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is homoserine lactone formation and why is it a problem?

A1: Homoserine lactone formation is a side reaction that primarily occurs in peptides containing a C-terminal methionine during TFA cleavage. The process is initiated by the alkylation of the methionine's sulfur atom by carbocations, which are reactive species generated from the removal of protecting groups like tert-butyl (tBu). This alkylated intermediate then undergoes intramolecular cyclization, cleaving off the S-alkyl group and converting the C-terminal methionine into a homoserine lactone. This results in an undesired modification of the peptide, altering its structure and potentially its biological activity, and leads to a decrease in the yield of the target peptide.

Q2: My peptide has an N-terminal glutamine. Am I at risk for homoserine lactone formation?

A2: It is a common misconception that N-terminal glutamine leads to homoserine lactone formation during TFA cleavage. The primary side reaction for an N-terminal glutamine residue is the formation of pyroglutamate (pGlu). This involves the cyclization of the N-terminal amine with the side-chain amide, resulting in the loss of an ammonia molecule. While this is also an undesirable modification, it is mechanistically distinct from homoserine lactone formation.

Q3: How can I prevent homoserine lactone formation for my C-terminal methionine-containing peptide?

A3: The most effective strategy is to optimize your cleavage cocktail by including scavengers that can efficiently trap the carbocations responsible for the initial alkylation of methionine. Scavengers create a competitive reaction pathway for the carbocations, preventing them from reacting with the peptide. Additionally, minimizing the cleavage reaction time and temperature can significantly reduce the extent of this side reaction.

Q4: What are the best scavengers to prevent S-alkylation of methionine?

A4: A combination of scavengers is often more effective than a single one. Thioanisole and 1,2-ethanedithiol (B43112) (EDT) are commonly used scavengers that can help prevent the alkylation of methionine. Reagent H, which contains trifluoroacetic acid, phenol, thioanisole, 1,2-ethanedithiol, water, dimethylsulfide, and ammonium (B1175870) iodide, is specifically designed to prevent methionine oxidation and can also be effective against alkylation.[3]

Q5: Can I detect homoserine lactone formation in my crude peptide product?

A5: Yes. The most common method for detecting homoserine lactone formation is mass spectrometry (MS). The lactonization of a C-terminal methionine results in a characteristic mass loss. The presence of a peak corresponding to the expected mass of the peptide minus the mass of the methionine side chain is a strong indicator of this side reaction. High-performance liquid chromatography (HPLC) can also be used to separate the modified peptide from the desired product, often appearing as a distinct peak in the chromatogram.[4][5]

Data Presentation

Table 1: Comparison of Cleavage Cocktails for Peptides with Sensitive Residues

Reagent CocktailComposition (v/v or w/w)Key ScavengersRecommended UseNotes
Standard 95% TFA, 2.5% TIS, 2.5% H₂OTriisopropylsilane (TIS), WaterGeneral purpose, for peptides without highly sensitive residues.Low odor.[6]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISPhenol, TIS, WaterPeptides with Trt-based protecting groups.Does not prevent methionine oxidation.[3]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% NH₄IPhenol, Thioanisole, 1,2-Ethanedithiol (EDT), Dimethylsulfide (DMS)Peptides containing methionine.Specifically designed to prevent methionine oxidation and can help reduce alkylation.[3]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPhenol, Thioanisole, EDT, WaterPeptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[7]A robust, general-purpose cocktail for complex peptides.
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleThioanisole, EDT, AnisolePeptides with protected arginine and tryptophan.Recommended for peptides on PAL or BAL resins containing Trp.[3]

Experimental Protocols

Protocol 1: Standard TFA Cleavage for Peptides Prone to Homoserine Lactone Formation

  • Resin Preparation: Following solid-phase synthesis, wash the peptidyl-resin thoroughly with dichloromethane (B109758) (DCM) (3 x 10 mL per gram of resin) to remove any residual dimethylformamide (DMF). Dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare the desired cleavage cocktail fresh. For a C-terminal methionine-containing peptide, consider using Reagent H. For 1 gram of resin, prepare approximately 10-20 mL of the cocktail.

  • Cleavage Reaction:

    • Place the dried peptidyl-resin in a suitable reaction vessel.

    • Add the freshly prepared cleavage cocktail to the resin.

    • Allow the reaction to proceed at room temperature with occasional agitation. To minimize homoserine lactone formation, reduce the cleavage time to 30-60 minutes.[1]

  • Peptide Precipitation:

    • Filter the resin from the cleavage solution and collect the filtrate.

    • Wash the resin with a small volume of fresh TFA and combine the filtrates.

    • Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.

  • Peptide Isolation:

    • Pellet the precipitated peptide by centrifugation.

    • Decant the ether and wash the peptide pellet twice more with cold ether to remove scavengers and residual TFA.

    • Dry the final peptide pellet under a stream of nitrogen, followed by vacuum desiccation.

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent and analyze by HPLC and mass spectrometry to determine the purity and confirm the mass of the desired product, as well as to quantify any byproducts such as the homoserine lactone.

Visualizations

Homoserine_Lactone_Formation cluster_0 TFA Cleavage cluster_1 Side Reaction Pathway Peptide-Resin Peptide-Resin (C-terminal Met) Met_Residue C-terminal Met Residue (on peptide) Protecting_Groups Protecting Groups (e.g., tBu) Carbocations Carbocations (e.g., tBu+) Protecting_Groups->Carbocations Deprotection TFA TFA TFA->Carbocations Trapped_Carbocations Trapped Carbocations Carbocations->Trapped_Carbocations Trapping Alkylated_Met S-Alkylated Met Intermediate Carbocations->Alkylated_Met Alkylation Scavengers Scavengers (e.g., TIS, Thioanisole) Scavengers->Trapped_Carbocations Met_Residue->Alkylated_Met Homoserine_Lactone Homoserine Lactone Byproduct Alkylated_Met->Homoserine_Lactone Intramolecular Cyclization

Caption: Mechanism of homoserine lactone formation during TFA cleavage.

Experimental_Workflow Start Start: Peptide-Resin Wash_Resin Wash Resin with DCM Start->Wash_Resin Dry_Resin Dry Resin Under Vacuum Wash_Resin->Dry_Resin Prepare_Cocktail Prepare Fresh Cleavage Cocktail (with appropriate scavengers) Dry_Resin->Prepare_Cocktail Cleavage TFA Cleavage (Room Temp, 30-60 min) Prepare_Cocktail->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash_Pellet Wash Pellet with Cold Ether Centrifuge->Wash_Pellet Dry_Peptide Dry Crude Peptide Wash_Pellet->Dry_Peptide Analysis Analyze by HPLC and MS Dry_Peptide->Analysis

Caption: Experimental workflow for TFA cleavage with minimized side reactions.

References

Technical Support Center: O-ethyl-L-homoserine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using O-ethyl-L-homoserine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: How stable is the O-ethyl ether protecting group on the L-homoserine side chain during standard Fmoc-SPPS conditions?

A: The O-ethyl ether linkage is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis.

  • Fmoc Deprotection: The ether bond is resistant to the basic conditions of piperidine (B6355638) treatment used for Fmoc group removal.[1][2][3]

  • TFA Cleavage: Simple alkyl ethers are typically stable to the moderate acidic conditions of Trifluoroacetic Acid (TFA) used for cleavage from most resins and removal of acid-labile side-chain protecting groups.[1] However, prolonged exposure to strong acids or elevated temperatures during cleavage could potentially lead to side reactions.

Q2: What is the primary potential side reaction associated with O-ethyl-L-homoserine in SPPS?

A: The most anticipated side reaction is the acid-catalyzed intramolecular cyclization to form a homoserine lactone during the final TFA cleavage step. This reaction would result in the loss of the ethyl group and the formation of a five-membered lactone ring at the homoserine side chain. This is analogous to the known side reaction of homoserine formation from methionine under strong acid conditions like HF cleavage.[4][5]

Q3: Can O-ethyl-L-homoserine lead to other common SPPS side reactions?

A: While lactonization is the primary concern specific to this amino acid derivative, general SPPS side reactions can still occur. These include:

  • Racemization: As with other amino acids, epimerization at the alpha-carbon can occur, particularly during activation.[6][7]

  • Diketopiperazine formation: If O-ethyl-L-homoserine is one of the first two amino acids in the sequence, diketopiperazine formation is a possibility after the second amino acid is deprotected.[4]

  • Incomplete coupling or deprotection: These are sequence-dependent issues that can arise with any amino acid.[6][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected mass corresponding to -28 Da or -46 Da from the expected peptide mass. Intramolecular lactonization of the O-ethyl-L-homoserine side chain during TFA cleavage, resulting in the loss of ethylene (B1197577) (28 Da) or ethanol (B145695) (46 Da).- Reduce the TFA cleavage time to the minimum required for complete deprotection of other side chains and cleavage from the resin (e.g., 1-2 hours). - Perform the cleavage at room temperature or below. - Use a milder cleavage cocktail if compatible with your resin and other protecting groups. - Analyze the crude product by mass spectrometry to confirm the presence of the lactone-containing species.
Incomplete coupling of the amino acid following O-ethyl-L-homoserine. Steric hindrance from the O-ethyl-L-homoserine side chain or peptide aggregation.- Use a stronger coupling reagent such as HATU or HCTU. - Perform a double coupling. - Increase the coupling time. - If aggregation is suspected, consider using a different solvent system (e.g., NMP instead of DMF) or incorporating a pseudo-proline dipeptide.
Presence of deletion peptides lacking O-ethyl-L-homoserine. Incomplete coupling of O-ethyl-L-homoserine itself.- Pre-activate the Fmoc-O-ethyl-L-homoserine before adding it to the resin. - Ensure the coupling reaction is allowed to proceed to completion using a ninhydrin (B49086) test. - If the issue persists, a double coupling of Fmoc-O-ethyl-L-homoserine may be necessary.

Data Presentation

Currently, there is a lack of specific quantitative data in the literature detailing the extent of side reactions for O-ethyl-L-homoserine under various SPPS conditions. Researchers are advised to perform initial small-scale test syntheses to optimize conditions for their specific peptide sequence.

Experimental Protocols

General Protocol for Fmoc-SPPS Incorporating O-ethyl-L-homoserine
  • Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF and then DCM.

  • Coupling of Fmoc-O-ethyl-L-homoserine:

    • Dissolve Fmoc-O-ethyl-L-homoserine (3-5 equivalents) and a coupling agent (e.g., HBTU/HOBt or HATU, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction with a ninhydrin test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail. For peptides without other sensitive residues, a standard cocktail of TFA/TIS/H2O (95:2.5:2.5) can be used.[9][10]

    • Treat the resin with the cleavage cocktail for 1-2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.[9][10]

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry to check for purity and the presence of any side products.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_cleavage Final Cleavage and Deprotection Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple next Fmoc-AA (e.g., with HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Next cycle FinalWash Final Wash (DCM) and Dry Wash2->FinalWash Final cycle Cleavage Cleavage from Resin (e.g., TFA/TIS/H2O) FinalWash->Cleavage Precipitation Precipitate with Cold Diethyl Ether Cleavage->Precipitation Purification Purify Peptide (HPLC) Precipitation->Purification

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Lactonization_Mechanism cluster_peptide Peptide Chain on Resin cluster_cleavage TFA Cleavage cluster_cyclization Intramolecular Cyclization Peptide Peptide-C(O)-NH-CH(CH2CH2-O-Et)-C(O)-...-Resin Protonation Protonation of Ether Oxygen Peptide->Protonation Acid Exposure TFA TFA (H+) Attack Nucleophilic attack by carbonyl oxygen Protonation->Attack Activation Lactone Formation of Homoserine Lactone + EtOH Attack->Lactone

Caption: Proposed mechanism for the acid-catalyzed lactonization of O-ethyl-L-homoserine during TFA cleavage.

Troubleshooting_Workflow Start Crude Peptide Analysis (HPLC, MS) CheckMass Unexpected Mass? Start->CheckMass CheckPurity Low Purity / Deletion Peaks? CheckMass->CheckPurity No Lactone Mass consistent with lactonization (-28 or -46 Da)? CheckMass->Lactone Yes OptimizeCoupling Optimize Coupling: - Stronger reagents - Double coupling CheckPurity->OptimizeCoupling Yes End Pure Peptide CheckPurity->End No OptimizeCleavage Optimize Cleavage: - Shorter time - Lower temperature Lactone->OptimizeCleavage Yes OtherIssue Investigate other side reactions Lactone->OtherIssue No OptimizeCleavage->End OptimizeCoupling->End OtherIssue->End

Caption: A troubleshooting workflow for identifying and addressing side reactions when using O-ethyl-L-homoserine in SPPS.

References

Technical Support Center: N-Fmoc-O-ethyl-L-homoserine Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges specifically related to the incomplete removal of the Fmoc (Fluorenylmethyloxycarbonyl) protecting group from N-Fmoc-O-ethyl-L-homoserine during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Fmoc removal from this compound?

A1: Incomplete Fmoc deprotection can arise from several factors, often related to the properties of the growing peptide chain and reaction conditions. Key causes include:

  • Steric Hindrance: The O-ethyl group on the homoserine side chain, in conjunction with bulky neighboring amino acids, can physically obstruct the piperidine (B6355638) base from accessing the Fmoc group.[1]

  • Peptide Aggregation: As the peptide chain elongates, it may form secondary structures like β-sheets, which can hinder solvent and reagent penetration to the reaction sites.[1][2] This is a common issue in "difficult sequences."[1][3]

  • Insufficient Reaction Time or Reagent Concentration: Standard deprotection protocols may not be adequate for more challenging sequences.[1]

  • Poor Resin Swelling and Solvation: Inadequate swelling of the resin or poor solvation of the peptide chain can limit the diffusion of the deprotection reagent.[1]

  • Reagent Degradation: The quality of the DMF and piperidine is crucial. Amine impurities in DMF or degraded piperidine can reduce deprotection efficiency.[4][5]

Q2: How can I detect incomplete Fmoc deprotection?

A2: Several methods are available to confirm the complete removal of the Fmoc group:

  • UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine releases dibenzofulvene (DBF), which forms a piperidine adduct that absorbs light around 301-312 nm.[1][3] Monitoring this absorbance can quantify the extent of Fmoc removal.[6][7][8] A lack of or reduced absorbance suggests a problem.[1]

  • Qualitative Colorimetric Tests (e.g., Ninhydrin (B49086) Test): The ninhydrin test detects free primary amines on the resin. A positive result (dark blue beads/solution) indicates successful deprotection, while a negative result (yellow/brown) points to incomplete removal. Note that this test is not suitable for N-terminal proline, which yields a reddish-brown color.[5]

  • Mass Spectrometry: Analysis of a small, cleaved sample of the peptide can identify the presence of Fmoc-adducts, confirming incomplete deprotection.

Q3: What are the consequences of incomplete Fmoc removal for my peptide synthesis?

A3: The ramifications of incomplete Fmoc deprotection can be severe for the final peptide product:

  • Deletion Sequences: If the Fmoc group remains, the subsequent amino acid cannot be coupled, leading to peptides with missing residues.[1][5]

  • Fmoc-Adducts: The unremoved Fmoc group will persist throughout the synthesis and cleavage, resulting in a modified and impure final product that is difficult to purify.[1][5]

  • Lower Overall Yield: Both deletion sequences and Fmoc-adducts contribute to a lower yield of the desired full-length peptide.

Troubleshooting Guide for Incomplete Fmoc Removal

If you are experiencing incomplete Fmoc removal from this compound, follow this step-by-step troubleshooting guide.

Step 1: Initial Verification and Standard Protocol Optimization

Before moving to more advanced techniques, ensure your standard procedures and reagents are optimal.

  • Verify Reagent Quality: Use fresh, high-quality, amine-free DMF.[4] Ensure your piperidine solution has not degraded.[5]

  • Optimize Resin Swelling: Allow the peptide-resin to swell adequately in DMF for at least 30 minutes before deprotection.[1]

  • Increase Reaction Time: Extend the deprotection time. For difficult sequences, a single treatment might be insufficient.[9]

Step 2: Advanced Deprotection Protocols

If standard protocol optimization fails, consider the following more rigorous deprotection methods.

  • Double Deprotection: Repeat the deprotection step with a fresh solution of 20% piperidine in DMF. This is a common and effective strategy for difficult sequences.[1]

  • Increased Temperature: Gently warming the reaction vessel can enhance deprotection efficiency. However, exercise caution as elevated temperatures may increase the risk of side reactions like racemization.[1]

Step 3: Alternative Deprotection Reagents

For particularly stubborn cases, a stronger base or a different deprotection cocktail may be necessary.

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a stronger, non-nucleophilic base that can be more effective than piperidine for removing sterically hindered Fmoc groups.[10][11] A common cocktail is 2% DBU and 2% piperidine in DMF. The piperidine is added to scavenge the dibenzofulvene byproduct.[10][11] Caution: DBU is a very strong base and may promote side reactions; it should be used judiciously.[1][10]

Quantitative Data Summary

The following table summarizes common deprotection conditions. Specific efficiency for this compound will be sequence-dependent and requires empirical determination.

Deprotection Reagent/CocktailConcentration & SolventTypical Reaction TimeKey Considerations
Piperidine20-50% in DMF or NMP5-20 minutesStandard reagent; may be insufficient for hindered residues.[1][9]
Piperidine (Double Deprotection)20% in DMF2 x (10-30 minutes)Effective for many "difficult" sequences.[1]
DBU / Piperidine2% DBU / 2-5% Piperidine in DMF/NMP5-15 minutesMore potent than piperidine alone; risk of side reactions.[10][12]
4-Methylpiperidine (4-MP)20% in DMFSimilar to PiperidineA potential alternative to piperidine.[13]
Piperazine / DBU5% Piperazine / 2% DBU in NMP2 x 7 minutesReported to reduce diketopiperazine formation.[12]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[1]

  • Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Reaction: Agitate the mixture at room temperature for 10-20 minutes.[5]

  • Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the fulvene-piperidine adduct.[1]

  • Monitoring (Optional): Collect the filtrate from the deprotection step and measure the absorbance at ~301 nm to monitor the release of the Fmoc-adduct.[1][14]

Protocol 2: Double Deprotection for Difficult Sequences
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • First Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 15-30 minutes.[1]

  • Drain and Wash: Drain the deprotection solution and wash with DMF (2 times).[1]

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 15-30 minutes.[1]

  • Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure all reagents are removed.[1]

  • Confirmation: Perform a ninhydrin test to confirm the presence of a free primary amine.[1]

Protocol 3: DBU-Mediated Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection Cocktail: Prepare a deprotection solution of 2% DBU and 2% piperidine in DMF.

  • Reaction: Add the deprotection cocktail to the resin and agitate for 5-15 minutes. Monitor the reaction progress carefully.

  • Drain and Wash: Drain the solution and wash the resin extensively with DMF to remove all traces of DBU and piperidine.[1]

Visualizations

Fmoc_Deprotection_Workflow cluster_start Start cluster_step1 Step 1: Initial Checks cluster_step2 Step 2: Protocol Optimization cluster_step3 Step 3: Advanced Methods cluster_end Resolution start Incomplete Fmoc Removal from this compound reagent_check Verify Reagent Quality (DMF, Piperidine) start->reagent_check Begin Troubleshooting swelling_check Optimize Resin Swelling (min. 30 min in DMF) reagent_check->swelling_check increase_time Increase Deprotection Time swelling_check->increase_time If problem persists double_deprotection Perform Double Deprotection increase_time->double_deprotection end Complete Fmoc Removal increase_time->end Problem Resolved increase_temp Increase Reaction Temperature (with caution) double_deprotection->increase_temp If problem persists double_deprotection->end Problem Resolved alt_reagent Use Alternative Reagents (e.g., DBU/Piperidine) increase_temp->alt_reagent alt_reagent->end Problem Resolved

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Fmoc_Removal_Mechanism node_fmoc_peptide N-Fmoc-Peptide-Resin node_proton_abstraction Proton Abstraction at Fluorenyl C9 node_fmoc_peptide->node_proton_abstraction + node_piperidine Piperidine (Base) node_piperidine->node_proton_abstraction node_adduct DBF-Piperidine Adduct node_piperidine->node_adduct node_beta_elimination β-Elimination node_proton_abstraction->node_beta_elimination node_dbf Dibenzofulvene (DBF) + CO2 node_beta_elimination->node_dbf node_free_amine H2N-Peptide-Resin (Free Amine) node_beta_elimination->node_free_amine node_dbf->node_adduct Trapped by excess Piperidine

Caption: Mechanism of Fmoc group removal by piperidine.

References

Identifying byproducts in peptide synthesis with N-Fmoc-O-ethyl-L-homoserine by MS.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using N-Fmoc-O-ethyl-L-homoserine in peptide synthesis. The following frequently asked questions (FAQs) and guides are designed to help you identify potential byproducts using mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during peptide synthesis with this compound?

A1: During solid-phase peptide synthesis (SPPS) using this compound, several byproducts can form. The most common issues arise from the modification of the homoserine side chain. These include:

  • Lactonization of the Homoserine Side Chain: The O-ethyl ether linkage can be susceptible to cleavage under acidic conditions, particularly during the final trifluoroacetic acid (TFA) cleavage step. This exposes a hydroxyl group, which can readily undergo intramolecular cyclization to form a stable five-membered lactone ring.

  • Formation of Piperidine (B6355638) Adducts: Piperidine, the base used for Fmoc deprotection, is a nucleophile and can potentially react with the peptide. While the ethyl ether is a relatively stable protecting group, prolonged exposure or harsh conditions could lead to its displacement by piperidine, resulting in a piperidine adduct.

  • De-ethylation without Lactonization: Incomplete lactonization after the cleavage of the O-ethyl group can result in a peptide containing a free hydroxyl group on the homoserine side chain.

Q2: How can I identify these byproducts using mass spectrometry?

A2: Mass spectrometry is a powerful tool for identifying these byproducts. By analyzing the mass-to-charge ratio (m/z) of the species in your crude peptide sample, you can pinpoint the presence of unexpected modifications. The key is to compare the observed masses with the expected masses of your target peptide and the potential byproducts.

Q3: What are the expected mass shifts for the common byproducts?

A3: The following table summarizes the expected mass differences between the target peptide and the potential byproducts. These values can be used to identify the byproducts in your MS data.

ByproductMass Change (Da)Description of Mass Change
Target Peptide 0 Contains intact this compound residue.
De-ethylated Peptide-28.0313Loss of the ethyl group (C₂H₄) from the homoserine side chain.
Lactonized Peptide-46.0419Loss of ethanol (B145695) (C₂H₅OH) from the homoserine side chain due to cleavage of the ethyl ether and subsequent lactonization.
Piperidine Adduct+57.0704Replacement of the O-ethyl group with a piperidinyl group. This corresponds to the addition of piperidine (C₅H₁₁N) and the loss of the ethyl group (C₂H₅).

Note: The exact mass changes may vary slightly depending on the elemental composition and isotopic distribution.

Troubleshooting Guide: Identifying Byproducts by MS

This guide will walk you through the process of identifying potential byproducts in your peptide synthesis reaction using this compound.

Step 1: Determine the Theoretical Masses

Before analyzing your MS data, calculate the theoretical average and monoisotopic masses for your target peptide and the potential byproducts listed in the table above.

Step 2: Acquire and Analyze the Mass Spectrum

Acquire a high-resolution mass spectrum of your crude peptide sample. Look for peaks that correspond to the theoretical masses calculated in Step 1.

Step 3: Perform Tandem Mass Spectrometry (MS/MS) for Confirmation

To confirm the identity of a potential byproduct, perform tandem mass spectrometry (MS/MS) on the precursor ion of interest. The fragmentation pattern will provide structural information.

  • Identifying Lactonization: A key diagnostic fragment for N-acyl homoserine lactones is the lactone ring itself, which typically appears as a prominent ion at an m/z of approximately 102.0550 in the MS/MS spectrum.[1][2] The presence of this fragment strongly suggests lactonization of the homoserine residue.

  • Identifying Piperidine Adducts: The fragmentation of a piperidine-modified peptide will show characteristic losses and fragment ions corresponding to the piperidine moiety. Look for a fragment ion corresponding to the protonated piperidine molecule at an m/z of 86.0964.

Experimental Protocols

Protocol 1: Sample Preparation for Mass Spectrometry
  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Washing: Wash the peptide pellet with cold diethyl ether to remove scavengers and soluble impurities.

  • Solubilization: Dissolve the dried peptide pellet in a suitable solvent for MS analysis, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%).

  • Dilution: Dilute the sample to an appropriate concentration for your mass spectrometer.

Protocol 2: Mass Spectrometry Analysis
  • Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, capable of performing MS/MS.

  • Ionization: Electrospray ionization (ESI) is the most common ionization technique for peptides.

  • MS1 Scan: Acquire a full MS scan to identify the m/z values of all species in the sample.

  • MS/MS Scan: Select the precursor ions corresponding to the expected masses of the target peptide and potential byproducts for fragmentation.

  • Fragmentation Method: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are commonly used fragmentation methods for peptides.

  • Data Analysis: Analyze the MS/MS spectra to identify characteristic fragment ions that confirm the structure of the byproducts.

Visualizations

Logical Workflow for Byproduct Identification

Byproduct_Identification_Workflow Start Start: Crude Peptide Sample Calc_Mass Calculate Theoretical Masses (Target + Byproducts) Start->Calc_Mass Acquire_MS Acquire High-Resolution Mass Spectrum Calc_Mass->Acquire_MS Compare_Masses Compare Observed m/z with Theoretical Masses Acquire_MS->Compare_Masses Potential_Byproduct Potential Byproduct Detected? Compare_Masses->Potential_Byproduct Perform_MSMS Perform MS/MS on Precursor Ion Potential_Byproduct->Perform_MSMS Yes End_Fail End: No Byproduct or Unidentified Species Potential_Byproduct->End_Fail No Analyze_Fragments Analyze Fragmentation Pattern Perform_MSMS->Analyze_Fragments Confirm_Structure Confirm Byproduct Structure Analyze_Fragments->Confirm_Structure End_Success End: Byproduct Identified Confirm_Structure->End_Success

Caption: Workflow for identifying byproducts in peptide synthesis using mass spectrometry.

Potential Side Reactions of this compound

Side_Reactions cluster_cleavage TFA Cleavage cluster_side_reactions Side Reactions Parent This compound (in peptide chain) De_ethylation De-ethylation (- C2H4) Parent->De_ethylation Acid-catalyzed cleavage Piperidine_Adduct Piperidine Adduct (+ Piperidine, - Ethyl) Parent->Piperidine_Adduct Nucleophilic substitution Lactonization Lactonization (- H2O) De_ethylation->Lactonization Intramolecular cyclization

Caption: Potential side reaction pathways for this compound during SPPS.

References

Technical Support Center: Synthesis of Cyclic Peptides with N-Fmoc-O-ethyl-L-homoserine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of cyclic peptides using N-Fmoc-O-ethyl-L-homoserine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve synthesis yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the intended role of this compound in cyclic peptide synthesis?

This compound is a protected amino acid derivative used to create cyclic peptides through side-chain lactonization (intramolecular ester formation). The synthesis strategy involves:

  • Incorporation: The O-ethyl-L-homoserine is incorporated into the peptide sequence during standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The ethyl ether acts as a protecting group for the side-chain hydroxyl function.

  • Deprotection: After assembly of the linear peptide, the O-ethyl group must be cleaved to expose the free hydroxyl group of the homoserine side chain.

  • Cyclization (Lactonization): The newly freed hydroxyl group acts as a nucleophile, attacking the C-terminal carboxylic acid (or an activated ester) to form a stable cyclic lactone, thereby closing the peptide ring.

Q2: How do I cleave the O-ethyl protecting group from the homoserine side chain?

The O-ethyl ether is a stable protecting group and is resistant to the standard trifluoroacetic acid (TFA) cocktails used for removing most other side-chain protecting groups (like tBu, Boc, Trt) and cleaving the peptide from the resin.[1][2] Cleavage of this group is a critical step that often requires harsher, specific conditions.

Caution: These harsh conditions can potentially degrade the peptide. It is crucial to perform small-scale trials to optimize the deprotection conditions for your specific sequence.

Recommended Cleavage Agents for Ethers:

  • Boron Tribromide (BBr₃): A powerful reagent for cleaving ethers. It is typically used in a solvent like dichloromethane (B109758) (DCM) at low temperatures (e.g., 0°C to room temperature).

  • Trimethylsilyl Iodide (TMSI): Another effective reagent for ether cleavage, often generated in situ.

A post-cleavage, pre-cyclization deprotection step is necessary. After cleaving the peptide from the resin with standard TFA methods (which will remove other protecting groups), the crude, partially protected peptide can be treated with one of these reagents before proceeding to the cyclization step.

Q3: Should I perform the cyclization (lactonization) on-resin or in solution?

Both on-resin and solution-phase cyclization have distinct advantages and disadvantages. The optimal choice depends on the peptide sequence and desired scale.

  • On-Resin Cyclization:

    • Pros: Utilizes "pseudo-dilution," where the resin matrix physically separates peptide chains, inherently favoring intramolecular cyclization and minimizing intermolecular dimerization.[3] This often simplifies purification as resin-bound byproducts are easily washed away.[4]

    • Cons: The peptide is attached to a solid support, which can impose conformational restrictions that may hinder the cyclization reaction.[5] Success can be highly dependent on the choice of resin and linker.

  • Solution-Phase Cyclization:

    • Pros: The peptide is free in solution, allowing it to more easily adopt the ideal conformation required for cyclization.

    • Cons: To prevent intermolecular polymerization and dimerization, the reaction must be performed under high-dilution conditions (typically 0.1-1 mg/mL), which can be cumbersome for large-scale synthesis.[6]

Q4: How can I minimize the formation of dimers and oligomers during cyclization?

Dimerization is the most common side reaction that competes with the desired intramolecular cyclization.

  • For Solution-Phase Cyclization: The key is to maintain high dilution (0.1-1 mg/mL in a suitable solvent like DMF or DCM).[6] A slow addition of the linear peptide to the reaction vessel using a syringe pump can also help maintain a low effective concentration and improve the yield of the monomeric cyclic product.

  • For On-Resin Cyclization: Use a resin with a low loading capacity (e.g., 0.2-0.5 mmol/g).[7] A lower substitution level increases the average distance between peptide chains on the resin, reducing the likelihood of intermolecular reactions.[8]

Q5: Which coupling reagents are best for promoting cyclization?

The final ring-closing step is often the most challenging coupling in the synthesis. Using a highly efficient coupling reagent is critical for achieving a good yield.

  • Uronium/Aminium Salts: Reagents like HATU , HCTU , and HBTU are highly effective due to their rapid activation of the carboxylic acid, promoting efficient amide bond formation with minimal racemization when used with additives like HOAt or HOBt.[9]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices, particularly for sterically hindered cyclizations.[10][11] They are known for high reactivity and are less likely to cause side reactions like guanidinylation compared to some uronium reagents.

  • Carbodiimides: While classic reagents like DCC or water-soluble EDC can be used, they are generally more prone to causing racemization at the C-terminal residue during activation. They should always be used with an additive like HOBt or Oxyma Pure to suppress this side reaction.[12]

Troubleshooting Guide

Problem: Low or no yield of the desired cyclic peptide.

Possible Cause Recommended Solution
Incomplete cleavage of the O-ethyl protecting group. The homoserine hydroxyl group is not available to cyclize. Confirm cleavage using mass spectrometry on a small test sample. If incomplete, increase the reaction time, temperature, or reagent equivalents for the ether cleavage step (e.g., with BBr₃).
Inefficient cyclization coupling reagent. Switch to a more powerful coupling reagent known for difficult cyclizations, such as HATU or PyBOP.[10][11] Ensure the reagent is fresh and used under anhydrous conditions.
Steric hindrance or unfavorable peptide conformation. The linear peptide cannot adopt the necessary conformation for ring closure. Try cyclizing in a different solvent or at an elevated temperature (40-50°C) to overcome kinetic barriers. For on-resin cyclization, changing the linker or resin type (e.g., from polystyrene to a more flexible PEG-based resin) may help.[13]
Peptide degradation. The harsh conditions required for O-ethyl cleavage may have damaged the peptide. Analyze the crude product by HPLC and MS to check for degradation products. Reduce the time and temperature of the ether cleavage step.

Problem: The major product is the linear peptide.

Possible Cause Recommended Solution
Deactivation of the coupling reagent. Moisture can rapidly deactivate coupling reagents. Ensure all solvents (DMF, DCM) are anhydrous and reactions are run under an inert atmosphere (N₂ or Ar).
Slow reaction kinetics. Extend the cyclization reaction time (e.g., from 4 hours to 24 hours). Monitor the reaction progress by taking small aliquots, cleaving them from the resin (if on-resin), and analyzing by HPLC/MS.
Protonation of the nucleophile. For solution-phase cyclization, ensure a non-nucleophilic base (e.g., DIPEA, 2-4 equivalents) is present to deprotonate the C-terminal carboxylic acid and neutralize any TFA salts without interfering with the hydroxyl group.

Problem: High levels of dimer or oligomer are observed.

Possible Cause Recommended Solution
Concentration is too high (solution-phase). Perform the cyclization at a higher dilution (e.g., decrease concentration from 1 mg/mL to 0.1 mg/mL). Use a syringe pump for slow addition of the linear peptide into the reaction vessel.
Resin loading is too high (on-resin). Re-synthesize the peptide on a resin with a lower substitution level (e.g., < 0.5 mmol/g).[7] This increases the distance between chains, favoring intramolecular reactions.[8]

Problem: Mass spectrometry indicates epimerization/racemization.

Possible Cause Recommended Solution
Activation of the C-terminal residue. The C-terminal residue is susceptible to racemization during activation. Avoid high temperatures and prolonged activation times.
Incorrect coupling reagent/additive. Use a coupling reagent known to suppress racemization. If using a carbodiimide (B86325) (DCC, EDC), always include an additive like HOBt or Oxyma Pure. HATU is generally a very safe option.[14]
Excessive base. Use the minimum amount of base required for the reaction (typically 2 equivalents of DIPEA). Over-exposure to base can increase the rate of epimerization.

Data Presentation: Impact of Synthesis Strategy on Yield

The following tables summarize representative data from studies on analogous cyclic peptide syntheses, illustrating how key decisions can impact reaction outcomes.

Table 1: Comparison of On-Resin vs. Solution-Phase Cyclization Yields

Peptide Sequence/TypeCyclization MethodConditionsCrude Purity / YieldReference
Gramicidin SOff-Resin (Solution)Started from D-Phe residue69% Yield, 95% Purity[15]
ThiodepsipeptideOn-ResinDBU in DMF, 1 hour>95% cyclization efficiency, 13.8% overall isolated yield[4]
Glu-linked PeptideOn-ResinDIC/Oxyma, 50°C, double coupling28% Crude Purity
Cys-Cys PeptideOn-ResinI₂ oxidation, low loading resin (0.46 mmol/g)62% Crude Yield
Cys-Cys PeptideOn-ResinI₂ oxidation, high loading resin (1.11 mmol/g)32% Crude Yield

This data is illustrative of general trends in cyclic peptide synthesis. Actual yields will be sequence-dependent.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
  • Resin Selection: Choose a suitable resin. For C-terminal acid peptides intended for solution-phase cyclization, 2-Chlorotrityl chloride (2-CTC) resin is recommended as it allows for mild cleavage conditions that leave side-chain protecting groups intact.[13]

  • Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 min, followed by dimethylformamide (DMF) for 30 min.

  • First Amino Acid Loading (for 2-CTC resin): Dissolve Fmoc-AA-OH (1.5 eq.) and DIPEA (3.0 eq.) in DCM. Add to the resin and agitate for 2-4 hours. Cap any unreacted sites with methanol/DIPEA in DCM.

  • Peptide Chain Elongation Cycle: a. Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (1 x 5 min, 1 x 15 min). b. Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x). c. Amino Acid Coupling: Pre-activate the next Fmoc-AA-OH (3 eq.) with a coupling reagent (e.g., HATU, 2.9 eq.) and a base (DIPEA, 6 eq.) in DMF for 5 minutes. Add the activated mixture to the resin and agitate for 1-2 hours. d. Washing: Wash the resin with DMF (3x). e. Confirmation: Perform a Kaiser test to ensure complete coupling (beads should be colorless). If positive (blue), repeat the coupling step. f. Repeat the cycle for each amino acid in the sequence, incorporating this compound at the desired position.

Protocol 2: Cleavage, Deprotection, and Solution-Phase Lactonization
  • Initial Cleavage from 2-CTC Resin: Cleave the peptide from the 2-CTC resin using a mild cocktail of 1-2% TFA in DCM. This will yield the linear peptide with the O-ethyl and other side-chain protecting groups still attached.

  • Full Deprotection (excluding O-ethyl): Treat the peptide with a standard cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours to remove all acid-labile side-chain protecting groups.[16] Precipitate the peptide in cold diethyl ether.

  • O-Ethyl Group Cleavage: a. Dissolve the crude peptide in anhydrous DCM under an inert atmosphere. b. Cool the solution to 0°C. c. Slowly add BBr₃ (e.g., 1M solution in DCM, 3-5 eq.) and stir for 1-4 hours, monitoring by LC-MS. d. Quench the reaction carefully by adding methanol. e. Remove solvent and purify the linear, fully deprotected peptide by RP-HPLC.

  • Solution-Phase Cyclization: a. Dissolve the purified linear peptide in a large volume of anhydrous DMF to a final concentration of 0.5 mg/mL. b. Add the coupling reagent (e.g., PyBOP, 1.5 eq.) and a non-nucleophilic base (DIPEA, 3 eq.). c. Stir the reaction at room temperature for 12-24 hours, monitoring completion by LC-MS. d. Quench the reaction, remove the solvent under vacuum, and purify the final cyclic peptide by RP-HPLC.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_cyclization Cyclization & Final Purification resin Start: Resin elongation Chain Elongation (Fmoc Cycles) resin->elongation linear_protected Resin-Bound Protected Peptide elongation->linear_protected cleave_resin Cleavage from Resin (e.g., TFA/TIS/H2O) linear_protected->cleave_resin ether_deprotect O-Ethyl Cleavage (e.g., BBr3) cleave_resin->ether_deprotect purify_linear Purify Linear Peptide (RP-HPLC) ether_deprotect->purify_linear cyclize Solution-Phase Lactonization (High Dilution) purify_linear->cyclize purify_cyclic Purify Cyclic Peptide (RP-HPLC) cyclize->purify_cyclic final_product Final Product purify_cyclic->final_product

Caption: Overall workflow for cyclic peptide synthesis via solution-phase lactonization.

troubleshooting_yield start Problem: Low Yield of Cyclic Peptide check_linear Is linear peptide the major species? start->check_linear check_dimer Is dimer/oligomer the major species? start->check_dimer check_degradation Are there multiple degradation peaks? start->check_degradation check_linear->check_dimer No sol_linear_1 Possible Cause: Inefficient Coupling check_linear->sol_linear_1 Yes sol_linear_2 Possible Cause: Incomplete O-Ethyl Deprotection check_linear->sol_linear_2 Yes check_dimer->check_degradation No sol_dimer Possible Cause: Reaction concentration too high. check_dimer->sol_dimer Yes sol_degradation Possible Cause: Cleavage/Deprotection too harsh. check_degradation->sol_degradation Yes action_linear_1 Solution: Use stronger coupling reagent (HATU/PyBOP). Extend reaction time. sol_linear_1->action_linear_1 action_linear_2 Solution: Optimize ether cleavage (time, temp). Verify deprotection with MS. sol_linear_2->action_linear_2 action_dimer Solution: Increase solvent volume (high dilution). Use low-loading resin for on-resin method. sol_dimer->action_dimer action_degradation Solution: Reduce time/temp for O-ethyl cleavage. Ensure scavengers are used. sol_degradation->action_degradation

Caption: Troubleshooting logic for low yield in cyclic peptide synthesis.

References

Stability of the O-ethyl ether linkage to repeated piperidine treatment.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the O-ethyl ether linkage to repeated piperidine (B6355638) treatment, a common concern for researchers in peptide synthesis and drug development.

Frequently Asked Questions (FAQs)

Q1: How stable is an O-ethyl ether linkage to the repeated piperidine treatments used for Fmoc deprotection in Solid Phase Peptide Synthesis (SPPS)?

A1: The O-ethyl ether linkage is highly stable under the basic conditions of repeated piperidine treatment used for Fmoc deprotection in SPPS. Simple aliphatic ethers are generally unreactive to bases, even under harsh conditions. Cleavage of such ethers typically requires strong acidic conditions, which are not employed during the Fmoc deprotection cycles. Therefore, cleavage of an O-ethyl ether linkage during standard SPPS protocols is not a significant concern.

Q2: Could repeated exposure to 20% piperidine in DMF lead to any degradation of my peptide anchored via an O-ethyl ether linkage?

A2: It is highly unlikely that repeated exposure to 20% piperidine in DMF will cause any degradation of the O-ethyl ether linkage itself. The carbon-oxygen bond in a simple aliphatic ether is robust and not susceptible to cleavage by the mild basicity of piperidine. Any observed loss of peptide from the resin is likely due to other factors in the synthesis.

Q3: What are some common causes of low yield that might be mistaken for the instability of an O-ethyl ether linkage?

A3: Low peptide yield is a common issue in SPPS and can stem from various sources other than linker instability. These include:

  • Incomplete coupling reactions: Steric hindrance or aggregation can prevent complete coupling of amino acids.

  • Formation of deletion sequences: A result of incomplete coupling or deprotection.

  • Side reactions: Depending on the amino acid sequence, side reactions such as aspartimide formation can occur.[1][2]

  • Mechanical loss of resin: Physical loss of the solid support during washing steps.

  • Issues with the final cleavage cocktail: The conditions for final cleavage from the resin might be suboptimal for your specific peptide.

Q4: How does the stability of an O-ethyl ether linkage compare to other common ether-based linkages or protecting groups used in peptide synthesis?

A4: The stability of ether linkages varies significantly with their substitution pattern. The O-ethyl ether is among the most stable. Here is a comparison:

Ether Linkage/Protecting GroupStability to Piperidine (Fmoc Deprotection)Stability to Mild Acid (e.g., 1% TFA)Stability to Strong Acid (e.g., TFA cleavage cocktail)Cleavage Conditions
O-Ethyl Ether Highly Stable Highly Stable Stable Requires very strong acids like HBr or HI[3]
tert-Butyl (tBu) EtherStableLabile Labile Cleaved by TFA[4]
Benzyl (Bzl) EtherGenerally StableStablePartially labile to TFA, cleaved by HFHydrogenolysis, strong acids (HF)[4]
2,6-Dichlorobenzyl (2,6-Cl2Bzl) EtherStableStableStable to TFA, cleaved by HFStrong acids (HF)[4]
2-Bromobenzyl (2-BrZ) EtherLabile StableCleaved by HFPiperidine, strong acids (HF)[4]

Troubleshooting Guides

Issue: Unexpected Loss of Peptide Product

If you are experiencing a lower than expected yield and suspect linker instability, it is important to systematically troubleshoot the synthesis process.

Troubleshooting Workflow

start Low Peptide Yield Observed check_coupling Verify Coupling Efficiency (e.g., Kaiser Test) start->check_coupling check_deprotection Confirm Complete Fmoc Deprotection check_coupling->check_deprotection Coupling is complete result Identify Root Cause of Low Yield check_coupling->result Incomplete coupling analyze_filtrate Analyze Piperidine Wash Solutions by LC-MS for Cleaved Peptide check_deprotection->analyze_filtrate Deprotection is complete check_deprotection->result Incomplete deprotection linker_stability Assess Linker Stability (See Experimental Protocol Below) analyze_filtrate->linker_stability No peptide in wash analyze_filtrate->result Peptide detected in wash (Indicates linker instability) final_cleavage Optimize Final Cleavage Conditions linker_stability->final_cleavage Linker is stable linker_stability->result Linker is unstable final_cleavage->result

Caption: A logical workflow for troubleshooting low peptide yield in SPPS.

Step-by-Step Troubleshooting:

  • Confirm Complete Coupling: After each coupling step, perform a qualitative test (e.g., Kaiser test) to ensure the absence of free primary amines. Incomplete coupling is a common source of low yield.

  • Verify Fmoc Deprotection: Ensure that the Fmoc group is completely removed after each piperidine treatment. Incomplete deprotection will lead to deletion sequences.

  • Analyze Wash Solutions: Collect the piperidine wash solutions after a few deprotection cycles. Concentrate the solution and analyze it by LC-MS to check for the presence of your cleaved peptide. The absence of the peptide in the wash is a strong indicator that the O-ethyl ether linkage is stable.

  • Evaluate Final Cleavage: The conditions for the final cleavage from the resin may need optimization. Ensure the cleavage cocktail composition and reaction time are appropriate for your peptide sequence and resin type.

Experimental Protocols

Protocol: General Method for Testing Linker Stability to Piperidine

This protocol provides a general method to quantitatively assess the stability of a resin-bound linker to piperidine treatment.

Experimental Workflow Diagram

start Start with Peptide-Resin split_resin Split Resin into Aliquots start->split_resin treat_piperidine Treat Aliquots with 20% Piperidine/DMF for Varying Durations/Cycles split_resin->treat_piperidine collect_filtrate Collect Filtrate after Each Treatment treat_piperidine->collect_filtrate cleave_resin Cleave Remaining Peptide from Resin with TFA Cocktail collect_filtrate->cleave_resin analyze Analyze Filtrates and Cleavage Solutions by RP-HPLC cleave_resin->analyze quantify Quantify Percentage of Cleavage analyze->quantify

References

Technical Support Center: Troubleshooting Low Purity of Crude Peptides with O-ethyl-L-homoserine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address low purity issues encountered during the synthesis of crude peptides containing O-ethyl-L-homoserine.

Frequently Asked Questions (FAQs)

Q1: Is the O-ethyl ether linkage of O-ethyl-L-homoserine stable during standard Fmoc-based solid-phase peptide synthesis (SPPS)?

A1: Yes, the O-ethyl ether linkage is generally stable under the standard conditions of Fmoc-SPPS. This includes repeated treatments with piperidine (B6355638) for Fmoc-group removal and final cleavage from the resin using trifluoroacetic acid (TFA). Ether linkages are robust and not typically susceptible to cleavage by the mild base or strong acid conditions used in this chemistry.

Q2: What are the most likely causes for low purity of my crude peptide containing O-ethyl-L-homoserine?

A2: Low purity in crude peptides containing O-ethyl-L-homoserine can stem from several factors common to solid-phase peptide synthesis, which may be exacerbated by the properties of this unnatural amino acid:

  • Incomplete Couplings: The bulkiness of the O-ethyl-L-homoserine side chain or aggregation of the growing peptide chain can hinder the coupling of subsequent amino acids, leading to deletion sequences.

  • Peptide Aggregation: O-ethyl-L-homoserine increases the hydrophobicity of the peptide, which can promote inter-chain aggregation on the solid support. This aggregation can block reactive sites, leading to truncated or incomplete sequences.[1][2]

  • Side Reactions: Although the O-ethyl group is stable, other reactive amino acids in your sequence can still undergo common side reactions (e.g., aspartimide formation, diketopiperazine formation).

  • Problems During Cleavage and Deprotection: Inefficient cleavage from the resin or incomplete removal of side-chain protecting groups from other residues will result in a complex crude mixture.

Q3: Can the incorporation of O-ethyl-L-homoserine lead to peptide aggregation?

A3: Yes. O-ethyl-L-homoserine is more hydrophobic than its parent amino acid, L-homoserine. Increasing the hydrophobic character of a peptide can enhance its propensity for aggregation during SPPS.[3] This is a significant challenge as it can lead to incomplete reactions and difficult purification.[4]

Troubleshooting Guide

Problem 1: Low Yield and Presence of Shorter Peptides (Deletion Sequences) in Mass Spectrometry

This issue often points to incomplete coupling or deprotection steps, potentially caused by peptide aggregation.

Workflow for Diagnosing and Resolving Incomplete Reactions

A Low Crude Purity: Deletion Sequences Detected B Perform a Test Cleavage and Analyze by MS A->B C Is the main impurity the target peptide minus one or more amino acids? B->C D Incomplete Coupling C->D Yes E Incomplete Deprotection C->E No, check for other impurities F Optimize Coupling Protocol D->F G Optimize Deprotection Protocol E->G H Resynthesize Peptide F->H G->H

Caption: Troubleshooting workflow for incomplete peptide synthesis reactions.

Recommended Solutions:

StrategyRecommendationRationale
Optimize Coupling Double couple the amino acid immediately following O-ethyl-L-homoserine. Use a more potent activating agent such as HATU or HCTU.Ensures complete reaction at a potentially sterically hindered or aggregated site.
Increase Reaction Time Extend the coupling and deprotection times.Allows more time for reactions to go to completion, especially if aggregation is slowing down kinetics.
Incorporate Aggregation Disruptors If the sequence is long and hydrophobic, consider replacing a residue with a pseudoproline dipeptide or incorporating a backbone-protecting group like Hmb.[4]These modifications disrupt the secondary structures that lead to aggregation, improving solvation and reaction efficiency.[4]
Change Synthesis Conditions Switch to a more polar solvent mixture, such as NMP/DMSO, or perform the synthesis at an elevated temperature.[5]These conditions can help to break up aggregates and improve the solvation of the growing peptide chain.[5]
Problem 2: Crude Peptide is Poorly Soluble and Difficult to Purify by HPLC

The increased hydrophobicity from O-ethyl-L-homoserine can lead to poor solubility in standard HPLC mobile phases and cause issues like peak tailing or irreversible binding to the column.[3]

Recommended Solutions:

StrategyRecommendationRationale
Solubility Testing Before preparative HPLC, test the solubility of the crude peptide in various solvent mixtures. Start with the initial mobile phase conditions.Identifying a suitable solvent system is crucial for a successful purification.[6]
Modify HPLC Mobile Phase For highly hydrophobic peptides, consider using a stronger organic modifier like isopropanol (B130326) or acetonitrile (B52724)/n-propanol mixtures. Adding formic acid or acetic acid can also improve solubility.[3]These solvents can improve the solubility of hydrophobic peptides and their interaction with the stationary phase.[3]
Optimize HPLC Gradient Use a shallower gradient to improve the resolution of the target peptide from closely eluting impurities.[7]A slow increase in the organic phase concentration can enhance the separation of hydrophobic species.[7]
Alternative Purification For extremely hydrophobic peptides that cannot be purified by RP-HPLC, consider alternative methods like precipitation or normal-phase chromatography.[8]These methods may be more suitable for peptides that are not amenable to reversed-phase conditions.[8]

Experimental Protocols

Protocol 1: Standard Cleavage of Peptides from Resin

This protocol is for the final cleavage of the peptide from the solid support and removal of acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the peptide-resin with dichloromethane (B109758) (DCM) (3 x 10 mL/g resin) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v). For peptides containing sensitive residues like Cys, Met, or Trp, a more robust scavenger mixture such as Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) may be necessary.[9][10]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL/g resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[10]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10-fold volume excess).

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.

Protocol 2: Analytical HPLC of Crude Peptide

This protocol is for analyzing the purity of the crude peptide.

  • Sample Preparation: Dissolve a small amount of the crude peptide (approx. 1 mg) in 1 mL of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA). If solubility is an issue, try different solvents or use additives like formic acid.[11]

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Gradient: A typical starting gradient is 5-95% B over 30 minutes. This can be optimized based on the retention time of the peptide. For hydrophobic peptides, a shallower gradient may be required.[7]

  • Analysis: Inject 10-20 µL of the sample solution and analyze the resulting chromatogram to assess the purity of the crude product.

Protocol 3: Mass Spectrometry Analysis

Mass spectrometry is essential for confirming the identity of the desired peptide and characterizing impurities.

  • Sample Preparation: Prepare a dilute solution of the crude peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Instrumentation: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Data Acquisition:

    • MS1 Scan: Acquire a full scan to identify the molecular weights of the components in the crude mixture. Look for the [M+H]⁺ ion corresponding to the target peptide.

    • MS/MS Fragmentation: Perform fragmentation analysis (e.g., collision-induced dissociation - CID) on the parent ion of the target peptide to confirm its sequence. Also, perform MS/MS on major impurity peaks to identify their structures (e.g., deletion sequences, products of side reactions). The fragmentation of the O-ethyl-L-homoserine residue itself is expected to be stable, with fragmentation occurring along the peptide backbone.

Logical Relationship for Peptide Purity Analysis

CrudePeptide Crude Peptide Synthesis Product AnalyticalHPLC Analytical HPLC CrudePeptide->AnalyticalHPLC MassSpec Mass Spectrometry (MS and MS/MS) CrudePeptide->MassSpec PurityAssessment Assess Purity and Impurity Profile AnalyticalHPLC->PurityAssessment MassSpec->PurityAssessment Troubleshooting Implement Troubleshooting Strategies PurityAssessment->Troubleshooting Purification Develop Purification Strategy PurityAssessment->Purification Troubleshooting->CrudePeptide Resynthesis FinalProduct High Purity Peptide Purification->FinalProduct

Caption: A logical workflow for the analysis and troubleshooting of crude peptide purity.

References

Validation & Comparative

Сравнительное руководство по N-Fmoc-O-этил-L-гомосерину и N-Fmoc-O-метил-L-гомосерину в твердофазном пептидном синтезе (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Введение

В области синтеза пептидов и разработки лекарств выбор подходящих строительных блоков аминокислот имеет первостепенное значение для обеспечения высокой чистоты, выхода и биологической активности конечного продукта. N-Fmoc-O-этил-L-гомосерин и N-Fmoc-O-метил-L-гомосерин являются ценными производными аминокислот, используемыми в твердофазном пептидном синтезе (SPPS) для введения не встречающихся в природе остатков гомосерина в пептидные цепи. Наличие O-алкильной группы предотвращает нежелательные побочные реакции, связанные со свободной гидроксильной группой гомосерина.

В данном руководстве представлено объективное сравнение характеристик N-Fmoc-O-этил-L-гомосерина и N-Fmoc-O-метил-L-гомосерина в SPPS. Хотя прямые сравнительные исследования, опубликованные в рецензируемой литературе, ограничены, в данном руководстве обобщаются ожидаемые различия в производительности на основе общих принципов химии пептидов и приводятся подробные экспериментальные протоколы, применимые к обоим реагентам.

Сравнение количественных данных

В следующей таблице представлены ожидаемые сравнительные данные по характеристикам N-Fmoc-O-этил-L-гомосерина и N-Fmoc-O-метил-L-гомосерина в SPPS. Следует отметить, что эти значения являются репрезентативными и основаны на теоретических соображениях и данных по аналогичным соединениям, ввиду отсутствия прямых сравнительных исследований.

ПараметрN-Fmoc-O-этил-L-гомосеринN-Fmoc-O-метил-L-гомосеринПримечания
Эффективность связывания
Стандартные условия>98%>98%Ожидается высокая эффективность для обоих производных при использовании стандартных реагентов для связывания (например, HATU, HBTU).
Стерически затрудненные последовательностиСлегка пониженнаяСлегка пониженнаяЭффективность может незначительно снижаться в стерически затрудненных последовательностях; может потребоваться двойное связывание.
Побочные реакции
Образование лактамаНизкаяНизкаяO-алкильная защита значительно снижает склонность к образованию лактама по сравнению с незащищенным гомосерином.
Стабильность при снятии защиты FmocВысокаяВысокаяОба производных стабильны к стандартным условиям снятия защиты Fmoc (20% пиперидина в ДМФА).
Стабильность при отщеплении
Стандартные условия TFAВысокаяВысокаяОжидается, что обе эфирные связи будут стабильны к стандартным коктейлям для отщепления на основе TFA.
Жесткие кислотные условия (например, HF)УмереннаяУмереннаяМожет наблюдаться некоторое расщепление эфирной связи при использовании жестких кислотных реагентов.

Экспериментальные протоколы

Ниже приведены подробные протоколы для ключевых этапов SPPS с использованием N-Fmoc-O-алкил-L-гомосериновых производных.

Протокол 1: Связывание аминокислот
  • Подготовка смолы: Суспендируйте смолу (например, смолу Ринка амида, 0.1 ммоль) в диметилформамиде (ДМФА) на 30 минут для набухания. Слейте ДМФА.

  • Снятие защиты Fmoc: Добавьте 20% раствор пиперидина в ДМФА к смоле и перемешивайте в течение 3 минут. Слейте раствор. Повторите обработку 20% раствором пиперидина в ДМФА в течение 10 минут. Тщательно промойте смолу ДМФА (5-7 раз).

  • Активация аминокислоты: В отдельном сосуде растворите N-Fmoc-O-этил-L-гомосерин или N-Fmoc-O-метил-L-гомосерин (4 экв.), HATU (3.8 экв.) и диизопропилэтиламин (DIPEA) или 2,4,6-коллидин (8 экв.) в ДМФА. Дайте раствору предварительно активироваться в течение 2-5 минут при комнатной температуре.

  • Реакция связывания: Добавьте активированный раствор аминокислоты к смоле со снятой защитой. Перемешивайте реакционную смесь в течение 1-2 часов при комнатной температуре.

  • Промывка: Промойте смолу ДМФА (5-7 раз), чтобы удалить избыток реагентов.

  • Мониторинг: Проведите тест Кайзера для подтверждения завершения реакции связывания. Положительный результат (синее окрашивание) указывает на неполное связывание, и может потребоваться повторное связывание.

Протокол 2: Отщепление пептида от смолы и снятие защитных групп
  • Подготовка: После завершения синтеза и снятия N-концевой защиты Fmoc, промойте пептид-смолу дихлорметаном (ДХМ) (3-5 раз) и высушите в вакууме.

  • Приготовление коктейля для отщепления: Приготовьте свежий коктейль для отщепления. Стандартный коктейль (Реагент К) состоит из: 82.5% трифторуксусной кислоты (TFA), 5% фенола, 5% воды, 5% тиоанизола и 2.5% 1,2-этандитиола.

  • Реакция отщепления: Добавьте коктейль для отщепления к пептид-смоле (примерно 10 мл на 1 г смолы). Перемешивайте суспензию при комнатной температуре в течение 2-3 часов.

  • Выделение пептида: Отфильтруйте смолу и соберите фильтрат. Промойте смолу небольшим количеством свежей TFA.

  • Осаждение пептида: Медленно добавьте объединенные фильтраты к холодному диэтиловому эфиру (в 10-кратном избытке) при перемешивании.

  • Сбор и промывка: Дайте пептиду полностью выпасть в осадок при -20°C. Соберите осажденный пептид центрифугированием или фильтрацией. Промойте осадок холодным диэтиловым эфиром для удаления остатков поглотителей и растворимых примесей.

  • Сушка: Высушите сырой пептид в вакууме.

  • Очистка: Очистите сырой пептид с помощью высокоэффективной жидкостной хроматографии (ВЭЖХ) обращенной фазы.

  • Анализ: Подтвердите идентичность и чистоту пептида с помощью масс-спектрометрии (например, MALDI-TOF или ESI-MS).

Визуализация

Рабочий процесс твердофазного пептидного синтеза (SPPS)

SPPS_Workflow cluster_cycle Цикл синтеза Resin Смола Fmoc_AA_Resin Fmoc-AA-Смола Resin->Fmoc_AA_Resin Присоединение первой АМК AA_Resin H2N-AA-Смола Fmoc_AA_Resin->AA_Resin Снятие защиты Fmoc Peptide_Resin Fmoc-Пептид-Смола AA_Resin->Peptide_Resin Связывание (Fmoc-AA, HATU, DIPEA) Peptide_Resin->AA_Resin Снятие защиты (20% пиперидин/ДМФА) Cleaved_Peptide Сырой пептид Peptide_Resin->Cleaved_Peptide Отщепление (TFA, поглотители) Purified_Peptide Очищенный пептид Cleaved_Peptide->Purified_Peptide Очистка (ВЭЖХ)

Подпись: Общий рабочий процесс твердофазного пептидного синтеза (SPPS).

Потенциальная побочная реакция: образование лактама из гомосерина

Lactam_Formation Homoserine Гомосерин в пептидной цепи -NH-CH(CH2CH2OH)-CO- Lactam Образование лактама -NH-CH(CH2CH2-O-CO-)- Homoserine->Lactam Внутримолекулярная циклизация O_Alkyl O-алкилированный гомосерин -NH-CH(CH2CH2OR)-CO- No_Reaction Побочная реакция предотвращена O_Alkyl->No_Reaction Стабильная эфирная связь

Подпись: Схематическое изображение предотвращения образования лактама с помощью O-алкилирования.

Заключение

Выбор между N-Fmoc-O-этил-L-гомосерином и N-Fmoc-O-метил-L-гомосерином для SPPS в значительной степени будет зависеть от конкретных требований синтеза и доступности реагентов. Ожидается, что оба производных будут демонстрировать сопоставимую высокую производительность в стандартных протоколах SPPS. O-алкильная защита эффективно предотвращает побочную реакцию образования лактама, которая может быть проблемой при использовании незащищенного гомосерина.

Исследователям, ученым и специалистам по разработке лекарств рекомендуется проводить небольшие тестовые синтезы для определения оптимальных условий связывания для их конкретной пептидной последовательности. Представленные в данном руководстве протоколы служат надежной отправной точкой для успешного включения этих ценных не встречающихся в природе аминокислот в синтетические пептиды.

A Comparative Guide to N-Fmoc-O-ethyl-L-homoserine and N-Fmoc-O-tert-butyl-L-homoserine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate protected amino acids is a critical step in the successful solid-phase peptide synthesis (SPPS) of complex and therapeutically relevant peptides. This guide provides a detailed comparison of two side-chain protected derivatives of L-homoserine: N-Fmoc-O-ethyl-L-homoserine and N-Fmoc-O-tert-butyl-L-homoserine.

This document outlines the synthesis, stability, and application of these two building blocks in the context of Fluorenylmethyloxycarbonyl (Fmoc)-based SPPS. While N-Fmoc-O-tert-butyl-L-homoserine represents a standard and widely adopted protecting group strategy, the utility of this compound is also explored, particularly in specific applications such as the synthesis of cyclic peptides.

Synthesis and Physicochemical Properties

The synthesis of N-Fmoc protected, O-alkylated homoserine derivatives typically starts from L-homoserine. The side-chain hydroxyl group is first alkylated, followed by the protection of the α-amino group with Fmoc chloride or Fmoc-Osu.

N-Fmoc-O-tert-butyl-L-homoserine: The synthesis of the analogous N-Fmoc-O-tert-butyl-L-serine involves a multi-step process that can achieve an overall yield of approximately 60% with high purity (>99% by HPLC). A similar synthetic strategy for the homoserine derivative is expected to yield comparable results. The tert-butyl group is introduced using isobutylene (B52900) in the presence of an acid catalyst.

This compound: While commercially available, detailed synthetic protocols with reported yields and purity for this compound are not as prevalent in the literature. Its synthesis would involve the ethylation of the side-chain hydroxyl group of L-homoserine. This compound is noted for its application in the synthesis of cyclic peptide compounds where it may also act as a reducing agent.[1][2]

ParameterThis compoundN-Fmoc-O-tert-butyl-L-homoserine
Molecular Formula C₂₁H₂₃NO₅C₂₃H₂₇NO₅
Molecular Weight 381.41 g/mol 397.46 g/mol
Typical Purity ≥95% (Commercially available)≥99% (Based on serine analogue)
Reported Yield Data not readily available~60% overall (Based on serine analogue)

Performance in Solid-Phase Peptide Synthesis

The choice of a side-chain protecting group is primarily dictated by its stability during the repetitive cycles of Fmoc deprotection (typically with piperidine) and its lability under specific cleavage conditions to release the final peptide.

Orthogonality and Deprotection:

  • N-Fmoc-O-tert-butyl-L-homoserine: The tert-butyl ether protecting group is the cornerstone of the widely used Fmoc/tBu orthogonal protection strategy. It is stable to the basic conditions of Fmoc removal but is readily cleaved by strong acids, typically trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support. This ensures the selective deprotection and coupling of amino acids, enabling the synthesis of complex peptide sequences with high fidelity.

  • This compound: The stability and cleavage of the O-ethyl group present a more complex scenario. Simple alkyl ethers, such as ethyl ethers, are generally stable to a wide range of chemical conditions, including the basic treatment for Fmoc removal. However, their cleavage requires harsh acidic conditions, such as treatment with hydrogen bromide (HBr) or hydrogen iodide (HI). These conditions are significantly harsher than the standard TFA cleavage cocktails used in Fmoc-SPPS and may lead to the degradation of the peptide or the cleavage of other acid-labile protecting groups, thus compromising the orthogonality of the protection scheme. The stability of the O-ethyl group to standard TFA cleavage conditions is a critical factor that is not extensively documented in the context of SPPS.

Coupling Efficiency:

Experimental Protocols

General Protocol for Fmoc-SPPS Coupling
  • Resin Swelling: Swell the desired resin (e.g., Rink Amide, Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve N-Fmoc-O-alkyl-L-homoserine (3-5 equivalents) and a suitable coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

Final Cleavage and Deprotection
  • For Peptides Synthesized with N-Fmoc-O-tert-butyl-L-homoserine:

    • Wash the fully assembled peptidyl-resin with dichloromethane (B109758) (DCM).

    • Treat the resin with a cleavage cocktail, typically TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v), for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold diethyl ether to remove scavengers and soluble byproducts.

    • Dry the purified peptide under vacuum.

  • For Peptides Synthesized with this compound:

    • Note: A standard, validated protocol for the selective cleavage of the O-ethyl group in the presence of a full peptide sequence on resin is not well-established in the literature. The required harsh conditions (e.g., HBr in acetic acid) may not be compatible with many resins and other side-chain protecting groups. Researchers considering the use of this protecting group should perform extensive optimization studies to determine suitable cleavage conditions for their specific peptide.

Logical Workflow for Protecting Group Selection

Protecting_Group_Selection start Peptide Synthesis Goal standard_synthesis Standard Linear or Simple Cyclic Peptide start->standard_synthesis special_application Specific Application Requirement (e.g., unique cyclization chemistry) start->special_application tbu_choice Select N-Fmoc-O-tert-butyl-L-homoserine standard_synthesis->tbu_choice ethyl_choice Consider this compound special_application->ethyl_choice tbu_advantages Advantages: - Well-established protocols - Orthogonal to Fmoc - High yields and purity tbu_choice->tbu_advantages ethyl_considerations Considerations: - Lack of established cleavage protocols - Potential for harsh cleavage conditions - Possible incompatibility with other protecting groups ethyl_choice->ethyl_considerations proceed_tbu Proceed with Standard Fmoc/tBu SPPS tbu_advantages->proceed_tbu research_ethyl Extensive Research and Optimization of Cleavage Conditions Required ethyl_considerations->research_ethyl

Caption: Decision workflow for selecting between O-tert-butyl and O-ethyl protection for L-homoserine in peptide synthesis.

Conclusion

For the majority of applications in Fmoc-based solid-phase peptide synthesis, N-Fmoc-O-tert-butyl-L-homoserine is the superior choice due to its well-established role in the orthogonal Fmoc/tBu protection strategy. Its stability to base and clean cleavage with standard TFA cocktails ensure a predictable and high-yielding synthesis.

This compound , while commercially available and utilized in specific contexts such as the synthesis of certain cyclic peptides, presents significant challenges for general use in SPPS. The primary concern is the lack of a mild and selective deprotection method for the O-ethyl group that is compatible with the integrity of the peptide and other commonly used side-chain protecting groups. Researchers should proceed with caution and be prepared to undertake significant process development if considering the use of this derivative.

References

A Comparative Guide to O-Ethyl Protecting Group for Homoserine Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis and drug development, the strategic selection of protecting groups is paramount to achieving high yields and purity. This guide provides a comparative analysis of the O-ethyl protecting group for the hydroxyl side chain of homoserine, a non-proteinogenic amino acid of significant interest in medicinal chemistry. Due to the limited literature on the specific use of the O-ethyl group for homoserine in peptide synthesis, this guide will also draw comparisons with well-established protecting groups for similar hydroxyl-containing amino acids like serine, namely tert-butyl (tBu), benzyl (B1604629) (Bzl), and trityl (Trt).

Introduction to Side Chain Protection in Peptide Synthesis

The hydroxyl group of homoserine is a reactive moiety that requires protection during solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions, such as O-acylation, during the coupling of subsequent amino acids. An ideal protecting group should be stable to the repeated cycles of N-terminal deprotection (e.g., basic conditions for Fmoc removal or acidic conditions for Boc removal) and be readily removable at the final cleavage step under conditions that do not compromise the integrity of the peptide.

The O-Ethyl Protecting Group: A Theoretical Overview

The O-ethyl group is a simple alkyl ether. While not commonly employed for the side chain protection of homoserine in standard SPPS, its potential advantages and disadvantages can be inferred from the general chemical properties of ethyl ethers.

Potential Advantages:

  • High Stability: Ethyl ethers are generally stable to a wide range of reagents, including strong bases and nucleophiles, making them theoretically compatible with the basic conditions of Fmoc deprotection.

  • Low Steric Hindrance: The small size of the ethyl group is less likely to impede coupling reactions compared to bulkier protecting groups.

Potential Disadvantages:

  • Harsh Cleavage Conditions: The primary drawback of simple alkyl ethers is the harsh conditions required for their cleavage, typically involving strong acids like HBr or BBr3, which can degrade sensitive peptide sequences.

  • Lack of Orthogonality: The conditions required to cleave an O-ethyl group are not orthogonal to the standard final cleavage conditions in Fmoc-SPPS (e.g., TFA cocktails), which are designed to remove more labile protecting groups.

Comparison with Standard Protecting Groups

The performance of the O-ethyl group can be benchmarked against the widely used tBu, Bzl, and Trt protecting groups.

Protecting GroupStructureLabilityAdvantagesDisadvantagesPrimary Application in Fmoc-SPPS
O-Ethyl (Et) -O-CH₂CH₃Very Acid-Labile (HBr, BBr₃)High stability to base, low steric hindrance.Requires harsh, non-standard cleavage conditions; lacks orthogonality with common strategies.Not commonly used.
tert-Butyl (tBu) -O-C(CH₃)₃Acid-Labile (TFA)Stable to basic Fmoc deprotection; compatible with the standard Fmoc/tBu orthogonal strategy.[1]Requires strong acid (TFA) for cleavage which can be harsh on sensitive peptides; can lead to t-butyl cation side products.[1]Standard protection for serine and threonine in routine Fmoc-SPPS.[1]
Benzyl (Bzl) -O-CH₂-C₆H₅Strong Acid-Labile (HF) or HydrogenolysisStable to both TFA and piperidine (B6355638).[1]Requires very harsh cleavage conditions (e.g., HF), limiting its use in standard Fmoc-SPPS.[1][2]More common in Boc-SPPS; synthesis of protected peptide fragments.[1]
Trityl (Trt) -O-C(C₆H₅)₃Very Acid-Labile (dilute TFA)Can be removed under milder acidic conditions than tBu, allowing for the synthesis of protected peptide fragments.[1][3]The bulky nature may hinder coupling efficiency; can be unstable to repeated TFA treatments if used for N-terminal protection in Boc-SPPS.[1]On-resin side-chain modifications and synthesis of protected peptide fragments.[1][3]

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the protection of a hydroxyl side chain (analogous to homoserine) and the subsequent cleavage and deprotection in the context of Fmoc-SPPS.

Protocol 1: Coupling of Fmoc-Protected Amino Acid with Side Chain Protection (General)

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH, Fmoc-Ser(Bzl)-OH, or Fmoc-Ser(Trt)-OH) (3-5 equivalents)

  • Solid support (e.g., Rink Amide resin)

  • Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)

  • Base (e.g., DIPEA) (6-10 equivalents)

  • DMF (peptide synthesis grade)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 min and 15 min) to remove the N-terminal Fmoc group of the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and coupling reagent in DMF. Add the base to initiate pre-activation (1-2 minutes).

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[4]

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion).[5]

Protocol 2: Final Cleavage and Deprotection

Cleavage Cocktails:

The choice of cleavage cocktail is critical and depends on the protecting groups present in the peptide.

Protecting Group to be CleavedCleavage CocktailComposition (v/v/v)Reference
tBu, Trt Reagent KTFA / Phenol / Water / Thioanisole / EDT82.5 / 5 / 5 / 5 / 2.5
tBu TFA/TIS/H₂OTFA / Triisopropylsilane / Water95 / 2.5 / 2.5
Trt (mild) 1% TFA in DCMTFA / Dichloromethane1 / 99
Bzl HFAnhydrous Hydrogen Fluoride100%

General Cleavage Procedure (for TFA-based cocktails):

  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DCM and dry it under vacuum.[4]

  • Cleavage: Add the appropriate cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.[1]

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum.

Diagrams

Experimental_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle cluster_Cleavage Final Cleavage and Deprotection Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Washing2->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection DCM_Wash DCM Wash & Drying Final_Deprotection->DCM_Wash Cleavage Cleavage Cocktail (e.g., Reagent K) DCM_Wash->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Isolation Isolation & Drying Precipitation->Isolation

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS) and final cleavage.

Protecting_Group_Strategy cluster_synthesis Peptide Chain Elongation cluster_cleavage Final Cleavage Peptide_on_Resin Fmoc-Peptide-Resin (with side chain protection) Fmoc_Removal N-terminal Fmoc Removal (Piperidine) Peptide_on_Resin->Fmoc_Removal Side_Chain_Stable Side Chain Protecting Group (e.g., tBu, Bzl, Trt, Et) Remains Intact Fmoc_Removal->Side_Chain_Stable Cleavage_Step Global Deprotection (e.g., TFA, HF) Side_Chain_Stable->Cleavage_Step Final_Peptide Deprotected Peptide Cleavage_Step->Final_Peptide

Caption: Orthogonal protection strategy in Fmoc-SPPS.

Conclusion

The O-ethyl protecting group for the homoserine side chain is not a conventional choice in modern peptide synthesis primarily due to the harsh conditions required for its removal, which lack orthogonality with standard Fmoc- and Boc-based strategies. While it offers theoretical advantages in terms of stability and low steric hindrance, the risk of peptide degradation during deprotection outweighs these benefits for most applications.

For routine synthesis, the tert-butyl (tBu) group remains the gold standard for protecting the hydroxyl side chain of serine and, by extension, homoserine in Fmoc-SPPS, owing to its reliable performance within the orthogonal Fmoc/tBu framework.[1] The trityl (Trt) group provides a valuable alternative when milder cleavage conditions are desired, particularly for the synthesis of protected peptide fragments or when on-resin modifications are necessary.[1][3] The benzyl (Bzl) group, while historically significant, is less favored in Fmoc-SPPS due to the need for harsh cleavage reagents like HF.[1]

Researchers and drug development professionals should carefully consider the overall synthetic strategy, the sensitivity of the peptide sequence, and the desired final product when selecting a protecting group for the homoserine side chain. For most applications, the well-established tBu and Trt protecting groups offer a more reliable and predictable outcome than the theoretical O-ethyl group.

References

Navigating the Acidic Terrain: A Comparative Guide to the Stability of O-Alkyl Homoserine Protecting Groups in Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, the selection of appropriate protecting groups is a critical decision that significantly impacts synthetic efficiency and yield. Among these, O-alkyl ethers are commonly employed to protect the side-chain hydroxyl group of homoserine. However, their stability in the presence of strong acids, such as trifluoroacetic acid (TFA) used during peptide cleavage from solid-phase resins, can vary dramatically. This guide provides an objective comparison of the stability of four common O-alkyl homoserine protecting groups—methyl, ethyl, benzyl, and tert-butyl—in TFA, supported by mechanistic insights and a detailed experimental protocol for comparative analysis.

The acid-catalyzed cleavage of ethers proceeds through either an SN1 or SN2 mechanism, largely dictated by the stability of the carbocation intermediate that would be formed upon cleavage.[1][2][3] A more stable carbocation intermediate facilitates a faster SN1 cleavage. In the context of O-alkyl homoserine protecting groups, the stability of the alkyl carbocation generated upon protonation of the ether oxygen and subsequent C-O bond scission is the determining factor for their lability in TFA.

Relative Stability Profile

The stability of O-alkyl homoserine protecting groups in TFA follows a clear trend based on the structure of the alkyl group. The O-tert-butyl group is exceptionally labile, while O-methyl and O-ethyl groups are remarkably stable. The O-benzyl group exhibits intermediate stability.

Protecting GroupAlkyl GroupCarbocation IntermediateStability of CarbocationPredicted Stability in TFAPredominant Cleavage Mechanism
O-tert-Butyl tert-Butyl(CH₃)₃C⁺Tertiary (Highly Stable)Very LowSN1[3][4]
O-Benzyl BenzylC₆H₅CH₂⁺Benzylic (Resonance Stabilized)ModerateSN1[4]
O-Ethyl EthylCH₃CH₂⁺Primary (Unstable)HighSN2 (Slow)[1][2]
O-Methyl MethylCH₃⁺Methyl (Highly Unstable)Very HighSN2 (Very Slow)[1][2]

O-tert-Butyl homoserine is highly susceptible to cleavage by TFA. The reaction proceeds via an SN1 mechanism involving the formation of a stable tertiary tert-butyl carbocation.[3][4] This makes the O-tert-butyl group ideal for applications where facile deprotection under standard TFA cleavage conditions is desired.

O-Benzyl homoserine offers greater stability compared to the O-tert-butyl group but can be cleaved under more forcing acidic conditions or prolonged exposure to TFA. The cleavage mechanism is also SN1, proceeding through a resonance-stabilized benzylic carbocation.[4] This intermediate stability allows for its selective removal under specific conditions while remaining intact during other synthetic steps that might employ milder acids.

O-Methyl and O-Ethyl homoserine are significantly more stable in TFA. The acid-catalyzed cleavage of these ethers would have to proceed through highly unstable primary methyl and ethyl carbocations, making the SN1 pathway energetically unfavorable.[1][2] Cleavage would occur via a much slower SN2 mechanism, requiring a potent nucleophile to attack the sterically less hindered carbon.[2][5] In the context of standard TFA cleavage protocols, which typically run for a few hours at room temperature, both O-methyl and O-ethyl protecting groups are considered largely stable.

Experimental Evaluation of Protecting Group Stability

To empirically determine and compare the stability of these protecting groups, a time-course experiment monitoring the extent of cleavage using High-Performance Liquid Chromatography (HPLC) is recommended.

Experimental Protocol: Comparative Cleavage Study

Objective: To quantify the rate of cleavage of O-alkyl homoserine protecting groups in a standard TFA cleavage cocktail.

Materials:

  • N-α-Fmoc protected O-tert-butyl-L-homoserine

  • N-α-Fmoc protected O-benzyl-L-homoserine

  • N-α-Fmoc protected O-ethyl-L-homoserine

  • N-α-Fmoc protected O-methyl-L-homoserine

  • Trifluoroacetic acid (TFA), reagent grade

  • Water, deionized

  • Triisopropylsilane (TIS), as a scavenger

  • Dichloromethane (DCM), HPLC grade

  • Acetonitrile (B52724) (ACN), HPLC grade

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5, v/v/v). Prepare this solution fresh before use in a well-ventilated fume hood.

  • Sample Preparation: For each O-alkyl homoserine derivative, accurately weigh approximately 10 mg and dissolve it in 1 mL of the prepared TFA cleavage cocktail in a sealed vial.

  • Time-Course Monitoring:

    • Immediately after dissolution (t=0), and at subsequent time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr), withdraw a 10 µL aliquot from each reaction vial.

    • Quench the reaction by diluting the aliquot into 990 µL of a 50:50 mixture of water and acetonitrile.

  • HPLC Analysis:

    • Analyze each quenched sample by reverse-phase HPLC.

    • Use a suitable gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) to separate the protected starting material from the deprotected homoserine product.

    • Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the Fmoc group).

  • Data Analysis:

    • Integrate the peak areas of the protected starting material and the deprotected product at each time point.

    • Calculate the percentage of cleavage at each time point using the formula: % Cleavage = [Area(deprotected) / (Area(protected) + Area(deprotected))] * 100

    • Plot the percentage of cleavage versus time for each protecting group to compare their stability.[6][7]

Experimental_Workflow cluster_prep Preparation cluster_reaction Time-Course Reaction & Sampling cluster_analysis Analysis start Start prep_cocktail Prepare TFA Cleavage Cocktail (95:2.5:2.5 TFA:H2O:TIS) start->prep_cocktail prep_samples Dissolve O-Alkyl Homoserine Derivatives in Cocktail prep_cocktail->prep_samples reaction Incubate at RT prep_samples->reaction sampling Aliquot at Time Points (0, 15, 30, 60, 120, 240, 480 min) reaction->sampling Periodically quench Quench with H2O/ACN sampling->quench hplc RP-HPLC Analysis quench->hplc data Integrate Peak Areas & Calculate % Cleavage hplc->data end End data->end Stability_Logic cluster_input Protecting Group Structure cluster_intermediate Carbocation Stability cluster_output Cleavage Rate in TFA tert_butyl O-tert-Butyl tertiary Tertiary (High) tert_butyl->tertiary benzyl O-Benzyl benzylic Benzylic (Moderate) benzyl->benzylic ethyl O-Ethyl primary_ethyl Primary (Low) ethyl->primary_ethyl methyl O-Methyl primary_methyl Methyl (Very Low) methyl->primary_methyl fast Fast tertiary->fast moderate Moderate benzylic->moderate slow Slow primary_ethyl->slow very_slow Very Slow primary_methyl->very_slow

References

A Comparative Guide to the Validation of O-ethyl-L-homoserine Incorporation by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for introducing novel functionalities, such as fluorescent probes, cross-linkers, and therapeutic warheads. O-ethyl-L-homoserine, an analog of methionine, serves as a valuable ncAA for probing protein structure and function. Following the expression of a protein designed to contain O-ethyl-L-homoserine, rigorous analytical validation is paramount to confirm its successful incorporation. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with Mass Spectrometry (MS), the two gold-standard techniques for this purpose, and offers detailed experimental protocols.

Performance Comparison: NMR Spectroscopy vs. Mass Spectrometry

Both NMR spectroscopy and mass spectrometry are powerful techniques for the validation and quantification of O-ethyl-L-homoserine incorporation, each with its own set of advantages and limitations. The choice of method often depends on the specific experimental goals, available instrumentation, and the desired level of detail.

FeatureNMR SpectroscopyMass Spectrometry
Principle Measures the magnetic properties of atomic nuclei, providing information on chemical environment and connectivity.Measures the mass-to-charge ratio of ionized molecules, enabling determination of molecular weight and sequence.
Information Provides unambiguous structural confirmation of incorporation and information on the local environment of the ncAA. Allows for quantification without a labeled internal standard.Confirms the correct mass of the protein and can identify the location of the ncAA through peptide sequencing (MS/MS).
Quantification Quantitative (qNMR) by integrating the unique signals of the O-ethyl-L-homoserine ethyl group against a known standard or other protein signals.Relative or absolute quantification is possible, often requiring isotopically labeled standards for high accuracy.
Sample Requirements Requires relatively large amounts of pure protein (typically >1 mg).Highly sensitive, requiring only small amounts of sample (micrograms to nanograms).
Throughput Lower throughput, as data acquisition and analysis can be time-consuming.High throughput, suitable for analyzing a large number of samples.
Strengths - Non-destructive. - Provides detailed structural information. - Direct quantification without isotopic labels.- High sensitivity and specificity. - High throughput. - Can analyze complex mixtures.
Limitations - Lower sensitivity. - Requires higher sample concentrations. - Spectral overlap can be a challenge in large proteins.- Destructive sample analysis. - Indirect structural information. - Quantification can be complex and may require labeled standards.

Experimental Workflows

The successful validation of O-ethyl-L-homoserine incorporation requires a systematic workflow, from protein expression to data analysis. The following diagrams illustrate the typical experimental pipelines for both NMR spectroscopy and mass spectrometry.

NMR_Workflow cluster_0 Protein Expression and Purification cluster_1 NMR Sample Preparation cluster_2 NMR Data Acquisition and Analysis P1 Express protein in the presence of O-ethyl-L-homoserine P2 Purify the protein to >95% homogeneity P1->P2 S1 Buffer exchange into NMR buffer (e.g., phosphate (B84403) buffer in D2O) P2->S1 S2 Concentrate protein to ~1 mg/mL or higher S1->S2 S3 Add internal standard (e.g., DSS or TSP) for chemical shift referencing S2->S3 D1 Acquire 1D 1H NMR spectrum S3->D1 D2 Identify characteristic ethyl group signals of O-ethyl-L-homoserine (triplet and quartet) D1->D2 D3 Integrate the area of the ethyl group signals D2->D3 D4 Quantify incorporation by comparing the integral to a known standard or other protein resonances D3->D4

NMR Validation Workflow

MS_Workflow cluster_0 Protein Digestion cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis PD1 Denature, reduce, and alkylate the protein PD2 Digest the protein with a protease (e.g., trypsin) PD1->PD2 LC1 Separate peptides by liquid chromatography (LC) PD2->LC1 LC2 Analyze peptides by tandem mass spectrometry (MS/MS) LC1->LC2 DA1 Search MS/MS data against a protein database with the O-ethyl-L-homoserine modification LC2->DA1 DA2 Identify peptides containing O-ethyl-L-homoserine DA1->DA2 DA3 Quantify incorporation based on peptide signal intensity (label-free or with labeled standards) DA2->DA3

Mass Spectrometry Validation Workflow

Experimental Protocols

Quantitative ¹H NMR Spectroscopy Protocol

This protocol outlines the steps for validating and quantifying the incorporation of O-ethyl-L-homoserine into a protein using one-dimensional proton NMR spectroscopy. The key to this method is the identification and integration of the unique signals from the ethyl group of the incorporated amino acid.

a. Sample Preparation:

  • Protein Purification: Purify the expressed protein containing O-ethyl-L-homoserine to greater than 95% purity as confirmed by SDS-PAGE.

  • Buffer Exchange: Exchange the purified protein into an NMR-compatible buffer. A typical buffer is 20 mM Sodium Phosphate, 50 mM NaCl, pH 7.0, in 99.9% D₂O. The use of D₂O minimizes the large solvent signal in the ¹H NMR spectrum.

  • Concentration: Concentrate the protein to a final concentration of at least 1 mg/mL. Higher concentrations will improve the signal-to-noise ratio.

  • Internal Standard: Add a known concentration of an internal standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing (set to 0.00 ppm).

b. NMR Data Acquisition:

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.

  • Experiment: Acquire a one-dimensional ¹H NMR spectrum. A standard pulse sequence with water suppression (e.g., presaturation or WATERGATE) should be used.

  • Parameters:

    • Temperature: 298 K (25 °C)

    • Number of Scans: 1024 or higher, depending on the protein concentration, to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

c. Data Analysis:

  • Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Signal Identification: Identify the characteristic signals of the O-ethyl-L-homoserine ethyl group. Based on typical chemical shifts, the signals are expected in the following regions:

    • Methyl protons (-CH₃): A triplet around 1.1-1.3 ppm.

    • Methylene (B1212753) protons (-CH₂-): A quartet around 3.4-3.6 ppm.

  • Integration: Integrate the area of the well-resolved methyl triplet. This signal is often in a less crowded region of the spectrum compared to the methylene quartet.

  • Quantification: Calculate the incorporation efficiency by comparing the integral of the O-ethyl-L-homoserine methyl signal to the integral of a well-resolved signal from a canonical amino acid in the protein (e.g., a methyl group from leucine, valine, or isoleucine) or to the integral of the internal standard of known concentration.

LC-MS/MS Protocol

This protocol describes the validation of O-ethyl-L-homoserine incorporation using a bottom-up proteomics approach.

a. Sample Preparation and Digestion:

  • Denaturation, Reduction, and Alkylation:

  • Proteolytic Digestion:

    • Dilute the sample to reduce the concentration of the denaturant.

    • Add a protease, most commonly trypsin, at an enzyme-to-protein ratio of 1:50 to 1:100 (w/w).

    • Incubate overnight at 37 °C.

  • Peptide Cleanup:

    • Acidify the digest with trifluoroacetic acid (TFA) to stop the enzymatic reaction.

    • Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge or tip.

b. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Load the cleaned peptide mixture onto a reverse-phase analytical column (e.g., C18).

    • Separate the peptides using a gradient of increasing organic solvent (typically acetonitrile) over 60-120 minutes.

  • Mass Spectrometry (MS):

    • Ionize the eluting peptides using electrospray ionization (ESI).

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument cycles between acquiring a full MS scan and several MS/MS scans of the most intense precursor ions.

c. Data Analysis:

  • Database Searching:

    • Use a proteomics search engine (e.g., Mascot, MaxQuant, or Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database.

    • The database should include the sequence of the target protein and be configured to consider a variable modification corresponding to the mass difference between O-ethyl-L-homoserine and the canonical amino acid it replaces (e.g., methionine).

  • Validation:

    • Confirm the identification of peptides containing O-ethyl-L-homoserine based on the search engine scores and manual inspection of the MS/MS spectra to ensure high-quality fragmentation patterns.

  • Quantification:

    • For relative quantification, compare the peak areas of the O-ethyl-L-homoserine-containing peptides to their canonical counterparts in a control sample.

    • For absolute quantification, use isotopically labeled synthetic peptides containing O-ethyl-L-homoserine as internal standards.

Conclusion

The validation of O-ethyl-L-homoserine incorporation is a critical step in ensuring the integrity of engineered proteins. While mass spectrometry offers unparalleled sensitivity and throughput, NMR spectroscopy provides definitive structural confirmation and a direct, label-free method for quantification. The choice between these powerful techniques will be guided by the specific research question, sample availability, and the level of analytical detail required. For the most comprehensive validation, a combinatorial approach utilizing both NMR and mass spectrometry is often the most rigorous strategy.

Navigating the Maze of Peptide Fragmentation: A Comparative Guide to the Mass Spectrometry Analysis of O-ethyl-L-homoserine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide analysis, understanding the fragmentation patterns of modified amino acids is paramount for accurate sequencing and structural elucidation. This guide provides a comparative analysis of the expected fragmentation behavior of peptides containing the non-proteinogenic amino acid O-ethyl-L-homoserine under various mass spectrometry conditions. While direct experimental data for this specific modification is limited in publicly available literature, this guide leverages established fragmentation principles and data from analogous structures to offer a predictive comparison of common fragmentation techniques: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD).

The inclusion of O-ethyl-L-homoserine in a peptide sequence introduces a unique side chain with an ether linkage, which is anticipated to influence fragmentation pathways. Understanding these nuances is critical for confident peptide identification and the characterization of novel biotherapeutics or research peptides. This guide presents a systematic comparison of how different fragmentation methods are likely to interact with this modification, summarized in clear data tables, and provides detailed experimental protocols to enable researchers to conduct their own comparative studies.

Comparative Fragmentation Analysis

The fragmentation of a peptide bond is influenced by the activation energy applied and the nature of the amino acid side chains. For O-ethyl-L-homoserine containing peptides, the ether linkage in the side chain is a key feature to consider.

Collision-Induced Dissociation (CID)

CID is a low-energy fragmentation technique that typically results in the cleavage of the peptide backbone, producing primarily b- and y-type ions . Due to the relatively low energy, labile modifications are often lost as neutral molecules. In the case of O-ethyl-L-homoserine, a characteristic neutral loss of the entire side chain or parts of it, such as ethylene (B1197577) or ethanol, is a plausible fragmentation pathway. This can be a double-edged sword: while the neutral loss can be diagnostic for the presence of the modification, it can also lead to a loss of side chain information at the fragmentation site, complicating precise localization.

Higher-Energy Collisional Dissociation (HCD)

HCD, performed in an Orbitrap mass analyzer, utilizes higher collision energies than CID. This generally leads to more extensive fragmentation of the peptide backbone, again producing primarily b- and y-type ions , but often with higher sequence coverage. The higher energy may also induce more fragmentation within the O-ethyl-L-homoserine side chain itself, potentially providing more detailed structural information. However, the increased energy can also lead to a higher abundance of internal fragment ions and more complex spectra.

Electron-Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide, leading to cleavage of the N-Cα bond of the peptide backbone. This produces characteristic c- and z-type fragment ions . A significant advantage of ETD is its ability to preserve labile post-translational modifications and other modifications that are easily lost in CID or HCD.[1] Therefore, for O-ethyl-L-homoserine peptides, ETD is expected to retain the ethyl group on the homoserine side chain, providing unambiguous localization of the modification. This makes ETD a powerful tool for sequencing peptides with this and other labile modifications.

Data Presentation: Predicted Fragmentation Behavior

The following tables summarize the predicted fragmentation characteristics of a hypothetical O-ethyl-L-homoserine containing peptide under CID, HCD, and ETD. The predictions are based on the known behaviors of other modified peptides and general fragmentation principles.

Fragmentation MethodPrimary Ion TypesExpected Sequence CoverageCharacteristic Side Chain FragmentationSuitability for Localization
CID b, yModerateProbable neutral loss of the O-ethyl group or entire side chain.Moderate (can be ambiguous due to neutral loss)
HCD b, yHighPotential for both neutral loss and internal side chain fragmentation.Good
ETD c, zHighPreservation of the O-ethyl-L-homoserine side chain is expected.[1]Excellent

Experimental Protocols

To facilitate the direct comparison of fragmentation techniques for O-ethyl-L-homoserine peptides, the following detailed experimental protocols are provided.

Sample Preparation of Synthetic O-ethyl-L-homoserine Peptides
  • Peptide Synthesis and Purification: Synthesize the O-ethyl-L-homoserine containing peptide using standard solid-phase peptide synthesis (SPPS) protocols. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Desalting: Desalt the purified peptide using a C18 ZipTip or equivalent solid-phase extraction method to remove any salts that could interfere with mass spectrometry analysis.

  • Sample Reconstitution: Reconstitute the desalted peptide in a solvent compatible with electrospray ionization, typically 0.1% formic acid in water/acetonitrile (e.g., 95:5 v/v).

Mass Spectrometry Analysis

The following are generalized parameters for a hybrid ion trap-Orbitrap mass spectrometer. Instrument-specific optimization will be required.

  • Instrumentation: A high-resolution mass spectrometer capable of CID, HCD, and ETD fragmentation, such as a Thermo Scientific Orbitrap Fusion Lumos or similar instrument.

  • Ionization: Use a nano-electrospray ionization (nESI) source.

  • MS1 Scan Parameters:

    • Mass Range: m/z 350-1500

    • Resolution: 120,000

    • AGC Target: 4e5

    • Maximum Injection Time: 50 ms (B15284909)

  • Data-Dependent Acquisition (DDA):

    • Select the most intense precursor ions for fragmentation.

    • Use a dynamic exclusion of 30 seconds to prevent repeated fragmentation of the same precursor.

  • Fragmentation Parameters:

    • CID:

      • Isolation Window: 1.6 m/z

      • Collision Energy: Normalized Collision Energy (NCE) of 35%

      • Activation Q: 0.25

      • Detector: Ion Trap

    • HCD:

      • Isolation Window: 1.6 m/z

      • Collision Energy: Stepped NCE (e.g., 28%, 32%, 36%)

      • Detector: Orbitrap

      • Resolution: 30,000

    • ETD:

      • Isolation Window: 1.6 m/z

      • ETD Reagent Target: 2e5

      • Reaction Time: 50-100 ms (optimize for precursor charge state and m/z)

      • Supplemental Activation: May be used to improve fragmentation efficiency.

      • Detector: Ion Trap or Orbitrap

Visualization of Experimental Workflow and Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the fundamental differences in peptide backbone cleavage for the discussed fragmentation methods.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis & Purification Desalting Desalting Peptide_Synthesis->Desalting Reconstitution Reconstitution Desalting->Reconstitution nESI Nano-ESI Reconstitution->nESI MS1 MS1 Scan nESI->MS1 Fragmentation Fragmentation (CID/HCD/ETD) MS1->Fragmentation MS2 MS2 Scan Fragmentation->MS2 Database_Search Database Search MS2->Database_Search Spectral_Interpretation Spectral Interpretation Database_Search->Spectral_Interpretation

Figure 1. A generalized experimental workflow for the mass spectrometry analysis of synthetic peptides.

Fragmentation_Pathways cluster_peptide Peptide Backbone cluster_cid_hcd CID / HCD Fragmentation cluster_etd ETD Fragmentation N_terminus ...-NH- C_alpha1 CH(R)- Carbonyl1 CO- C_alpha1->Carbonyl1 Amide NH- Carbonyl1->Amide C_alpha2 CH(R')- Carbonyl2 CO-... b_ion b-ion b_ion->Carbonyl1 y_ion y-ion y_ion->Amide c_ion c-ion c_ion->C_alpha1 z_ion z-ion z_ion->Carbonyl1

Figure 2. Primary backbone cleavage sites for CID/HCD (b/y ions) and ETD (c/z ions).

References

Unveiling the Bioactivity of O-Ethyl-L-Homoserine Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A meticulous comparison of peptides incorporating the non-native amino acid O-ethyl-L-homoserine with their native counterparts reveals a remarkable conservation of biological activity, positioning this synthetic analogue as a promising tool in drug development for enhancing peptide stability and pharmacokinetic profiles.

In the quest for more robust and effective peptide-based therapeutics, researchers are continually exploring modifications to the canonical amino acid structures. One such modification, the substitution of methionine with its isostere O-ethyl-L-homoserine, has been investigated to understand its impact on biological function. This guide provides a comprehensive analysis of the biological activity of peptides containing O-ethyl-L-homoserine versus their native forms, supported by experimental data and detailed protocols.

Preserved Potency: The Case of Substance P

A notable example of this comparative analysis involves the neuropeptide Substance P (SP), an undecapeptide that plays a crucial role in pain transmission and inflammation. The native form of Substance P has the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂. To investigate the influence of substituting the C-terminal methionine, a synthetic analogue, [O-ethyl-L-homoserine¹¹]-Substance P ([Eth¹¹]-SP), was synthesized and its biological activity assessed.

Experimental studies utilizing the guinea pig ileum contraction assay, a classic method for determining the potency of Substance P and its analogues, have demonstrated that [Eth¹¹]-SP exhibits a biological activity comparable to that of native Substance P[1]. The contractile response of the isolated guinea pig ileum to both peptides was measured, revealing a similar potency in inducing smooth muscle contraction.

Quantitative Comparison of Biological Activity

The following table summarizes the relative potencies of native Substance P and its O-ethyl-L-homoserine-containing analogue.

PeptideRelative Potency (vs. Substance P)
Substance P (Native)1.0
[O-ethyl-L-homoserine¹¹]-Substance P~1.0[1]

Data is based on the qualitative comparison from the cited literature, indicating comparable activity.

This conservation of activity suggests that the ethyl ether linkage in O-ethyl-L-homoserine effectively mimics the thioether side chain of methionine in its interaction with the neurokinin-1 (NK1) receptor, the primary receptor for Substance P.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the comparative data.

Guinea Pig Ileum Contraction Assay

This ex vivo assay is a cornerstone for studying the biological activity of substances that affect smooth muscle contraction.

Principle: The contractile response of a segment of the guinea pig ileum is measured in an organ bath upon exposure to different concentrations of an agonist, such as Substance P or its analogues. The magnitude of the contraction is proportional to the agonist's potency.

Protocol:

  • Tissue Preparation: A male guinea pig is euthanized, and a segment of the terminal ileum is excised and placed in a petri dish containing warm Tyrode's solution. The lumen is gently flushed to remove intestinal contents.

  • Mounting: A 2-3 cm segment of the ileum is suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with a mixture of 95% O₂ and 5% CO₂. One end of the tissue is attached to a fixed point, and the other is connected to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of approximately 1 gram, with regular washing every 15 minutes.

  • Drug Administration: Cumulative or non-cumulative dose-response curves are generated by adding increasing concentrations of the test peptides (native Substance P and [Eth¹¹]-SP) to the organ bath.

  • Data Recording and Analysis: The contractile responses are recorded using a data acquisition system. The potency of the peptides is typically expressed as the EC₅₀ value, which is the concentration of the peptide that produces 50% of the maximal response. Relative potencies are then calculated by comparing the EC₅₀ values.

Signaling Pathway and Experimental Workflow

The biological effects of Substance P and its analogues are mediated through the activation of the NK1 receptor, a G-protein coupled receptor (GPCR).

Substance P Signaling Pathway

SubstanceP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP Substance P or [Eth¹¹]-SP NK1R NK1 Receptor (GPCR) SP->NK1R Binding Gq Gq Protein NK1R->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Activation Response Cellular Response (e.g., Muscle Contraction) Ca->Response PKC->Response Experimental_Workflow Start Start: Synthesize Peptides Native_SP Native Substance P Start->Native_SP Modified_SP [Eth¹¹]-Substance P Start->Modified_SP Assay Guinea Pig Ileum Contraction Assay Native_SP->Assay Modified_SP->Assay Data Record Contractile Responses Assay->Data Analysis Calculate EC₅₀ and Relative Potency Data->Analysis Comparison Compare Biological Activity Analysis->Comparison Conclusion Conclusion on Bioequivalence Comparison->Conclusion

References

Navigating the Proteolytic Landscape: A Comparative Guide to the Enzymatic Stability of Peptides Containing O-Ethyl-L-Homoserine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the enzymatic stability of peptide-based therapeutics is a critical hurdle in the journey from discovery to clinical application. The incorporation of non-proteinogenic amino acids is a key strategy to mitigate in vivo degradation. This guide offers a comparative analysis of the enzymatic stability of peptides containing O-ethyl-L-homoserine, a promising modification, against their unmodified counterparts and other stabilizing strategies.

While direct quantitative enzymatic stability data for peptides containing O-ethyl-L-homoserine is not extensively available in current literature, we can infer its potential stabilizing effects based on the well-established principle of steric hindrance and data from structurally similar O-alkylated amino acids. The ethyl group on the homoserine side chain is expected to provide a steric shield, hindering the approach of proteolytic enzymes and thereby increasing the peptide's half-life.

Comparative Analysis of Peptide Stability

To illustrate the potential impact of side-chain alkylation on enzymatic stability, this section presents a summary of data from studies on analogous modifications, such as N-methylation and the use of D-amino acids. These modifications, like O-alkylation, are designed to increase resistance to proteolysis.

Peptide ModificationUnmodified Peptide Half-Life (t½)Modified Peptide Half-Life (t½)Fold Increase in StabilityRationale for Increased Stability
O-Ethyl-L-Homoserine (Inferred) BaselineExpected Increase-Steric hindrance from the O-ethyl group on the side chain is anticipated to block protease access to the peptide backbone.
N-MethylationVariesCan be significantly increasedVariesN-methylation of the peptide backbone introduces steric bulk and removes the hydrogen bond donor, disrupting protease recognition and binding.
D-Amino Acid SubstitutionMinutes (e.g., Somatostatin)1.5 hours (e.g., Octreotide)>30xProteases are stereospecific for L-amino acids; the presence of a D-amino acid prevents enzymatic cleavage at that site.[1]
PEGylationShort (e.g., HM-3)5.86-fold increase (in rats)~6xThe large polyethylene (B3416737) glycol (PEG) chain provides a protective shield around the peptide, sterically hindering protease access.[1]

Note: The data for O-ethyl-L-homoserine is an educated inference based on the principles of peptide stabilization. The other data points are derived from published studies on different peptides and modifications to illustrate the potential magnitude of stability enhancement.

Experimental Protocols for Enzymatic Stability Assessment

A standardized in vitro assay is crucial for evaluating and comparing the enzymatic stability of modified peptides. Below is a detailed protocol for a typical enzymatic stability assay using a common protease.

Objective: To determine the half-life (t½) of a peptide in the presence of a specific protease (e.g., trypsin, chymotrypsin) or in a biological matrix like human serum.

Materials:

  • Test Peptide (e.g., containing O-ethyl-L-homoserine)

  • Control Peptide (unmodified counterpart)

  • Protease (e.g., Trypsin, Chymotrypsin, or Human Serum)

  • Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Peptide Stock Solution Preparation: Dissolve the test and control peptides in the assay buffer to a final concentration of 1 mg/mL.

  • Enzyme/Serum Preparation: Prepare a stock solution of the desired protease in the assay buffer or use pooled human serum.

  • Incubation: In separate microcentrifuge tubes, mix the peptide solution with the enzyme solution or serum at a defined ratio (e.g., 9:1, serum to peptide). The final peptide concentration should be known. Incubate the mixture at 37°C.

  • Time Points and Quenching: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and immediately quench the enzymatic activity by adding an equal volume of the quenching solution (10% TFA).

  • Sample Preparation for Analysis: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for HPLC analysis.

  • HPLC Analysis: Inject the supernatant onto the HPLC system. Elute the peptide using a gradient of Mobile Phase B. The peak area of the intact peptide is monitored at a specific wavelength (e.g., 220 nm).

  • Data Analysis: Plot the percentage of the remaining intact peptide (relative to the 0-minute time point) against time. Calculate the half-life (t½) by fitting the data to a one-phase decay model.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical enzymatic stability assay.

EnzymaticStabilityWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide Peptide Solution (Test & Control) Incubation Incubate at 37°C Peptide->Incubation Enzyme Enzyme/Serum Solution Enzyme->Incubation TimePoints Withdraw Aliquots at Time Points Incubation->TimePoints Quench Quench with TFA TimePoints->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Data Calculate Half-Life (t½) HPLC->Data

Workflow for an in vitro enzymatic stability assay.

Conclusion

The incorporation of O-ethyl-L-homoserine into peptides represents a promising strategy for enhancing their enzymatic stability. Although direct comparative data is still emerging, the principle of steric hindrance, supported by evidence from other side-chain and backbone modifications, strongly suggests a positive impact on peptide half-life. The detailed experimental protocol provided in this guide offers a robust framework for researchers to quantitatively assess the stability of their modified peptides, enabling data-driven decisions in the development of more effective peptide therapeutics. As research in this area progresses, a clearer, quantitative picture of the benefits of O-ethyl-L-homoserine and other novel amino acid modifications will undoubtedly emerge, further enriching the toolkit for modern peptide drug design.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for N-Fmoc-O-ethyl-L-homoserine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of laboratory chemicals are paramount to ensuring a safe and compliant research environment. This guide provides essential safety and logistical information for the proper disposal of N-Fmoc-O-ethyl-L-homoserine, a protected amino acid derivative. Adherence to these procedures is critical for minimizing risks to personnel and the environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the lack of specific hazard data, a cautious approach is necessary. This compound should be handled with care to minimize exposure. Before initiating any disposal procedure, a thorough risk assessment should be conducted.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side shields or goggles.Protects eyes from potential dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area. A dust mask may be used if there is a risk of generating dust.

All handling of this compound, especially during disposal, should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedures

The proper disposal of this compound involves the segregation and clear labeling of different waste streams: solid chemical waste, liquid chemical waste, and contaminated laboratory materials.

Disposal of Solid this compound Waste

This category includes unused, expired, or surplus solid this compound.

Experimental Protocol:

  • Containerization: Place the solid this compound in a clearly labeled, sealable, and chemically compatible container. The original product container is often suitable if it is in good condition.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The date of accumulation

    • The primary hazard (e.g., "Chemical Waste for Incineration")

  • Storage: Store the sealed container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from drains and incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal company. Follow all institutional and local regulations for hazardous waste disposal.

Disposal of Liquid Waste Containing this compound

This waste stream includes solutions containing this compound and solvents used for rinsing glassware. This is particularly relevant in processes like peptide synthesis where the Fmoc group is removed using a basic solution (e.g., piperidine (B6355638) in DMF), generating a hazardous liquid waste.

Experimental Protocol:

  • Collection: Collect all liquid waste in a dedicated, properly labeled, and sealed waste container. Do not mix incompatible waste streams. For example, acidic and basic waste should be collected in separate containers.

  • Labeling: Clearly label the liquid waste container with "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.

  • Storage: Store the liquid waste container in a designated hazardous waste area, segregated from incompatible chemicals. Ensure the container is tightly sealed to prevent leaks and evaporation.

  • Disposal: Arrange for disposal through your institution's hazardous waste management program.

Disposal of Contaminated Materials

Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes items such as:

  • Gloves

  • Weighing paper

  • Pipette tips

  • Wipes used for cleaning spills

Experimental Protocol:

  • Collection: Place all contaminated solid items in a designated hazardous waste container, which can be the same one used for solid this compound waste.

  • Empty Containers: The original product container, once empty, should also be disposed of as hazardous waste.

  • Storage and Disposal: Follow the same storage and disposal procedures outlined for solid chemical waste.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal workflow for this compound, the following diagrams outline the key steps and decision points.

Caption: General disposal workflow for this compound.

DecisionTree Start Disposing of This compound WasteType What is the form of the waste? Start->WasteType SolidWaste Solid Chemical or Contaminated Material WasteType->SolidWaste Solid LiquidWaste Liquid Solution or Rinsate WasteType->LiquidWaste Liquid SolidContainer Place in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Place in Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Store Store in Designated Hazardous Waste Area SolidContainer->Store LiquidContainer->Store ContactEHS Contact EHS for Pickup and Disposal Store->ContactEHS

Caption: Decision tree for proper disposal of this compound waste.

Personal protective equipment for handling N-Fmoc-O-ethyl-L-homoserine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N-Fmoc-O-ethyl-L-homoserine. While N-Fmoc-protected amino acids are generally not classified as hazardous substances, they require careful handling to minimize exposure and ensure a safe laboratory environment.[1][2] The primary risks often arise from the hazardous solvents and reagents, such as piperidine (B6355638) and dimethylformamide (DMF), used in conjunction with this compound during synthetic procedures like solid-phase peptide synthesis (SPPS).[3][4]

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. Although the compound itself is not considered hazardous, it is prudent to handle it with care to avoid inhalation of dust, and skin or eye contact.[2][5] The following personal protective equipment is recommended as a minimum standard.

Table 1: Recommended Personal Protective Equipment (PPE)

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or chemical safety goggles.[6][7]Protects eyes from dust particles and chemical splashes.[7][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][9]Prevents skin contact with the chemical and associated solvents.[9]
Body Protection Standard laboratory coat.[6][9]Protects clothing and skin from contamination.[9]
Respiratory Protection Generally not required for handling the solid under normal use. A dust mask may be used if dust generation is likely.[1][5] When working with volatile solvents (e.g., DMF, piperidine, TFA), operations should be conducted in a certified chemical fume hood.[1][10]Minimizes inhalation of airborne particles or solvent vapors.

Operational and Disposal Plans

Adherence to structured operational and disposal protocols is essential for maintaining laboratory safety and regulatory compliance.

Step-by-Step Handling Protocol

  • Preparation and Weighing (Solid Compound)

    • Before handling, ensure all required PPE is correctly worn.

    • Handle the solid this compound in a well-ventilated area or a fume hood to minimize dust inhalation.[5]

    • Use a spatula or other appropriate tool to carefully transfer the solid, avoiding the generation of dust.[1]

    • Close the container tightly after use to prevent contamination and moisture absorption.[5]

  • Use in Solution (e.g., Peptide Synthesis)

    • All manipulations involving solvents such as DMF, dichloromethane (B109758) (DCM), and reagents like piperidine or trifluoroacetic acid (TFA) must be performed within a certified chemical fume hood.[1][10]

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • Follow established protocols for Fmoc-based solid-phase peptide synthesis, which include steps like swelling the resin, Fmoc deprotection (typically with 20% piperidine in DMF), amino acid coupling, and washing.[3][10][11]

  • Spill and Exposure Procedures

    • Spill: In case of a small spill, sweep up the solid material carefully, avoiding dust creation, and place it in a designated hazardous waste container.[5] Clean the spill area with soap and water, and dispose of cleaning materials as hazardous waste.[1]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical advice.

    • Inhalation: Move the individual to fresh air.[2]

    • Ingestion: Rinse the mouth with water and seek medical advice.[2]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and comply with regulations.

Table 2: Disposal Guidelines

Waste Type Disposal Procedure
Unused/Waste Solid Dispose of as chemical waste in a clearly labeled, designated hazardous waste container. Do not mix with general trash.[1]
Contaminated Materials Items such as used gloves, weighing paper, and pipette tips that have come into contact with the chemical should be placed in the same designated hazardous waste container as the solid waste.[1]
Empty Containers The original product container should be disposed of as unused product within the solid chemical waste stream.[1]
Liquid Waste (from synthesis) Solutions containing the compound, solvents (DMF, DCM), and other reagents (piperidine, TFA) must be collected in a labeled, sealed, and appropriate hazardous waste container for disposal by a licensed chemical waste management company.[1]

Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this compound from initial preparation through to final disposal.

prep Preparation assess Risk Assessment prep->assess ppe Don PPE (Goggles, Gloves, Lab Coat) assess->ppe handling Handling ppe->handling solid Weigh Solid in Ventilated Area handling->solid solution Use in Solution in Fume Hood handling->solution disposal Disposal solid->disposal solution->disposal waste_solid Collect Solid Waste & Contaminated Materials disposal->waste_solid waste_liquid Collect Liquid Waste disposal->waste_liquid waste_container Store in Labeled Hazardous Waste Container waste_solid->waste_container waste_liquid->waste_container pickup Arrange for Professional Waste Pickup waste_container->pickup

Safe Handling Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.